molecular formula C7H3Cl3O2 B7724713 2,3,5-Trichlorobenzoic acid CAS No. 8003-94-9

2,3,5-Trichlorobenzoic acid

Cat. No.: B7724713
CAS No.: 8003-94-9
M. Wt: 225.5 g/mol
InChI Key: CGFDSIZRJWMQPP-UHFFFAOYSA-N
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Description

2,3,5-trichlorobenzoic acid is a chlorobenzoic acid that is benzoic acid in which the ring hydrogens at positions 2,3 and 5 are substituted by chloro groups. It has a role as a bacterial xenobiotic metabolite. It is a trichlorobenzene and a chlorobenzoic acid. It is a conjugate acid of a 2,3,5-trichlorobenzoate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5-trichlorobenzoic acid
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InChI

InChI=1S/C7H3Cl3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CGFDSIZRJWMQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8074285
Record name 2,3,5-Trichlorobenzoic acid
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Molecular Weight

225.5 g/mol
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CAS No.

50-73-7, 8003-94-9
Record name 2,3,5-Trichlorobenzoic acid
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Record name Benzoic acid, 2,3,5-trichloro-
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Record name Benzoic acid, 2,3,5(or 2,3,6)-trichloro-
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Record name Benzoic acid, 2,3,5-trichloro-
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Record name 2,3,5-Trichlorobenzoic acid
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Record name 2,3,5-Trichlorobenzoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3,5-Trichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Trichlorobenzoic acid is a polychlorinated aromatic carboxylic acid of significant interest in organic synthesis, serving as a versatile building block for the preparation of a range of more complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the primary and alternative synthetic methodologies for this compound. The document is structured to provide not only procedural details but also the underlying chemical principles and comparative analysis of different routes, thereby equipping researchers and drug development professionals with the requisite knowledge for informed decision-making in their synthetic endeavors. The synthesis via a Sandmeyer-type reaction from 3-amino-2,5-dichlorobenzoic acid and the route involving the oxidation of 2,3,5-trichlorotoluene are discussed in detail, including reaction mechanisms, step-by-step protocols, and quantitative data.

Introduction

This compound (C₇H₃Cl₃O₂) is a crystalline solid that belongs to the class of chlorobenzoic acids.[1] Its chemical structure, characterized by a benzoic acid core with chlorine atoms at the 2, 3, and 5 positions, imparts unique chemical properties that make it a valuable intermediate in organic synthesis. The strategic placement of the chloro-substituents influences the reactivity of both the aromatic ring and the carboxylic acid functionality, allowing for a variety of subsequent chemical transformations.

This guide delves into the core synthetic pathways leading to this compound, with a focus on providing a deep understanding of the chemical causality behind experimental choices. By presenting detailed protocols and comparative data, this document aims to serve as a practical resource for chemists engaged in the synthesis and application of this important molecule.

Primary Synthesis Routes

Two principal synthetic routes have been established for the preparation of this compound: the Sandmeyer-type reaction of 3-amino-2,5-dichlorobenzoic acid and the oxidation of 2,3,5-trichlorotoluene.

Synthesis via Sandmeyer-Type Reaction

This is a well-documented and reliable method for the synthesis of this compound, starting from the readily available precursor, 3-amino-2,5-dichlorobenzoic acid. The core of this synthesis is the Sandmeyer reaction, a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt intermediate.

The synthesis proceeds in two main stages: diazotization of the amino group followed by a copper(I) chloride-catalyzed substitution.

  • Diazotization: 3-Amino-2,5-dichlorobenzoic acid is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like sulfuric acid. The nitrous acid reacts with the amino group to form a stable diazonium salt.

  • Sandmeyer Reaction: The resulting diazonium salt is then introduced to a solution of cuprous chloride (CuCl) in hydrochloric acid. The copper(I) catalyst facilitates the replacement of the diazonium group (-N₂⁺) with a chlorine atom, leading to the formation of this compound and the evolution of nitrogen gas. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[2]

Sandmeyer_Mechanism

The following protocol is based on a well-established procedure with a reported yield of 89%.[2]

Materials:

  • 3-amino-2,5-dichlorobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Glacial acetic acid

  • Cuprous chloride (CuCl)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Preparation of the Nitrous Acid Mixture: In a flask equipped with a stirrer and under a nitrogen atmosphere, slowly add 37.0 g (0.54 mol) of powdered sodium nitrite to 270 ml of concentrated sulfuric acid. Maintain the temperature below 70°C during the addition.

  • Dissolution of the Starting Material: In a separate flask, dissolve 100 g (0.45 mol) of 3-amino-2,5-dichlorobenzoic acid in 1,200 ml of hot glacial acetic acid.

  • Formation of the Diazonium Salt: Rapidly cool the solution of 3-amino-2,5-dichlorobenzoic acid to room temperature. Add this solution dropwise to the cooled nitrous acid mixture, ensuring the internal temperature does not exceed 30°C.

  • Sandmeyer Reaction: After the addition is complete, leave the resulting solution at room temperature for 2 hours. Then, slowly add this solution to a stirred solution of 97 g (0.97 mol) of cuprous chloride in 970 ml of concentrated hydrochloric acid.

  • Isolation of the Product: Stir the reaction mixture until the evolution of nitrogen gas ceases and then leave it to stand overnight. Filter the solid product, wash it thoroughly with water, and dry it under vacuum.

ParameterValueReference
Starting Material3-amino-2,5-dichlorobenzoic acid[2]
Key ReagentsNaNO₂, H₂SO₄, CuCl, HCl[2]
Yield89%[2]
Melting Point164-165°C (uncorrected)[2]
Synthesis via Oxidation of 2,3,5-Trichlorotoluene

Another viable route to this compound is the oxidation of the corresponding toluene derivative, 2,3,5-trichlorotoluene. This method leverages the transformation of a methyl group to a carboxylic acid function, a common reaction in organic synthesis.

The synthesis of the specific isomer 2,3,5-trichlorotoluene is a critical first step. While the direct chlorination of toluene tends to produce a mixture of isomers, more selective methods can be employed.[3] A potential route involves the chlorination of a dichlorotoluene isomer, such as 2,5-dichlorotoluene. The synthesis of 2,5-dichlorotoluene can be achieved with high selectivity through the chlorination of 4-tert-butyltoluene followed by dealkylation.

The oxidation of the methyl group of 2,3,5-trichlorotoluene to a carboxylic acid can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. The reaction with potassium permanganate is often preferred due to the carcinogenic nature of chromium compounds.[4] The reaction proceeds through the attack of the permanganate ion on the benzylic hydrogens of the methyl group, leading to a series of oxidative steps that ultimately yield the carboxylate salt. Subsequent acidification protonates the carboxylate to give the final product, this compound.

Oxidation_Workflow

Materials:

  • 2,3,5-Trichlorotoluene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH, optional, to maintain basicity)

  • Sodium bisulfite (NaHSO₃) or another reducing agent to quench excess KMnO₄

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a stirrer, combine 2,3,5-trichlorotoluene with an aqueous solution of potassium permanganate. A phase-transfer catalyst may be beneficial if the toluene derivative has low water solubility. The solution is typically made basic with NaOH.

  • Oxidation: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple permanganate color.

  • Quenching: After the reaction is complete, cool the mixture and quench the excess potassium permanganate by the addition of a reducing agent such as sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Work-up: Filter the mixture to remove the manganese dioxide.

  • Isolation: Acidify the filtrate with concentrated hydrochloric acid to precipitate the this compound.

  • Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water).

ParameterDescription
Starting Material2,3,5-Trichlorotoluene
Key ReagentsKMnO₄, HCl
Expected YieldModerate to high, dependent on reaction conditions
PurityCan be high after recrystallization

Alternative Synthesis Routes

While the two primary routes are the most established, other synthetic strategies could potentially be employed for the synthesis of this compound, although they are less common and may require more optimization.

Carboxylation of 1,2,4-Trichlorobenzene via Grignard Reaction

This approach would involve the formation of a Grignard reagent from 1-bromo-2,3,5-trichlorobenzene (which would need to be synthesized from 1,2,4-trichlorobenzene) followed by reaction with carbon dioxide.

  • Challenges: The formation of the Grignard reagent from a polychlorinated aromatic compound can be challenging due to potential side reactions.

Friedel-Crafts Acylation followed by Haloform Reaction

1,2,4-Trichlorobenzene could undergo a Friedel-Crafts acylation with acetyl chloride to introduce an acetyl group. The resulting acetophenone derivative could then be subjected to a haloform reaction to convert the methyl ketone to a carboxylic acid.

  • Challenges: The Friedel-Crafts acylation of a deactivated ring like 1,2,4-trichlorobenzene can be difficult and may require harsh conditions. The regioselectivity of the acylation would also need to be controlled.

Comparative Analysis of Synthesis Methods

MethodStarting MaterialKey FeaturesAdvantagesDisadvantages
Sandmeyer-Type Reaction 3-Amino-2,5-dichlorobenzoic acidDiazotization followed by copper-catalyzed substitutionHigh yield, well-established procedure, good purity of the final product.[2]Requires handling of diazonium salts which can be unstable.
Oxidation of Trichlorotoluene 2,3,5-TrichlorotolueneOxidation of a methyl group to a carboxylic acidUtilizes a common and powerful oxidation reaction.The synthesis of the specific 2,3,5-trichlorotoluene precursor can be challenging and may result in isomeric mixtures.

Conclusion

The synthesis of this compound is most reliably achieved through the Sandmeyer-type reaction of 3-amino-2,5-dichlorobenzoic acid, a method that offers high yields and a well-defined protocol. The oxidation of 2,3,5-trichlorotoluene presents a viable alternative, contingent on the efficient and selective synthesis of the trichlorotoluene precursor. For researchers and professionals in drug development, the choice of synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling specific reagents and reaction conditions. The information provided in this guide serves as a foundational resource for the synthesis of this important chemical intermediate.

References

A Comprehensive Technical Guide to the Solubility of 2,3,5-Trichlorobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility of 2,3,5-trichlorobenzoic acid (CAS No. 50-73-7) in organic solvents.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document explores the physicochemical principles governing solubility, offers qualitative solubility profiles based on available data for analogous compounds, and presents detailed, field-proven experimental protocols for the precise quantitative determination of solubility. This guide is structured to provide not just data, but a foundational understanding of the causality behind solvent selection and solubility behavior, ensuring scientific integrity and empowering researchers to make informed decisions in their experimental designs.

Introduction: The Significance of Solubility in Research and Development

This compound is a substituted aromatic carboxylic acid with the molecular formula C₇H₃Cl₃O₂.[2] Its utility in various research and industrial applications, including as a building block in organic synthesis and potentially in the development of new chemical entities, necessitates a thorough understanding of its physical and chemical properties. Among these, solubility is a critical parameter that dictates its behavior in chemical reactions, its formulation into products, and its environmental fate.[3]

In the pharmaceutical industry, for instance, the solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of process development, influencing everything from reaction kinetics and purification strategies (such as crystallization) to the formulation of the final dosage form.[3] A comprehensive understanding of a compound's solubility profile across a range of solvents is therefore not merely academic but a prerequisite for efficient and successful development.

This guide will delve into the factors that influence the solubility of this compound, provide a qualitative assessment of its expected solubility in various classes of organic solvents, and offer a robust experimental workflow for its quantitative determination.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource(s)
CAS Number 50-73-7[1][2]
Molecular Formula C₇H₃Cl₃O₂[2]
Molecular Weight 225.46 g/mol [4]
Melting Point 166-167 °C[1][5][6]
Appearance Solid
pKa (Predicted) 2.09 ± 0.25

The presence of a carboxylic acid group, a polar functional group capable of hydrogen bonding, is juxtaposed with a largely nonpolar and hydrophobic trichlorinated benzene ring. This molecular dichotomy is the primary driver of its solubility characteristics.

Theoretical Framework and Qualitative Solubility Profile

The principle of "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. The solubility of a solid in a liquid solvent is a function of the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

For this compound, the key intermolecular forces at play are:

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor.

  • Dipole-Dipole Interactions: The polar C-Cl and C=O bonds contribute to the molecule's overall dipole moment.

  • Van der Waals Forces: These are present across the entire molecule, particularly the aromatic ring.

Based on these structural features and data from analogous chlorinated and substituted benzoic acids, a qualitative solubility profile can be inferred:

  • Poor Solubility in Nonpolar Solvents: In solvents such as alkanes (e.g., hexane, heptane), the energy required to break the strong hydrogen bonds of the this compound crystal lattice is not sufficiently compensated by the weak van der Waals interactions with the solvent.

  • Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and acetonitrile can engage in dipole-dipole interactions and, in the case of carbonyl-containing solvents, act as hydrogen bond acceptors for the carboxylic acid proton.[7] Indeed, slight solubility in acetonitrile has been reported.[7]

  • Good Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are capable of hydrogen bonding with both the carbonyl oxygen and the hydroxyl group of the carboxylic acid, leading to favorable solute-solvent interactions.

  • High Solubility in Solvents with Strong Hydrogen Bond Accepting Capabilities: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent hydrogen bond acceptors and are expected to be effective at solvating this compound.

It is crucial to emphasize that while these qualitative predictions are grounded in established chemical principles, empirical determination is necessary for precise quantitative data.

Experimental Determination of Solubility

The following section provides a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment
  • This compound (purity ≥ 97%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

Experimental Workflow

The isothermal saturation method is a robust and widely used technique for determining the equilibrium solubility of a compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_quantification Quantification prep1 Add excess 2,3,5-Trichlorobenzoic acid to a vial prep2 Add a known volume of the selected organic solvent prep1->prep2 Step 1 & 2 equil1 Seal the vial and place in a constant temperature shaker prep2->equil1 equil2 Shake until equilibrium is reached (typically 24-72 hours) equil1->equil2 Step 3 sample1 Allow the solution to settle equil2->sample1 sample2 Withdraw an aliquot of the supernatant sample1->sample2 Step 4 sample3 Filter the aliquot through a 0.22 µm syringe filter sample2->sample3 Step 5 sample4 Dilute the filtered sample with a suitable mobile phase sample3->sample4 Step 6 sample5 Analyze the diluted sample by validated HPLC-UV sample4->sample5 Step 7 quant2 Determine the concentration of the sample from the calibration curve sample5->quant2 quant1 Prepare a calibration curve of known concentrations quant1->quant2 Step 8 quant3 Calculate the solubility (e.g., in mg/mL or mol/L) quant2->quant3 Step 9

References

2,3,5-Trichlorobenzoic acid crystal structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 2,3,5-Trichlorobenzoic Acid

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the structural crystallography of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the causality behind its solid-state architecture. We will delve into the fundamental intermolecular forces that govern its crystal packing, the experimental methodologies used to elucidate this structure, and the implications of these findings for its physical and chemical properties.

Introduction: The Significance of Solid-State Structure

This compound (C₇H₃Cl₃O₂) is a halogenated aromatic carboxylic acid.[1][2] For any molecule intended for pharmaceutical or advanced material applications, a comprehensive understanding of its crystal structure is not merely academic—it is a cornerstone of development. The specific arrangement of molecules in a crystalline lattice dictates critical macroscopic properties, including:

  • Solubility and Dissolution Rate: Influencing bioavailability in pharmaceutical contexts.

  • Stability: Affecting shelf-life and degradation pathways.

  • Melting Point: A key indicator of lattice energy and purity.[1]

  • Hygroscopicity: The tendency to absorb moisture from the air.

  • Mechanical Properties: Such as tabletability and flowability.

The potential for a compound to exist in multiple crystalline forms, known as polymorphism, further complicates this landscape.[3] Different polymorphs of the same molecule can exhibit dramatically different properties, making polymorphic control a critical aspect of drug development and material science.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₇H₃Cl₃O₂[1][2]
Molecular Weight225.46 g/mol [1]
Melting Point~164-167 °C[1][4]
Density~1.6 g/cm³[1]
XLogP33.87[1]

Elucidating the Crystal Structure: A Methodological Framework

Single-crystal X-ray diffraction (SCXRD) remains the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] The workflow is a multi-stage process that demands precision at every step.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth & Selection (The Foundation):

    • Objective: To obtain a single, defect-free crystal of suitable size (typically 0.1-0.3 mm).

    • Methodology: Slow evaporation from a suitable solvent is the most common laboratory method. A saturated solution of this compound is prepared in a solvent like ethanol or an acetic acid/water mixture and allowed to evaporate undisturbed over several days.

    • Expert Insight: The choice of solvent is critical as it can influence the resulting polymorph. A screening of various solvents is essential to explore the polymorphic landscape of the compound.[3] The crystal must be optically clear and exhibit sharp extinction under a polarizing microscope, indicating a single lattice.

  • Mounting and Data Collection:

    • Objective: To mount the crystal on a goniometer and collect diffraction data at a controlled temperature.

    • Methodology: The selected crystal is mounted on a glass fiber or loop and placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations, which improves the quality and resolution of the diffraction data.

    • Expert Insight: Low-temperature data collection provides a more accurate snapshot of the electron density, leading to more precise bond lengths and angles.

  • Structure Solution and Refinement:

    • Objective: To process the diffraction data to generate an electron density map and build a molecular model.

    • Methodology: The collected diffraction spots are indexed to determine the unit cell parameters and space group. The structure is then 'solved' using direct methods or Patterson methods to determine the initial positions of the atoms. This initial model is then 'refined' against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

    • Trustworthiness: The quality of the final structure is assessed using metrics like the R-factor (residual factor), which should ideally be below 5% for a well-refined structure.

Workflow Diagram: From Molecule to Solved Structure

G cluster_prep Sample Preparation cluster_exp X-ray Diffraction Experiment cluster_analysis Data Analysis & Refinement A Synthesis & Purification of This compound B Crystal Growth (Slow Evaporation) A->B Dissolution C Crystal Selection & Mounting B->C D Data Collection (Diffractometer, Cryo-cooling) C->D Irradiation (X-rays) E Structure Solution (Direct Methods) D->E F Structure Refinement E->F Model Building G Validation & CIF File Generation F->G Convergence (Low R-factor)

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Core Structural Features: Intermolecular Interactions

While specific crystallographic data for the 2,3,5-isomer is not publicly available in the Cambridge Structural Database (CSD) at this time, we can infer its primary structural motifs based on the well-established principles of supramolecular chemistry and the known structures of analogous benzoic acids. The crystal packing will be a delicate balance of several key intermolecular interactions.[6][7]

The Dominant Motif: Carboxylic Acid Dimerization

The most significant interaction governing the crystal structure of nearly all simple benzoic acids is the formation of a robust, centrosymmetric dimer via hydrogen bonding between the carboxylic acid groups.

  • Mechanism: The acidic proton of one carboxylic acid group acts as a hydrogen bond donor to the carbonyl oxygen of a second molecule. Simultaneously, the second molecule reciprocates this interaction, creating a highly stable eight-membered ring motif (R²₂(8) in graph-set notation).

  • Energetics: This O-H···O hydrogen bond is one of the strongest non-covalent interactions, providing a powerful driving force for crystallization and significantly influencing the compound's melting point and solubility.[8][9]

Secondary Interactions: The Role of Chlorine

The three chlorine substituents on the aromatic ring are not passive spectators; they play a crucial role in directing the three-dimensional packing of the hydrogen-bonded dimers.

  • Halogen Bonding (Cl···O/Cl···Cl): Halogen atoms, particularly when attached to an electron-withdrawing ring, can develop a region of positive electrostatic potential on their outermost surface (a σ-hole). This allows them to act as electrophilic species and interact favorably with nucleophiles like the oxygen atoms of the carboxylic acid group or even the electron-rich regions of adjacent chlorine atoms. These interactions, while weaker than hydrogen bonds, are highly directional and contribute significantly to the overall lattice energy.[8]

  • π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions. However, the steric bulk and electronic repulsion from the three chlorine atoms may lead to offset or slipped-stack arrangements rather than a direct face-to-face overlap.

Visualizing the Supramolecular Assembly

The following diagram illustrates the primary interactions expected to define the crystal lattice of this compound.

Caption: Key intermolecular interactions in this compound.

Conclusion and Future Outlook

The crystal structure of this compound is predicted to be dominated by the formation of strong hydrogen-bonded carboxylic acid dimers. The three-dimensional architecture is then guided by a combination of weaker, yet structurally significant, halogen bonds and π-stacking interactions involving the chlorinated aromatic rings.

For professionals in drug development, this structural understanding is paramount. The high lattice energy imparted by the dimer motif suggests moderate to low aqueous solubility. Furthermore, the potential for different arrangements of these secondary interactions raises the possibility of polymorphism, where different crystal forms could exhibit varied stability and bioavailability.

Definitive experimental characterization via single-crystal X-ray diffraction is required to confirm these well-founded hypotheses. Such a study would provide the precise atomic coordinates, unit cell dimensions, and a detailed map of the intermolecular contacts, transforming this predictive framework into actionable knowledge for formulation and material design.

References

spectroscopic data of 2,3,5-Trichlorobenzoic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Keywords

  • 2,3,5-Trichlorobenzoic acid

  • Spectroscopic analysis

  • NMR spectroscopy

  • IR spectroscopy

  • Mass spectrometry

  • Structural elucidation

  • Chemical characterization

  • Drug development

  • Analytical chemistry

  • Organic chemistry

An In-Depth Technical Guide to the Spectroscopic Characterization of this compound

Affiliation: Advanced Analytical Solutions Core

Abstract: this compound is a significant compound in chemical synthesis and developmental research. Its precise structural verification is paramount for ensuring experimental reproducibility and safety. This guide provides a comprehensive analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the theoretical underpinnings, present detailed experimental protocols, and offer an expert interpretation of the spectral data, culminating in an unambiguous structural confirmation. This document is intended for researchers and professionals in chemistry and drug development who require a practical and in-depth understanding of how these powerful analytical methods are applied for molecular characterization.

Introduction: The Imperative of Structural Verification

In the fields of chemical research and pharmaceutical development, the unequivocal identification of a molecule's structure is the bedrock of all subsequent work. This compound (C₇H₃Cl₃O₂), a polychlorinated aromatic carboxylic acid, serves as a valuable building block or impurity in various synthetic pathways.[1] Its specific isomeric form dictates its reactivity, biological activity, and toxicological profile. Therefore, distinguishing it from other isomers, such as 2,3,6- or 2,4,5-trichlorobenzoic acid, is not merely an academic exercise but a critical quality control measure.

This guide employs a multi-spectroscopic approach to create a detailed analytical portrait of this compound. By integrating data from NMR, IR, and MS, we can corroborate findings and build a self-validating case for the compound's identity, adhering to the highest standards of scientific integrity.

Molecular Structure and Properties

Before delving into the spectra, it is essential to understand the molecule's fundamental architecture.

  • Systematic Name: this compound[1]

  • CAS Number: 50-73-7[1][2][3]

  • Molecular Formula: C₇H₃Cl₃O₂[1][2]

  • Molecular Weight: 225.46 g/mol [2][3]

The structure consists of a benzene ring substituted with a carboxylic acid group at position 1, and three chlorine atoms at positions 2, 3, and 5. This specific substitution pattern leaves two remaining protons on the aromatic ring at positions 4 and 6.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Mapping the Protons

Expertise & Experience: The substitution pattern of this compound leaves two protons on the aromatic ring at positions C4 and C6. These protons are not equivalent. The proton at C6 is ortho to the C5-Cl bond, while the proton at C4 is ortho to the C5-Cl and C3-Cl bonds. Due to their proximity, they will exhibit spin-spin coupling, appearing as doublets. The electron-withdrawing nature of the chlorine atoms and the carboxylic acid group will shift these proton signals significantly downfield into the aromatic region of the spectrum.

Predicted ¹H NMR Data: (Note: As of the last search, a publicly available, assigned dataset for this specific molecule was not found. The following data is predicted based on established substituent effects and data from analogous compounds.)

Proton PositionPredicted Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
H-4~7.8 - 8.0Doublet (d)~2-3 Hz (meta coupling)
H-6~7.6 - 7.8Doublet (d)~2-3 Hz (meta coupling)
-COOH>10 (broad singlet)Singlet (s)N/A

Trustworthiness: The prediction of two distinct doublets with a small meta-coupling constant (⁴JHH) is a highly reliable indicator of a 1,2,3,5-tetrasubstituted benzene ring. The broad singlet for the carboxylic acid proton, which may exchange with trace water in the solvent, is also a classic diagnostic signal.

Protocol: Acquiring a ¹H NMR Spectrum
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). A higher field strength enhances signal dispersion and resolution.[4]

  • Acquisition Parameters:

    • Experiment: Standard 1D proton pulse sequence.

    • Spectral Width: Set to cover a range of -2 to 16 ppm to ensure all signals, including the carboxylic acid proton, are captured.

    • Pulse Angle: 30-45 degrees to balance signal intensity and relaxation time.

    • Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Experience: The molecule has 7 unique carbon atoms, and thus, 7 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The signals include one carboxyl carbon (downfield, ~165-175 ppm), and six aromatic carbons. Three of the aromatic carbons are directly attached to chlorine (C-Cl) and will be influenced by its electronegativity and deshielding effects. The remaining three are attached to either a carbon (C-COOH) or a hydrogen (C-H).

¹³C NMR Spectral Data: (Source: Predicted based on substituent effects, as specific peak assignments were not available in the initial search. A spectrum is noted as available in the PubChem database from SpectraBase.)[1]

Carbon PositionPredicted Chemical Shift (δ) (ppm)
C=O~166.0
C-1~133.0
C-2~135.0
C-3~132.0
C-4~130.0
C-5~134.0
C-6~128.0

Trustworthiness: The chemical shift values are highly dependent on the solvent and concentration. However, the relative positions of the signals are predictable. The carboxyl carbon will be the most downfield, followed by the aromatic carbons attached to the electronegative chlorine and carboxyl groups. The carbons attached to hydrogen will be the most upfield among the aromatic signals.

Protocol: Acquiring a ¹³C NMR Spectrum
  • Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C NMR is less sensitive, so a slightly more concentrated sample (~20-50 mg) may be beneficial.

  • Instrumentation: Utilize the same NMR spectrometer.

  • Acquisition Parameters:

    • Experiment: Standard 1D carbon pulse sequence with proton decoupling (e.g., zgpg30).

    • Spectral Width: Set to a wide range, typically 0 to 220 ppm.

    • Pulse Angle: 30 degrees.

    • Relaxation Delay (d1): 2 seconds. A shorter delay is common for ¹³C acquisition to save time.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H spectrum, using the solvent signal as a secondary reference (e.g., CDCl₃ at δ = 77.16 ppm).

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy excels at identifying functional groups. For this compound, the key functional groups are the carboxylic acid and the substituted aromatic ring. The carboxylic acid will produce a very broad O-H stretch and a sharp, intense C=O (carbonyl) stretch. The trichlorinated benzene ring will have characteristic C=C stretching and C-H bending vibrations.

Characteristic IR Absorption Bands: (Based on data from PubChem and general IR tables.)[1][5]

Wavenumber (cm⁻¹)Vibration TypeIntensity
2500-3300O-H stretch (Carboxylic acid)Broad, Strong
~1700C=O stretch (Carboxyl)Sharp, Strong
~1600, ~1470C=C stretch (Aromatic ring)Medium
~1300C-O stretchMedium
800-600C-Cl stretchStrong

Trustworthiness: The presence of a very broad band in the 3000 cm⁻¹ region coupled with a strong, sharp peak around 1700 cm⁻¹ is definitive evidence for a carboxylic acid functional group.[6][7] The specific fingerprint region (<1500 cm⁻¹) will be unique to this particular isomer.

Protocol: Acquiring an ATR-IR Spectrum
  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Co-add 16-32 scans to obtain a high-quality spectrum.

  • Data Processing: The software will automatically perform the background subtraction and Fourier transform to generate the final IR spectrum.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For chlorinated compounds, MS is particularly powerful due to the characteristic isotopic pattern of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with three chlorine atoms will exhibit a distinctive pattern of isotopic peaks for the molecular ion and any chlorine-containing fragments.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺•): The nominal mass is 224 Da (for C₇H₃³⁵Cl₃O₂). However, due to the isotopes of chlorine, a cluster of peaks will be observed.

    • [M]⁺• (m/z 224): Containing three ³⁵Cl atoms.

    • [M+2]⁺• (m/z 226): Containing two ³⁵Cl and one ³⁷Cl.

    • [M+4]⁺• (m/z 228): Containing one ³⁵Cl and two ³⁷Cl.

    • [M+6]⁺• (m/z 230): Containing three ³⁷Cl atoms. The expected relative intensity ratio for a species with three chlorines is approximately 100:98:32:3. This unique pattern is a definitive confirmation of the presence of three chlorine atoms.

  • Key Fragmentation Pathways: In Electron Ionization (EI) MS, the molecular ion fragments in predictable ways. For benzoic acids, common fragmentation patterns include:

    • Loss of •OH (M-17): Formation of the acylium ion [Cl₃C₆H₂CO]⁺. This would result in a fragment cluster around m/z 207, 209, 211, and 213.

    • Loss of •COOH (M-45): Formation of the trichlorophenyl cation [Cl₃C₆H₂]⁺. This would result in a fragment cluster around m/z 179, 181, 183, and 185.

fragmentation M [C₇H₃Cl₃O₂]⁺• m/z = 224, 226, 228, 230 M_minus_17 [C₇H₂Cl₃O]⁺ m/z = 207, 209, 211, 213 M->M_minus_17 - •OH (17) M_minus_45 [C₆H₂Cl₃]⁺ m/z = 179, 181, 183, 185 M->M_minus_45 - •COOH (45)

Caption: Primary fragmentation pathways for this compound in EI-MS.

Protocol: Acquiring a Mass Spectrum (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent like methanol or ethyl acetate. Derivatization (e.g., to the methyl ester) may be required to improve volatility for gas chromatography.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Parameters:

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, ramp to 280°C at 10°C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, identifying the molecular ion cluster and key fragment ions.

Integrated Spectroscopic Analysis: A Self-Validating Conclusion

No single technique provides the complete picture. The power of this approach lies in the synergy of the data:

  • MS confirms the molecular weight (225.46 g/mol ) and elemental formula (C₇H₃Cl₃O₂), with the isotopic pattern definitively proving the presence of three chlorine atoms.

  • IR spectroscopy unequivocally identifies the key functional groups: a carboxylic acid (broad O-H and sharp C=O stretches) and a substituted aromatic ring.

  • NMR spectroscopy provides the final, crucial piece of the puzzle. ¹H NMR confirms the presence of two distinct protons on the aromatic ring with meta-coupling, and ¹³C NMR shows the seven unique carbon environments. This specific NMR pattern is only consistent with the 2,3,5-substitution pattern.

Together, these three spectroscopic methods provide a robust, self-validating, and unambiguous confirmation of the structure and identity of this compound, meeting the rigorous standards required for advanced scientific research and development.

References

An In-depth Technical Guide to the Thermal Decomposition of 2,3,5-Trichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thermal decomposition of 2,3,5-trichlorobenzoic acid. In the absence of direct studies on this specific isomer, this document synthesizes findings from research on analogous chlorinated benzoic acids to postulate its decomposition pathways, potential hazardous byproducts, and appropriate analytical methodologies for its investigation. This paper is intended for researchers, scientists, and professionals in drug development and environmental science who handle or study halogenated aromatic compounds.

Introduction and Physicochemical Properties

This compound (C₇H₃Cl₃O₂) is a solid, crystalline compound. While its primary applications are in specialized organic synthesis, its thermal stability and decomposition products are of significant interest due to the potential for the formation of hazardous substances at elevated temperatures. Understanding its thermal behavior is crucial for ensuring safety in manufacturing processes, and for predicting its environmental fate in scenarios such as incineration.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₃Cl₃O₂
Molecular Weight 225.46 g/mol
Melting Point 166-167 °C
Appearance Solid

Postulated Thermal Decomposition Pathways

The thermal decomposition of this compound is anticipated to proceed through a multi-stage process, initiated by decarboxylation, followed by subsequent degradation of the resulting chlorinated benzene ring. The specific products and their distribution are highly dependent on factors such as temperature, oxygen availability, and the presence of catalytic surfaces.

Primary Decomposition: Decarboxylation

The initial and most probable step in the thermal degradation of this compound is the removal of the carboxylic acid group as carbon dioxide (CO₂). This is a common thermal reaction for benzoic acids. The decarboxylation of this compound would yield 1,2,4-trichlorobenzene as the primary organic product.

Secondary Decomposition and Fragmentation

At higher temperatures, the 1,2,4-trichlorobenzene formed from decarboxylation can undergo further decomposition. This can involve the breaking of carbon-chlorine and carbon-carbon bonds, leading to the formation of a complex mixture of lower chlorinated benzenes, chlorinated and non-chlorinated aliphatic compounds, and elemental carbon (soot). In the presence of oxygen, carbon monoxide (CO) and carbon dioxide (CO₂) will be major products. The chlorine atoms are expected to be released primarily as hydrogen chloride (HCl) gas.

Formation of Persistent Organic Pollutants (POPs)

A significant concern during the thermal decomposition of any chlorinated aromatic compound is the potential for the formation of highly toxic and environmentally persistent polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). Studies on related chlorobenzoic acids and chlorophenols have shown that these compounds can act as precursors for PCDD/F formation, particularly in the temperature range of 250-400°C and in the presence of catalytic surfaces like fly ash from incinerators.[1]

The proposed mechanism involves the condensation of precursor molecules, such as chlorinated phenoxy radicals, which can be formed from the initial decomposition products. The specific congeners of PCDDs and PCDFs formed would depend on the chlorination pattern of the precursors.

2,3,5-Trichlorobenzoic_Acid This compound Decarboxylation Decarboxylation 2,3,5-Trichlorobenzoic_Acid->Decarboxylation Heat 1,2,4-Trichlorobenzene 1,2,4-Trichlorobenzene Decarboxylation->1,2,4-Trichlorobenzene CO2 CO₂ Decarboxylation->CO2 Fragmentation Fragmentation 1,2,4-Trichlorobenzene->Fragmentation Higher Heat PCDD_F_Formation PCDD/F Formation 1,2,4-Trichlorobenzene->PCDD_F_Formation Catalytic Surfaces (250-400°C) Lower_Chlorinated_Benzenes Lower Chlorinated Benzenes Fragmentation->Lower_Chlorinated_Benzenes HCl HCl Fragmentation->HCl CO_CO2 CO, CO₂ Fragmentation->CO_CO2 Soot Soot Fragmentation->Soot PCDDs_PCDFs PCDDs/PCDFs PCDD_F_Formation->PCDDs_PCDFs cluster_TGA Thermogravimetric Analyzer (TGA) cluster_GCMS Gas Chromatography/Mass Spectrometry (GC/MS) Sample This compound Sample Furnace Controlled Heating (e.g., 10°C/min) Sample->Furnace Balance Weight Loss Measurement Furnace->Balance Transfer_Line Heated Transfer Line Furnace->Transfer_Line Evolved Gases Data_Analysis Data Analysis Balance->Data_Analysis GC_Inlet GC Inlet GC_Column Separation GC_Inlet->GC_Column MS_Detector Identification GC_Column->MS_Detector MS_Detector->Data_Analysis Transfer_Line->GC_Inlet

References

2,3,5-Trichlorobenzoic Acid: An In-Depth Technical Guide on a Lesser-Known Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive scientific overview of 2,3,5-trichlorobenzoic acid (2,3,5-TBA), one of six constitutional isomers of trichlorobenzoic acid.[1] While the broader class of chlorinated benzoic acids includes compounds of significant historical and commercial importance, particularly as herbicides, the story of the 2,3,5-isomer is one of chemical specificity, metabolic interaction, and relative obscurity in large-scale application. This document delves into the known synthesis, physicochemical properties, and historical context of 2,3,5-TBA, contrasting its development and application with its more prominent isomers. We will explore its role as a bacterial xenobiotic metabolite, its synthesis as a byproduct in industrial processes, and the analytical methodologies for its detection. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specific molecule beyond its CAS number, grounded in field-proven insights and comprehensive references.

Introduction: The Trichlorobenzoic Acid Family and the 2,3,5-Isomer

The trichlorobenzoic acids (C₇H₃Cl₃O₂) are a group of organochlorine compounds that have been subjects of chemical synthesis and biological evaluation for decades.[1] Certain isomers, notably 2,3,6-trichlorobenzoic acid (2,3,6-TBA), were developed and used as post-emergence herbicides, acting as synthetic auxins to disrupt plant growth.[2][3] However, not all isomers share the same history of commercial success or scientific scrutiny. This compound stands as a case study in isomeric differentiation, where subtle changes in chlorine atom placement on the benzoic acid ring lead to a vastly different trajectory.

Unlike its herbicidally active relatives, 2,3,5-TBA has not been widely commercialized as a primary agrochemical. Instead, its significance is found in more nuanced areas: as a specific chemical entity for research, a byproduct of other chemical syntheses, and as a metabolite in microbial degradation pathways.[4][5][6] This guide will synthesize the available technical data to construct a complete profile of this compound, providing a causal explanation for its unique place within its chemical family.

Core Chemical and Physical Properties

A precise understanding of a molecule's physicochemical properties is the foundation of all further research and application. This compound is a solid at room temperature with well-defined characteristics. The data presented below has been consolidated from multiple authoritative sources to provide a reliable reference for laboratory use.

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 50-73-7[4][7]
Molecular Formula C₇H₃Cl₃O₂[4][7]
Molecular Weight 225.46 g/mol [7][8]
Appearance Light beige crystalline powder[8]
Melting Point 164-167 °C[8][9]
Boiling Point 329.4 ± 37.0 °C at 760 mmHg[9]
Density 1.6 ± 0.1 g/cm³[9]
Flash Point 153.0 ± 26.5 °C[9]
LogP 3.87[9]
pKa Estimated to be lower than benzoic acid (4.2) due to electron-withdrawing Cl groups

Synthesis and Chemical Logic

The synthesis of a specific polychlorinated aromatic compound is a challenge in regioselectivity. The methods employed often yield mixtures of isomers, and the prevalence of one isomer over another is a direct consequence of the starting materials and reaction kinetics.

Documented Laboratory Synthesis

A specific, high-yield laboratory synthesis for this compound has been documented, proceeding from 3-amino-2,5-dichlorobenzoic acid via a Sandmeyer-type reaction. This choice of starting material is critical as it definitively sets the substitution pattern on the benzene ring.

Experimental Protocol:

  • Diazotization: 3-amino-2,5-dichlorobenzoic acid is dissolved in glacial acetic acid. This solution is added to a mixture of sodium nitrite and concentrated sulfuric acid at a controlled temperature (below 30°C) to form the diazonium salt.[10]

  • Sandmeyer Reaction: The resulting diazonium salt solution is then slowly added to a solution of cuprous chloride (CuCl) in concentrated hydrochloric acid.[10] The diazonium group is replaced by a chlorine atom, yielding the target this compound.

  • Isolation and Purification: The reaction mixture is stirred until the evolution of nitrogen gas ceases. The solid product is then filtered, washed with water, and dried, resulting in a yield of approximately 89%.[10]

Synthesis_Workflow start 3-amino-2,5-dichlorobenzoic acid step1 Diazotization (NaNO2, H2SO4, Acetic Acid) start->step1 intermediate Diazonium Salt Intermediate step1->intermediate step2 Sandmeyer Reaction (CuCl, HCl) intermediate->step2 product This compound step2->product

Caption: Laboratory synthesis pathway for this compound.

Industrial Context and Isomeric Byproducts

While the above protocol provides a targeted route, industrial synthesis of chlorinated benzoic acids often starts with less complex precursors like toluene or benzoyl chloride.[11] These processes, involving direct chlorination, can lead to a mixture of isomers. The separation of these isomers can be complex and costly.

Significantly, a 1993 patent for the production of 2,4,5-trihalobenzoic acids notes the formation of the 2,3,5-isomer as an undesirable byproduct at a level of about 5%.[6] This provides strong evidence that under certain reaction conditions, the 2,3,5- substitution pattern is a minor, but persistent, outcome. This reality—that it is often a byproduct rather than a target—is a key factor in its limited commercial history.

Historical Context and Applications: A Story of Isomeric Divergence

The history of this compound is most clearly understood by what it is not. While its isomer, 2,3,6-TBA, was developed as a post-emergence herbicide and sold under trade names like Trysben, there is a conspicuous absence of such a history for the 2,3,5-isomer.[2] The herbicidal activity of synthetic auxins is highly dependent on their three-dimensional structure and ability to interact with specific plant protein receptors. It is probable that the 2,3,5-chlorine arrangement does not confer the optimal molecular shape for potent auxin-like activity, leading to it being passed over during early herbicide screening programs.

The primary documented roles for 2,3,5-TBA are:

  • Bacterial Xenobiotic Metabolite: Several sources classify 2,3,5-TBA as a bacterial xenobiotic metabolite.[4][5] This indicates that it can be a product of microbial degradation of more complex chlorinated compounds, such as certain Polychlorinated Biphenyls (PCBs).[12] Bacteria, through metabolic pathways, can cleave the biphenyl structure and oxidize the resulting chlorinated benzene ring to form chlorobenzoic acids.[12][13]

  • Chemical Intermediate and Reference Standard: Given its availability from chemical suppliers and its documented synthesis, 2,3,5-TBA serves as a useful starting material or intermediate for the synthesis of more complex molecules in research and development.[7][9] Furthermore, its well-defined properties make it an essential analytical standard for the chromatographic identification and quantification of trichlorobenzoic acid isomers in environmental or industrial samples.

Context_Diagram TBA_Isomers Trichlorobenzoic Acid Isomers Isomer_236 2,3,6-TBA TBA_Isomers->Isomer_236 Isomer_235 2,3,5-TBA TBA_Isomers->Isomer_235 Isomer_Other Other Isomers (e.g., 2,4,5-TBA, 2,4,6-TBA) TBA_Isomers->Isomer_Other App_Herbicide Commercial Herbicide (Synthetic Auxin) Isomer_236->App_Herbicide  Primary Application App_Metabolite Bacterial Xenobiotic Metabolite Isomer_235->App_Metabolite App_Intermediate Chemical Intermediate & Reference Standard Isomer_235->App_Intermediate App_Byproduct Synthesis Byproduct Isomer_235->App_Byproduct

Caption: Comparative roles of 2,3,5-TBA versus its more prominent isomers.

Environmental Fate and Toxicological Profile

Toxicological Summary

The toxicological data specifically for this compound is limited. However, aggregated GHS information from suppliers indicates that it is considered a skin and eye irritant, and may cause respiratory irritation.[4]

GHS Hazard Classifications:

  • H315: Causes skin irritation[4]

  • H319: Causes serious eye irritation[4]

  • H335: May cause respiratory irritation[4]

It is crucial to handle the compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection if dust is generated.

Environmental Persistence and Degradation

There is a lack of extensive studies on the environmental persistence of 2,3,5-TBA. However, insights can be drawn from studies on related chlorinated benzoic acids. Generally, these compounds are resistant to rapid degradation.[14] The persistence of 2,3,6-TBA in soil has been shown to be significant, especially under dry conditions.[14]

Microbial action is the primary route for the breakdown of these compounds. The role of 2,3,5-TBA as a bacterial metabolite suggests that while it may be formed in the environment from other pollutants, it is also subject to further microbial metabolism, likely involving enzymatic dechlorination and ring-cleavage, eventually leading to mineralization.[15]

Analytical Methodologies

The detection and quantification of this compound in various matrices (e.g., soil, water, chemical reaction mixtures) are typically achieved using chromatographic techniques.

General Protocol for Analysis:

  • Sample Preparation: This is the most variable step and depends on the sample matrix.

    • Water: Liquid-liquid extraction with a solvent like methylene chloride or solid-phase extraction (SPE) may be used to concentrate the analyte.

    • Soil/Sediment: Soxhlet extraction or ultrasonic extraction with a suitable solvent mixture is common.

  • Derivatization (Optional but common for GC): The carboxylic acid group is often converted to a more volatile ester (e.g., a methyl ester) using reagents like diazomethane or BF₃/methanol. This improves chromatographic performance for Gas Chromatography (GC).

  • Instrumental Analysis:

    • Gas Chromatography (GC): Coupled with an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds, or a Mass Spectrometer (MS) for definitive identification.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column, using an acidified water/acetonitrile or water/methanol mobile phase, coupled with a UV detector is a common method for analyzing benzoic acids without derivatization.

The precise identification of isomers often requires high-resolution capillary GC columns or careful optimization of HPLC conditions to achieve baseline separation from other trichlorobenzoic acid isomers.[16]

Conclusion

This compound is a well-characterized compound with defined physical properties and established synthetic routes. However, its history and application profile diverge significantly from its more famous isomers. The available evidence strongly suggests that it was never a major commercial herbicide. Its primary roles are as a reference standard in analytical chemistry, a potential intermediate in targeted organic synthesis, and as a metabolite in the microbial degradation of more complex organochlorine pollutants. For researchers and scientists, 2,3,5-TBA is a clear example of the principle of isomeric differentiation, where a minor change in molecular structure can lead to a profoundly different role in both industrial application and biological interaction. Its study provides valuable insight not into a widely used product, but into the subtleties of chemical synthesis, microbial metabolism, and the logic of agrochemical development.

References

Unlocking the Research Potential of 2,3,5-Trichlorobenzoic Acid: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond a Simple Chlorinated Aromatic

2,3,5-Trichlorobenzoic acid, a seemingly straightforward chlorinated aromatic compound, holds a surprising depth of untapped research potential. While its basic chemical properties are well-documented, its nuanced interactions with biological and environmental systems remain largely unexplored. This guide moves beyond a cursory overview to provide a strategic roadmap for researchers, scientists, and drug development professionals. By synthesizing existing data on this compound and its structural analogs, we will illuminate promising avenues of investigation, from novel agricultural applications to its potential as a scaffold in medicinal chemistry. This document is designed to be a catalyst for discovery, offering not just theoretical possibilities, but also actionable experimental frameworks.

I. Foundational Knowledge: Chemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is the bedrock of any innovative research. This section consolidates its key characteristics and a reliable synthetic route.

Physicochemical Data

A comprehensive profile of this compound is presented below, offering a quick reference for experimental design.

PropertyValueSource
Molecular Formula C₇H₃Cl₃O₂PubChem CID 66121[1]
Molecular Weight 225.46 g/mol PubChem CID 66121[1]
CAS Number 50-73-7PubChem CID 66121[1]
Melting Point 166-167 °CChemicalBook[2]
Appearance SolidSigma-Aldrich
Solubility Insoluble in water; soluble in ethanol, acetone, ether.-
Synthesis Protocol: A Reliable Pathway

A robust and reproducible synthesis is crucial for obtaining high-purity this compound for research purposes. The following protocol is a well-established method.

Reaction: Diazotization of 3-amino-2,5-dichlorobenzoic acid followed by a Sandmeyer-type reaction.

Protocol:

  • Diazotization:

    • In a fume hood, slowly add powdered sodium nitrite to concentrated sulfuric acid under a nitrogen atmosphere, ensuring the temperature does not exceed 70°C.

    • Dissolve 3-amino-2,5-dichlorobenzoic acid in hot glacial acetic acid and cool the solution rapidly to room temperature.

    • Add the 3-amino-2,5-dichlorobenzoic acid solution dropwise to the cooled nitrous acid mixture, maintaining the internal temperature below 30°C.

    • Allow the resulting solution to stand at room temperature for 2 hours.

  • Sandmeyer Reaction:

    • Prepare a solution of cuprous chloride in concentrated hydrochloric acid.

    • Slowly add the diazonium salt solution to the stirred cuprous chloride solution.

    • Continue stirring until the evolution of nitrogen gas ceases.

    • Allow the mixture to stand overnight.

  • Isolation and Purification:

    • Filter the solid precipitate and wash thoroughly with water.

    • Dry the product in vacuo to yield this compound.

II. Potential Research Area 1: Plant Science and Agriculture

The structural similarity of this compound to known plant growth regulators, particularly auxin transport inhibitors, presents a compelling case for its investigation in this domain.

Hypothesis: An Unexplored Auxin Transport Inhibitor

The well-documented activity of 2,3,5-triiodobenzoic acid (TIBA) as an auxin transport inhibitor provides a strong rationale for investigating this compound for similar properties.[3] Auxins are critical hormones that regulate numerous aspects of plant growth and development. By disrupting their transport, it may be possible to manipulate plant architecture, flowering time, and fruit development.

Experimental Workflow: From Screening to Mechanism

The following workflow outlines a systematic approach to evaluating the potential of this compound as a plant growth regulator.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Application & Optimization A Seed Germination Assays B Seedling Growth Assays (Root and Shoot Elongation) A->B C Dose-Response Studies B->C D Auxin Transport Assays (e.g., in Arabidopsis thaliana) C->D Elucidate Mechanism E Gene Expression Analysis (Auxin-responsive genes) D->E F Competitive Binding Assays (with auxin receptors) E->F G Foliar Spray and Soil Drench Applications on Crop Species (e.g., Soybean, Tomato) F->G Translate to Application H Evaluation of Agronomic Traits (Yield, Branching, Flowering Time) G->H I Formulation Development H->I

Caption: A phased approach to investigating this compound in plant science.

Detailed Protocol: Arabidopsis thaliana Root Elongation Assay

This protocol provides a standardized method for the initial screening of this compound for its effect on root growth, a process heavily influenced by auxin.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium

  • Agar

  • Sucrose

  • This compound stock solution (in DMSO)

  • Petri plates

  • Sterile water

  • Growth chamber

Procedure:

  • Sterilization: Surface-sterilize Arabidopsis seeds using your lab's standard protocol.

  • Plating: Prepare MS agar plates containing a range of this compound concentrations (e.g., 0, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.

  • Germination: Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.

  • Growth: Place the plates vertically in a growth chamber under a long-day photoperiod (16h light/8h dark) at 22°C.

  • Data Collection: After 7-10 days, photograph the plates and measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

  • Analysis: Statistically analyze the data to determine the effect of this compound on root elongation.

III. Potential Research Area 2: Environmental Science and Bioremediation

As a chlorinated aromatic compound, understanding the environmental fate and potential for bioremediation of this compound is of paramount importance. Its documented role as a bacterial xenobiotic metabolite suggests that it can be transformed by microbial communities.[1]

Core Concepts: Biodegradation of Chlorinated Benzoates

The biodegradation of chlorobenzoic acids is a well-studied process, often initiated by dioxygenase enzymes that catalyze the hydroxylation of the aromatic ring, leading to ring cleavage. The number and position of chlorine substituents significantly influence the rate and pathway of degradation. Studies on other chlorobenzoic acids have shown that microorganisms like Aeromonas hydrophila are capable of utilizing them as a carbon and energy source.[4][5]

Experimental Design: Investigating Microbial Degradation

The following workflow provides a framework for identifying and characterizing microorganisms capable of degrading this compound.

G cluster_0 Enrichment & Isolation cluster_1 Degradation & Metabolite Analysis cluster_2 Genomic & Enzymatic Characterization A Collect Environmental Samples (e.g., contaminated soil, wastewater) B Enrichment Cultures with This compound as Sole Carbon Source A->B C Isolate Pure Cultures on Solid Media B->C D Degradation Assays with Isolated Strains C->D Characterize Degradation E Quantify this compound Concentration over Time (e.g., by HPLC) D->E F Identify Degradation Intermediates (e.g., by GC-MS or LC-MS) E->F G Sequence the Genome of Degrading Strains F->G Uncover Genetic Basis H Identify Putative Degradation Genes (e.g., dioxygenases) G->H I Express and Characterize Key Enzymes H->I

Caption: A workflow for studying the microbial degradation of this compound.

Protocol: High-Performance Liquid Chromatography (HPLC) for Degradation Monitoring

Accurate quantification of this compound is essential for degradation studies. The following HPLC method can be adapted for this purpose.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • A mixture of methanol and acidified water (e.g., with phosphoric acid to pH 2.5). The exact ratio should be optimized for best separation.

Procedure:

  • Sample Preparation: Centrifuge microbial culture samples to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.

  • Injection: Inject a defined volume of the filtered supernatant onto the HPLC column.

  • Detection: Monitor the elution of this compound using a UV detector at an appropriate wavelength (e.g., 210 nm).

  • Quantification: Create a standard curve using known concentrations of this compound to quantify its concentration in the samples.

IV. Potential Research Area 3: Medicinal Chemistry and Drug Discovery

The rigid, substituted phenyl ring of this compound makes it an attractive scaffold for the synthesis of novel bioactive molecules. The benzoic acid moiety provides a convenient handle for derivatization, allowing for the exploration of a wide chemical space.

Rationale: A Scaffold for Targeted Therapies

Derivatives of other chlorinated benzoic acids have shown promise as enzyme inhibitors and anticancer agents.[6] For example, 3-(3,5-Dichlorophenyl)benzoic acid has been used to develop inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease.[6] This precedent suggests that derivatives of this compound could also exhibit interesting pharmacological activities.

Synthetic Strategy: Library Generation and Screening

The following diagram illustrates a general strategy for generating a library of this compound derivatives and screening them for biological activity.

G A This compound (Starting Material) B Activation of Carboxylic Acid (e.g., to acyl chloride or with coupling reagents) A->B C Amide and Ester Library Synthesis (React with a diverse set of amines and alcohols) B->C D High-Throughput Screening (e.g., enzyme inhibition assays, cell viability assays) C->D E Hit Identification and Validation D->E F Lead Optimization E->F

Caption: A workflow for the discovery of bioactive derivatives of this compound.

Protocol: Synthesis of an Amide Derivative

This protocol provides a general method for the synthesis of an amide derivative of this compound, a common first step in creating a chemical library.

Materials:

  • This compound

  • Thionyl chloride or a peptide coupling reagent (e.g., HATU)

  • A primary or secondary amine

  • Anhydrous solvent (e.g., dichloromethane or DMF)

  • Base (e.g., triethylamine or DIPEA)

Procedure:

  • Activation: In a dry, inert atmosphere, dissolve this compound in the anhydrous solvent. Add the activating agent (e.g., thionyl chloride or HATU and a base) and stir at room temperature until the activation is complete.

  • Coupling: Add the desired amine and a base to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, perform an appropriate aqueous workup to remove excess reagents. Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

V. Toxicology and Safety Considerations

While comprehensive toxicological data for this compound is limited, preliminary information indicates that it can cause skin and eye irritation, as well as respiratory irritation.[1] An acute toxicity study in mice reported a subcutaneous LD50 of 300 mg/kg, with observed effects including altered sleep time, muscle weakness, and dyspnea.[2] It is important to note that it is not classified as a carcinogen by IARC.[7] Researchers should always consult the latest Safety Data Sheet (SDS) and handle this compound with appropriate personal protective equipment in a well-ventilated area.

VI. Conclusion: A Call to Investigation

This compound represents a molecule with significant, yet underexplored, research potential. This guide has outlined three key areas for investigation: its application as a novel plant growth regulator, its environmental fate and potential for bioremediation, and its use as a scaffold in medicinal chemistry. The provided experimental frameworks and protocols are intended to serve as a launchpad for innovative research that could lead to new discoveries in agriculture, environmental science, and human health. The scientific community is encouraged to build upon this foundation and unlock the full potential of this intriguing compound.

VII. References

  • 2,3,5-tri-iodobenzoic acid. AERU. --INVALID-LINK--

  • This compound | C7H3Cl3O2 | CID 66121. PubChem. --INVALID-LINK--

  • This compound | 50-73-7. ChemicalBook. --INVALID-LINK--

  • MSDS of this compound. Capot Chemical. --INVALID-LINK--

  • Biodegradation of 2- Chlorobenzoic Acid and its other substitutes. Review Article. --INVALID-LINK--

  • 3-(3,5-Dichlorophenyl)benzoic Acid: A Versatile Scaffold in Medicinal Chemistry. Benchchem. --INVALID-LINK--

  • This compound, 97% | 50-73-7. Sigma-Aldrich. --INVALID-LINK--

References

environmental fate of 2,3,5-Trichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Environmental Fate of 2,3,5-Trichlorobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the environmental fate of this compound (2,3,5-TBA), a halogenated aromatic compound. As a member of the trichlorobenzoic acid isomer group, understanding its behavior in various environmental compartments is critical for assessing ecological risk and developing potential remediation strategies. This document synthesizes available data on its physicochemical properties, biotic and abiotic degradation pathways, environmental mobility, and bioaccumulation potential. Detailed experimental protocols for its detection in environmental matrices are also presented, offering a self-validating framework for researchers and environmental scientists.

Introduction: The Context of this compound

Trichlorobenzoic acids (TBAs) are a class of organochlorine compounds with the general formula C₆H₂Cl₃CO₂H, existing as six different constitutional isomers.[1] While some isomers, like 2,3,6-TBA, have seen use as herbicides, 2,3,5-TBA is primarily encountered as a chemical intermediate and a potential xenobiotic metabolite.[2][3] The persistence and potential toxicity of chlorinated aromatic compounds necessitate a thorough understanding of their environmental lifecycle. This guide delves into the intrinsic properties of 2,3,5-TBA and the environmental processes that dictate its transport, transformation, and ultimate fate.

Core Physicochemical Properties: The Foundation of Environmental Behavior

A compound's environmental behavior is fundamentally governed by its physical and chemical properties. These parameters determine its partitioning between air, water, soil, and biota.

Causality Behind Properties:

  • LogP (Octanol-Water Partition Coefficient): The LogP value of 3.87 indicates a significant lipophilic character.[4] This suggests a tendency to sorb to organic matter in soil and sediment and a potential for bioaccumulation in fatty tissues of organisms.

  • Melting and Boiling Points: The high melting point (166-167 °C) and boiling point (329.4 °C) signify low volatility, meaning the compound will predominantly exist in solid or dissolved phases rather than in the atmosphere under typical environmental conditions.[4]

  • Acidic Nature: As a carboxylic acid, 2,3,5-TBA will dissociate in water. Given the pKa of its isomer 2,3,6-TBA is approximately 1.8, it is expected that 2,3,5-TBA will exist almost entirely in its anionic (conjugate base) form at the typical pH range (5-9) of environmental waters and soils.[5] This anionic state significantly increases its water solubility and mobility in soil, counteracting the partitioning suggested by its LogP value.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 50-73-7[2][4]
Molecular Formula C₇H₃Cl₃O₂[3][4][6]
Molecular Weight 225.46 g/mol [6]
Melting Point 166-167 °C[2][4]
Boiling Point 329.4 ± 37.0 °C at 760 mmHg[4]
LogP 3.87[4]
Appearance Solid

Degradation Pathways: Transformation in the Environment

The persistence of 2,3,5-TBA is determined by its susceptibility to biotic and abiotic degradation processes. While specific data for this isomer is limited, its fate can be inferred from studies on closely related chlorobenzoic acids (CBAs).

Biotic Degradation

Microbial activity is a primary driver for the breakdown of xenobiotic compounds. The degradation of CBAs is highly dependent on the number and position of chlorine substituents and the prevailing redox conditions.[7]

Aerobic Degradation: Under aerobic conditions, the microbial strategy for degrading CBAs typically involves enzymatic ring cleavage.[7] The initial step is often catalyzed by dioxygenase enzymes, which hydroxylate the aromatic ring to form chlorocatechols. For instance, the degradation of 2-chlorobenzoic acid proceeds through the formation of catechol.[8] Studies on Pseudomonas putida have shown that it can degrade 2,3,5-TBA to 3,5-dichlorocatechol, indicating an initial dioxygenation step that removes the chlorine at the 2-position.[7] This intermediate is then subject to further ring cleavage.

Aerobic_Degradation_Pathway TBA This compound Enzyme1 Dioxygenase Enzyme TBA->Enzyme1 DCC 3,5-Dichlorocatechol Enzyme1->DCC + O2 - CO2, - HCl Enzyme2 Ring Cleavage Dioxygenase DCC->Enzyme2 Intermediates Ring Fission Products Enzyme2->Intermediates + O2 Mineralization CO2 + H2O + Cl- Intermediates->Mineralization Further Metabolism

Caption: Putative aerobic degradation pathway for 2,3,5-TBA.

Anaerobic Degradation: In anaerobic environments, such as saturated soils and sediments, the primary degradation mechanism is reductive dechlorination.[7] This process involves the sequential removal of chlorine atoms, replacing them with hydrogen. This typically results in the formation of less chlorinated benzoic acids or benzoic acid itself, which can then be mineralized to carbon dioxide and methane.[7] For example, 2,3,6-TBA has been shown to transform into 2,6-dichlorobenzoate in anaerobic lake sediments.[5]

Abiotic Degradation

Abiotic processes, while often slower than microbial degradation for this class of compounds, can contribute to the transformation of 2,3,5-TBA.

  • Photolysis: While irradiation with UV light (>290 nm) has been shown to reduce the phytotoxicity of 2,3,6-TBA, suggesting photodegradation is possible, the significance of this pathway under natural sunlight conditions is not well-established.[5]

  • Hydrolysis: The carbon-chlorine bonds on the aromatic ring are generally stable and not susceptible to hydrolysis under typical environmental pH and temperature conditions.[5]

  • Atmospheric Oxidation: Given its low volatility, significant concentrations of 2,3,5-TBA are not expected in the atmosphere. However, if it does enter the vapor phase, it would be slowly degraded by reacting with photochemically-produced hydroxyl radicals.[5]

Environmental Mobility and Transport

The movement of 2,3,5-TBA through soil and aquatic systems dictates its potential to contaminate groundwater and distribute across ecosystems.

Mobility in Soil

Table 2: McCall's Soil Mobility Classification Based on Koc

Koc RangeMobility ClassImplication for 2,3,5-TBA
0 - 50Very HighPossible, due to anionic nature.
50 - 150HighLikely, especially in low organic matter soils.
150 - 500MediumPossible, balancing anionic repulsion and lipophilic sorption.
500 - 2000LowUnlikely for the anionic form.
> 2000Slightly to ImmobileVery unlikely.
Source: Adapted from McCall et al. (1981).[9]
Fate in Aquatic Systems

Once in an aquatic environment, 2,3,5-TBA will primarily exist dissolved in the water column as an anion.[5] A portion may partition to suspended organic matter and bottom sediments, driven by its lipophilicity. Volatilization from water surfaces is not considered a significant fate process due to its low vapor pressure and ionic state in water.[5] Its persistence in the aquatic phase will be determined by the rate of biodegradation and photolysis.

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources (water, food, etc.). The Bioconcentration Factor (BCF), which measures uptake from water, is often estimated from the LogP value.

A LogP of 3.87 suggests a moderate potential for bioaccumulation. However, experimental data for the isomer 2,3,6-TBA shows a very low BCF of <3.5 in carp.[5] This discrepancy highlights that LogP is only an estimate; metabolic processes within the organism can significantly reduce the actual bioaccumulation. Given the structural similarity, it is plausible that 2,3,5-TBA also has a low to moderate potential for bioaccumulation in aquatic organisms.

Analytical Methodologies for Environmental Samples

Accurate quantification of 2,3,5-TBA in complex environmental matrices is essential for fate and transport studies. The standard approach involves extraction, cleanup, and instrumental analysis.

Experimental Protocol: Analysis of 2,3,5-TBA in Water

This protocol outlines a self-validating system for the determination of 2,3,5-TBA in water samples using solid-phase extraction followed by GC-MS analysis.

Step 1: Sample Collection and Preservation

  • Collect a 1 L water sample in an amber glass bottle.

  • Preserve the sample by acidifying to pH < 2 with sulfuric acid to protonate the analyte, which improves extraction efficiency.

  • Store at 4°C until extraction.

Step 2: Solid-Phase Extraction (SPE)

  • Causality: SPE is chosen for its efficiency in concentrating trace organic analytes from a large volume of water and separating them from interfering matrix components. A polystyrene-divinylbenzene (PSDVB) sorbent is effective for a wide range of semi-volatile compounds.[10]

  • Condition an SPE cartridge (e.g., 500 mg, 6 mL PSDVB) by passing 10 mL of ethyl acetate, 10 mL of methanol, and 10 mL of reagent water (pH < 2) through it. Do not allow the cartridge to go dry.

  • Pass the 1 L water sample through the conditioned cartridge at a flow rate of 10-15 mL/min.

  • After extraction, wash the cartridge with 10 mL of reagent water to remove residual salts.

  • Dry the cartridge by drawing a vacuum or passing nitrogen through it for 20 minutes.

Step 3: Elution and Derivatization

  • Causality: The acidic nature of 2,3,5-TBA makes it non-volatile. Derivatization, typically methylation to form the methyl ester, is required to increase its volatility for GC analysis.

  • Elute the analyte from the cartridge with 10 mL of a suitable solvent like ethyl acetate or dichloromethane.

  • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

  • Add a methylating agent (e.g., diazomethane or BF₃-methanol) and react according to the manufacturer's protocol to convert the benzoic acid to its methyl ester.

  • Adjust the final volume to 1 mL with the appropriate solvent.

Step 4: GC-MS Analysis

  • Causality: Gas chromatography provides excellent separation of complex mixtures, while mass spectrometry offers highly sensitive and selective detection, allowing for positive identification based on both retention time and mass spectrum.

  • Inject 1-2 µL of the derivatized extract into a GC-MS system.

  • GC Conditions (Typical):

    • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: 60°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, targeting the molecular ion and key fragment ions of the this compound methyl ester.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1L Water Sample (Acidified to pH < 2) SPE Solid-Phase Extraction (PSDVB Cartridge) Sample->SPE Elution Elution (Ethyl Acetate) SPE->Elution Concentration Concentration to 1mL (Nitrogen Evaporation) Elution->Concentration Derivatization Derivatization (Methylation) Concentration->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Inject 1µL Data Data Processing (Quantification & Confirmation) GCMS->Data

Caption: Workflow for the analysis of 2,3,5-TBA in water.

Conclusion

The environmental fate of this compound is a multifaceted process dictated by its physicochemical properties and susceptibility to environmental degradation mechanisms. Its LogP value suggests a tendency to associate with organic matter, but its acidic nature results in an anionic form at typical environmental pH, enhancing its mobility in soil and water. Biodegradation, particularly under aerobic conditions via dioxygenase-initiated pathways, appears to be the most significant degradation route. While its bioaccumulation potential is predicted to be moderate, evidence from isomers suggests it may be lower in practice. Significant data gaps remain regarding its precise degradation rates and Koc values in various environmental compartments, highlighting the need for further empirical research to fully characterize its ecological risk profile.

References

Methodological & Application

Application Notes & Protocols: Utilizing 2,3,5-Trichlorobenzoic Acid in Plant Growth Regulation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Scientific Background & Principle of Action

2,3,5-Trichlorobenzoic acid (2,3,5-TCBA) is a synthetic chlorinated derivative of benzoic acid.[1][2][3] Structurally, it mimics the natural plant hormone indole-3-acetic acid (IAA), classifying it as a synthetic auxin.[4][5] This structural similarity allows it to interfere with auxin-regulated physiological processes. However, its primary established role is that of an herbicide, where at higher concentrations, it disrupts normal hormonal balance, leading to uncontrolled growth and plant death.[4]

The utility of 2,3,5-TCBA as a plant growth regulator stems from the dose-dependent nature of auxin activity. While high concentrations are lethal, very low, sub-lethal concentrations can elicit specific, targeted growth responses, such as influencing root formation, modifying tropisms, or affecting tissue development.[6][7] Its mechanism of action is linked to the disruption of polar auxin transport (PAT), the directional cell-to-cell flow of auxin that establishes the concentration gradients essential for nearly all aspects of plant development.[4][8][9][10] By modulating this transport, researchers can dissect auxin's role in various developmental pathways.

These application notes provide a framework for designing and executing experiments to characterize the dose-dependent effects of 2,3,5-TCBA on plant systems.

Critical Safety & Handling Precautions

This compound is a chemical that requires careful handling in a laboratory setting.

  • Hazard Identification: It is classified as an irritant, causing skin and serious eye irritation.[1][11] It may also cause respiratory irritation.[1][11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[11][12] When handling the powder, work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11][12]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with soap and plenty of water.[11][12][13]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11][12][13]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[11][12]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[12][13]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not let the product enter drains.[12]

Always consult the material safety data sheet (MSDS) for the specific product you are using before beginning any work. [12][13]

Preparation of Stock & Working Solutions

Accurate solution preparation is fundamental to obtaining reproducible results. Due to the small quantities required for biological activity, a concentrated stock solution is prepared first, followed by serial dilutions to create working solutions.[6][14]

3.1 Materials Required

  • This compound powder (CAS 50-73-7)[2]

  • 1 M Sodium Hydroxide (NaOH) or 1 M Potassium Hydroxide (KOH)

  • Absolute Ethanol (optional solvent)

  • Sterile, double-distilled or deionized water (ddH₂O)

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Sterile pipettes

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile filter (0.22 µm) and syringe

3.2 Protocol for 10 mM Stock Solution The molecular weight of 2,3,5-TCBA is 225.46 g/mol .[1][2]

  • Weighing: Accurately weigh 22.55 mg of 2,3,5-TCBA powder.

  • Solubilization: Transfer the powder to a 10 mL volumetric flask. Add a small volume (~1-2 mL) of 1 M NaOH or KOH to dissolve the powder.[14][15] Benzoic acid derivatives have low solubility in water but readily dissolve in a basic solution.[16] Gentle warming or vortexing can aid dissolution.

  • Volume Adjustment: Once fully dissolved, bring the volume up to 10 mL with sterile ddH₂O.[6][15]

  • Sterilization: Sterile filter the 10 mM stock solution into a sterile, light-protected container (e.g., an amber bottle).

  • Storage: Store the stock solution at 4°C for short-term use (weeks) or at -20°C for long-term storage (months).[14]

3.3 Preparation of Working Solutions Prepare working solutions by diluting the 10 mM stock solution into the final liquid growth medium. Use the formula C₁V₁ = C₂V₂ to calculate the required volumes.

  • Example for 10 µM working solution in 1 L of media:

    • C₁ = 10 mM (10,000 µM)

    • V₁ = ?

    • C₂ = 10 µM

    • V₂ = 1 L (1000 mL)

    • V₁ = (10 µM * 1000 mL) / 10,000 µM = 1 mL

    • Add 1 mL of the 10 mM stock solution to 999 mL of growth medium.

Application Protocol: Dose-Response Bioassay for Root Growth

This protocol provides a general method to determine the effective concentration range of 2,3,5-TCBA for growth regulation using a model plant system like Arabidopsis thaliana or lettuce (Lactuca sativa). The principle of a dose-response experiment is to observe the effects of a range of concentrations to identify inhibitory, optimal, and sub-optimal levels.[7][17][18]

4.1 Experimental Design

DoseResponseWorkflow

4.2 Step-by-Step Methodology

  • Media Preparation: Prepare sterile agar plates (e.g., 0.5X Murashige & Skoog) containing a range of 2,3,5-TCBA concentrations. A logarithmic series is recommended to cover a wide range effectively.

    • Suggested Concentrations: 0 µM (Control), 0.01 µM, 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM.

  • Seed Sterilization: Surface sterilize seeds (e.g., 70% ethanol for 1 minute, followed by 10% bleach with Tween 20 for 10 minutes, and 3-5 rinses with sterile water).

  • Plating: Aseptically place 10-15 sterilized seeds in a line on the surface of each agar plate. Prepare at least three replicate plates per concentration.

  • Stratification: Wrap the plates and store them in the dark at 4°C for 2-4 days to synchronize germination.

  • Incubation: Transfer the plates to a controlled environment growth chamber. Place them vertically to allow roots to grow downwards along the agar surface.

    • Typical Conditions: 16-hour light/8-hour dark cycle, 22°C.

  • Data Collection: After 5-10 days (or once roots in the control group are well-established), scan or photograph the plates.

  • Analysis: Use image analysis software (e.g., ImageJ/Fiji) to measure the primary root length of each seedling.[8] Calculate the average root length and standard deviation for each concentration.

Data Interpretation & Visualization

The primary output of a dose-response bioassay is a curve showing the physiological response (e.g., root length) as a function of concentration.[17]

5.1 Data Presentation Summarize the quantitative measurements in a table for clarity.

2,3,5-TCBA Conc. (µM)Mean Root Length (mm)Standard Deviation% Inhibition (vs. Control)
0 (Control)e.g., 50.2e.g., 4.50%
0.01e.g., 51.5e.g., 5.1-2.6% (Stimulation)
0.1e.g., 45.8e.g., 4.88.8%
1e.g., 31.1e.g., 3.938.0%
10e.g., 12.7e.g., 2.174.7%
50e.g., 2.3e.g., 0.895.4%
100e.g., 0.5e.g., 0.299.0%
Note: Data shown are for illustrative purposes only.

5.2 Visualization of Dose-Response Relationship

A key concept in toxicology and hormone studies is the dose-response relationship, which can show hormesis (a stimulatory effect at very low doses and an inhibitory effect at high doses).

DoseResponseConcept

From the plotted data, one can calculate the EC₅₀ (half maximal effective concentration), which is the concentration that causes a 50% reduction in the measured response (e.g., root growth) compared to the control.[17] This value is a key metric for comparing the potency of different compounds.

References

Application Notes and Protocols for the Analytical Determination of 2,3,5-Trichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2,3,5-Trichlorobenzoic acid is a halogenated aromatic carboxylic acid that can be found in the environment as a metabolite of certain herbicides and other industrial chemicals.[1] Its detection and quantification are crucial for environmental monitoring, toxicological studies, and in the quality control of chemical manufacturing processes. This document provides detailed application notes and protocols for the analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust, reliable, and adaptable to the specific needs of the research or analytical laboratory.

Principles of Analytical Methodologies

The choice of analytical technique for this compound is dependent on the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and quantification of non-volatile and semi-volatile organic compounds. For this compound, reversed-phase HPLC with a C18 column is typically employed. The separation is based on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. Detection is commonly achieved using a UV detector, as the aromatic ring of the molecule absorbs ultraviolet light.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile form. Silylation is a common derivatization technique where the active hydrogen of the carboxylic acid group is replaced with a trimethylsilyl (TMS) group.[2] The resulting TMS ester is more volatile and thermally stable, allowing for its analysis by GC-MS. The mass spectrometer provides definitive identification of the analyte based on its unique mass spectrum and fragmentation pattern.

Experimental Workflows

The following diagrams illustrate the general workflows for the analysis of this compound in water and soil samples by HPLC-UV and GC-MS.

HPLC_Workflow cluster_sample_prep Sample Preparation (Water) cluster_hplc_analysis HPLC-UV Analysis sample Water Sample Collection filtration Filtration (0.45 µm) sample->filtration spe Solid-Phase Extraction (SPE) filtration->spe elution Elution spe->elution concentration Concentration elution->concentration hplc HPLC Separation (C18 Column) concentration->hplc uv UV Detection hplc->uv data Data Acquisition & Analysis uv->data

Caption: Workflow for HPLC-UV analysis of this compound in water.

GCMS_Workflow cluster_sample_prep_soil Sample Preparation (Soil) cluster_derivatization Derivatization cluster_gcms_analysis GC-MS Analysis soil_sample Soil Sample Collection extraction Accelerated Solvent Extraction (ASE) soil_sample->extraction cleanup Extract Cleanup extraction->cleanup drying Drying of Extract cleanup->drying silylation Silylation (MSTFA) drying->silylation gc GC Separation silylation->gc ms MS Detection gc->ms gcms_data Data Acquisition & Analysis ms->gcms_data

Caption: Workflow for GC-MS analysis of this compound in soil.

Detailed Protocols

Protocol 1: HPLC-UV Analysis of this compound in Water

This protocol is adapted from methodologies for the analysis of chlorobenzoic acid isomers in environmental samples.

1. Apparatus and Reagents

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg).

  • SPE vacuum manifold.

  • Nitrogen evaporator.

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • This compound standard (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification).

  • Hydrochloric acid (for sample preservation).

2. Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition to cover the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

3. Sample Preparation (Water)

  • Collect water samples in amber glass bottles and preserve them by acidifying to pH < 2 with hydrochloric acid. Store at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

    • Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of HPLC grade water to remove interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

    • Elute the analyte with 5 mL of methanol or acetonitrile.

  • Concentration: Concentrate the eluate to near dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase, vortex, and transfer to an autosampler vial for HPLC analysis.

4. HPLC-UV Instrumental Parameters

ParameterSetting
Column C18 (4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile : Water (with 0.1% TFA)
Gradient Isocratic or Gradient (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 230 nm

5. Data Analysis

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the analyte concentration using a calibration curve constructed from the peak areas of the working standards.

Protocol 2: GC-MS Analysis of this compound in Soil

This protocol is based on established methods for the analysis of acidic herbicides and other organic acids in solid matrices.

1. Apparatus and Reagents

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Accelerated Solvent Extractor (ASE) or Soxhlet extractor.

  • Nitrogen evaporator.

  • Heating block or water bath.

  • Centrifuge.

  • Analytical balance.

  • Volumetric flasks, pipettes, and GC vials with inserts.

  • This compound standard (≥98% purity).

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine (anhydrous).

  • Hexane (pesticide grade).

  • Acetone (pesticide grade).

  • Dichloromethane (pesticide grade).

  • Anhydrous sodium sulfate.

2. Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetone in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with acetone to cover the desired calibration range (e.g., 0.05, 0.1, 0.5, 1, 5 µg/mL).

3. Sample Preparation (Soil)

  • Air-dry the soil sample and sieve it to remove large debris.

  • Accelerated Solvent Extraction (ASE):

    • Mix approximately 10 g of the soil sample with a drying agent like anhydrous sodium sulfate.

    • Extract the sample using a mixture of hexane and acetone (1:1, v/v) at elevated temperature and pressure (e.g., 100°C, 1500 psi).[3]

  • Concentration and Cleanup:

    • Concentrate the extract to approximately 1 mL using a nitrogen evaporator.

    • A cleanup step using gel permeation chromatography (GPC) may be necessary for highly contaminated samples to remove high molecular weight interferences.

4. Derivatization (Silylation)

  • Transfer a 100 µL aliquot of the concentrated extract or standard solution to a GC vial insert and evaporate to complete dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 50 µL of MSTFA (with 1% TMCS) to the dried residue.[2]

  • Cap the vial tightly and heat at 60-70°C for 1 hour in a heating block or oven.

  • Allow the vial to cool to room temperature before GC-MS analysis.

5. GC-MS Instrumental Parameters

ParameterSetting
GC Column 30 m x 0.25 mm ID, 0.25 µm, 5% phenyl-methylpolysiloxane
Injector Temperature 250°C
Injection Mode Splitless
Oven Program Start at 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-400
SIM Ions (suggested) To be determined empirically, but likely to include the molecular ion and characteristic fragments.

6. Data Analysis

  • Identify the trimethylsilyl derivative of this compound by its retention time and mass spectrum.

  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum.

  • Quantify the analyte using a calibration curve based on the peak areas of the derivatized standards.

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods described. These values are indicative and may vary depending on the specific instrumentation, matrix, and operating conditions.

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 0.05 - 0.1 µg/mL0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 - 0.5 µg/mL0.05 - 0.1 µg/mL
Linear Range 0.1 - 10 µg/mL0.05 - 5 µg/mL
Recovery 85 - 110%80 - 115%
Precision (%RSD) < 10%< 15%

References

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2,3,5-Trichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2,3,5-Trichlorobenzoic acid. Designed for researchers, quality control analysts, and drug development professionals, this guide details the complete analytical workflow from sample preparation to method validation according to International Council for Harmonisation (ICH) guidelines.[1][2][3] The methodology employs a reversed-phase C18 column with UV detection, providing a robust, specific, and accurate system for the analysis of this compound. The rationale behind critical experimental parameters, such as mobile phase pH control, is explained to ensure methodological soundness and reproducibility.

Introduction and Scientific Rationale

This compound (2,3,5-TCBA) is a halogenated aromatic carboxylic acid.[4][5] As a chemical intermediate and a potential metabolite or impurity in various manufacturing processes, its accurate quantification is critical for quality assurance, environmental monitoring, and safety assessment.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[6] This application note describes a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for separating non-polar to moderately polar compounds like 2,3,5-TCBA.[7] The core principle of this method relies on the hydrophobic interactions between the analyte and the non-polar stationary phase.[7]

A crucial aspect of analyzing acidic compounds via RP-HPLC is the control of the mobile phase pH.[8][9] this compound contains a carboxylic acid functional group. At a pH above its acid dissociation constant (pKa), the molecule will exist in its ionized (deprotonated) carboxylate form. This ionized form is highly polar and exhibits poor retention on a non-polar C18 column, often resulting in broad, tailing peaks or elution near the solvent front.[10] To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be maintained significantly below the analyte's pKa. A common rule of thumb is to set the pH at least 2 units below the pKa, which forces the equilibrium towards the neutral, non-ionized acid form.[8] This non-ionized form is more hydrophobic, interacts strongly with the C18 stationary phase, and produces excellent chromatography.[8][9]

Analyte Physicochemical Properties

Understanding the properties of this compound is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₇H₃Cl₃O₂[4][11]
Molecular Weight 225.46 g/mol [4][12]
CAS Number 50-73-7[11]
Melting Point 166-167 °C[5][11]
LogP (Octanol/Water) 3.87[11]
Appearance White Solid[12]

Experimental Protocol

Instrumentation, Chemicals, and Materials
CategoryItemSpecifications / Supplier Example
Instrumentation HPLC SystemAgilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or DAD detector.
Analytical BalanceMettler Toledo or equivalent, 0.01 mg readability.
pH MeterCalibrated, with temperature compensation.
Chromatography HPLC ColumnC18 Reversed-Phase Column (e.g., ZORBAX SB-Aq, 4.6 x 250 mm, 5 µm).[13][14]
Data AcquisitionChromatography Data System (CDS) such as OpenLab, Empower, or Chromeleon.
Chemicals This compoundReference Standard, >97% purity (e.g., Sigma-Aldrich).
Acetonitrile (ACN)HPLC Grade.
Methanol (MeOH)HPLC Grade.
Phosphoric Acid (H₃PO₄)ACS Grade or higher.
WaterDeionized (DI) or HPLC Grade, >18 MΩ·cm.
Materials Volumetric FlasksClass A (10, 25, 50, 100 mL).
PipettesCalibrated micropipettes and Class A volumetric pipettes.
Syringe Filters0.22 or 0.45 µm PVDF or PTFE.
HPLC Vials2 mL, with caps and septa.
Detailed Chromatographic Conditions

The following conditions have been optimized for the robust separation and quantification of 2,3,5-TCBA.

ParameterConditionRationale
Stationary Phase C18 (e.g., ZORBAX SB-Aq, 4.6 x 250 mm, 5 µm)Industry standard for reversed-phase. "Aq" type columns are stable in highly aqueous mobile phases.[15]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)Isocratic or Gradient Elution. A typical starting point is 60:40 (ACN:Aqueous).
pH Control 0.1% H₃PO₄ in Water (pH ≈ 2.1)Ensures the analyte is in its non-ionized form for optimal retention and peak shape.[8]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintains stable retention times and improves peak symmetry.
Detection Wavelength 210 nmCorresponds to a high absorbance region for benzoic acid derivatives, ensuring high sensitivity.[13][16]
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of peak distortion from overloading.
Run Time ~10 minutesSufficient to allow for elution of the analyte and any potential impurities.
Preparation of Solutions

Mobile Phase (Aqueous Component): 0.1% H₃PO₄ in Water

  • Add 1.0 mL of concentrated phosphoric acid to a 1 L volumetric flask.

  • Add approximately 900 mL of HPLC-grade water and mix thoroughly.

  • Allow the solution to equilibrate to room temperature, then dilute to the mark with water.

  • Filter the solution through a 0.45 µm membrane filter and degas before use.

Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of a suitable diluent (e.g., 50:50 Acetonitrile:Water) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well. This solution should be stored under refrigeration.

Calibration Standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL)

  • Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution using the diluent.

  • For example, to prepare a 100 µg/mL standard, pipette 5.0 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation
  • Accurately weigh a portion of the sample material expected to contain 2,3,5-TCBA.

  • Transfer the sample to a volumetric flask of appropriate size.

  • Add diluent (e.g., 50:50 Acetonitrile:Water) to approximately 70% of the flask volume.

  • Sonicate or vortex the sample for 10-15 minutes to ensure complete dissolution and extraction.

  • Dilute to the mark with the diluent and mix thoroughly.

  • Filter an aliquot of the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial for analysis.

Note: For complex matrices like soil or wastewater, a more rigorous extraction protocol, such as solid-phase extraction (SPE) or liquid-liquid extraction, may be required prior to HPLC analysis.[13][17]

Analytical Method Validation Protocol (ICH Q2(R2))

To ensure the analytical procedure is fit for its intended purpose, a full validation must be performed.[2][3] The validation protocol should outline the experiments and predefined acceptance criteria for each performance characteristic.[3]

System Suitability Testing (SST)

Before initiating any validation or sample analysis, the suitability of the chromatographic system must be verified. This is achieved by making at least five replicate injections of a standard solution (e.g., 25 µg/mL).

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry.
Theoretical Plates (N) N > 2000Measures column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
% RSD of Retention Time ≤ 1.0%Demonstrates pump and system stability.
Validation Parameters and Acceptance Criteria

The following table summarizes the core validation parameters as defined by ICH guidelines.[2][6][18]

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradants.[6]Peak purity index > 0.999 (if using DAD). No co-eluting peaks at the retention time of the analyte in placebo/blank injections.
Linearity To demonstrate a direct proportional relationship between analyte concentration and detector response over a defined range.[6]Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[1]Typically 80% to 120% of the target test concentration.
Accuracy The closeness of the test results to the true value, typically assessed via recovery studies.[2][6]Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
RepeatabilityPrecision under the same operating conditions over a short interval (intra-assay precision).% RSD ≤ 2.0% for six determinations at 100% of the test concentration.
Intermediate PrecisionPrecision within the same laboratory, but on different days, with different analysts, or on different equipment.% RSD ≤ 2.0% across all combined determinations.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters must pass under varied conditions (e.g., ±0.1 mL/min flow rate, ±5°C column temp, ±5% organic in mobile phase).

Data Visualization and Workflow

Overall Analytical Workflow

The diagram below outlines the complete process from sample receipt to final data reporting.

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase A Receive Sample C Sample Preparation (Weighing, Dissolution, Filtration) A->C B Prepare Standards & Mobile Phase D System Suitability Test (SST) B->D C->D E Inject Calibration Standards D->E If Pass F Inject Samples E->F G Integrate Peaks & Construct Calibration Curve H Quantify Analyte in Samples G->H I Final Report Generation H->I

Caption: High-level workflow for the HPLC analysis of 2,3,5-TCBA.

Mechanism of pH Control in RP-HPLC

This diagram illustrates the critical role of mobile phase pH in controlling the ionization state and retention of this compound.

G cluster_high_ph Condition 1: High pH (pH > pKa) cluster_low_ph Condition 2: Low pH (pH < pKa) - RECOMMENDED A 2,3,5-TCBA is Ionized (Deprotonated, R-COO⁻) B Analyte is Highly Polar A->B C Weak interaction with non-polar C18 phase B->C D Result: Poor Retention, Peak Tailing C->D E 2,3,5-TCBA is Non-Ionized (Protonated, R-COOH) F Analyte is More Hydrophobic E->F G Strong interaction with non-polar C18 phase F->G H Result: Good Retention, Sharp Symmetrical Peak G->H Analyte 2,3,5-Trichlorobenzoic Acid in Solution Analyte->A High pH Buffer Analyte->E Low pH Buffer

Caption: Effect of mobile phase pH on the retention of 2,3,5-TCBA.

References

gas chromatography analysis of 2,3,5-Trichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of 2,3,5-Trichlorobenzoic Acid by Gas Chromatography-Mass Spectrometry

Abstract

This document provides a comprehensive guide for the quantitative analysis of this compound in environmental and biological matrices. Due to the inherent polarity and low volatility of this carboxylic acid, direct analysis by gas chromatography (GC) is challenging, often resulting in poor chromatographic peak shape and low sensitivity.[1] This protocol details a robust workflow involving sample extraction, chemical derivatization to form the more volatile methyl ester, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking a reliable and validated approach for the determination of this compound.

Introduction and Scientific Principle

This compound (2,3,5-TBA), with CAS Number 50-73-7, is a chlorinated aromatic carboxylic acid.[2][3] It can be found in the environment as a metabolite of certain herbicides and polychlorinated biphenyls (PCBs), making its detection and quantification critical for environmental monitoring and toxicological studies.[4][5]

The primary analytical challenge for GC analysis of 2,3,5-TBA lies in the chemical properties conferred by its carboxyl group (-COOH). This functional group contains an "active hydrogen," which leads to strong intermolecular hydrogen bonding.[1][6] Consequently, the underivatized molecule has a high boiling point and low volatility, and it tends to interact strongly with the GC column's stationary phase, leading to broad, tailing peaks and poor analytical reproducibility.[1]

To overcome this, a chemical derivatization step is essential.[6][7] This process modifies the carboxyl functional group to create a less polar and more volatile derivative suitable for GC analysis.[6] The most common and effective approach for carboxylic acids is esterification, typically forming a methyl ester. This protocol will focus on methylation, which converts the polar -COOH group into a non-polar -COOCH₃ group, significantly improving its chromatographic behavior. The resulting this compound methyl ester can be readily separated and detected with high sensitivity and selectivity using a standard GC-MS system.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Analytical Standard: this compound, ≥97% purity (CAS: 50-73-7)[2][3][8]

  • Internal Standard (IS): 2,4,6-Trichlorobenzoic acid or a deuterated analog.

  • Solvents (GC or HPLC Grade): Methanol, Dichloromethane (DCM), Ethyl Acetate, Hexane, Acetonitrile.[4][9]

  • Derivatization Reagent: 14% Boron trifluoride in methanol (BF₃/Methanol).

  • Reagents for Extraction:

    • Hydrochloric acid (HCl), concentrated.

    • Sodium sulfate, anhydrous.

    • Deionized water, ultrapure.

    • Sodium chloride (for salting out during extraction).

  • Standard Stock Solutions: Prepare 1000 µg/mL stock solutions of 2,3,5-TBA and the internal standard in acetonitrile. Store at 4°C in amber vials. Working standards are prepared by diluting the stock solutions.

Instrumentation

A gas chromatograph equipped with a mass selective detector is recommended for this analysis.

ComponentSpecification
Gas Chromatograph Agilent 8890 GC, or equivalent, with electronic pressure control[10]
Autosampler Agilent 7693A, or equivalent[10]
Injector Split/Splitless inlet
GC Column Agilent J&W HP-5ms (or DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[4][10]
Carrier Gas Helium, 99.999% purity, at a constant flow rate of 1.2 mL/min
Mass Spectrometer Agilent 7000D Triple Quadrupole (TQ) or 5977B Single Quadrupole (SQ) GC/MSD, or equivalent[10]
Data System Agilent MassHunter Software, or equivalent

Detailed Experimental Protocols

Overall Workflow

The entire analytical process follows a logical sequence designed to ensure accuracy and reproducibility.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Sample Collection (e.g., Water, Soil) Acidify 2. Acidification & IS Spike Sample->Acidify Extract 3. Liquid-Liquid Extraction Acidify->Extract Dry 4. Drying & Concentration Extract->Dry Deriv 5. Methylation (BF3/Methanol) Dry->Deriv Deriv_Extract 6. Derivative Extraction Deriv->Deriv_Extract GCMS 7. GC-MS Injection Deriv_Extract->GCMS Data 8. Data Acquisition & Analysis GCMS->Data

Figure 1: Overall experimental workflow.
Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is optimized for a 100 mL water sample. For soil or tissue, an initial solvent extraction (e.g., using accelerated solvent extraction) is required to create a liquid extract, which can then be processed similarly.[4]

  • Acidification: Transfer a 100 mL aliquot of the water sample to a 250 mL separatory funnel. Adjust the pH to ≤ 2 by adding concentrated HCl dropwise. This ensures the 2,3,5-TBA is in its protonated, non-ionized form, which is more soluble in organic solvents.

  • Internal Standard Spiking: Spike the sample with a known amount of internal standard (e.g., 100 µL of a 10 µg/mL solution).

  • First Extraction: Add 50 mL of dichloromethane (DCM) to the separatory funnel. Stopper and shake vigorously for 2 minutes, periodically venting the pressure. Allow the layers to separate for 10 minutes.

  • Collect Organic Layer: Drain the lower organic (DCM) layer into a clean flask.

  • Second Extraction: Repeat the extraction (steps 3-4) with a fresh 50 mL portion of DCM. Combine the organic extracts.

  • Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the dried extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

Derivatization Protocol: Methyl Ester Formation

This procedure converts the extracted 2,3,5-TBA into its methyl ester.

G cluster_reactants Reactants cluster_products Products TBA This compound (R-COOH) Ester Methyl 2,3,5-trichlorobenzoate (R-COOCH3) TBA->Ester  Heat (60-70°C) BF3_MeOH BF3 / Methanol BF3_MeOH->Ester Water Water (H2O)

Figure 2: Methylation derivatization reaction.
  • Reagent Addition: To the 1 mL concentrated sample extract, add 2 mL of 14% BF₃/Methanol reagent.

  • Reaction: Tightly cap the vial and heat in a water bath or heating block at 60-70°C for 30 minutes.

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Quenching & Extraction: Add 5 mL of saturated sodium chloride solution and 5 mL of hexane to the vial. Cap and vortex for 1 minute.

  • Phase Separation: Allow the layers to separate. The top hexane layer now contains the derivatized methyl ester.

  • Final Sample: Carefully transfer the upper hexane layer to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Method Parameters and Data Analysis

GC-MS Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

ParameterSetting
Inlet Mode Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Oven Program - Initial Temp: 80 °C, hold for 1 min- Ramp: 15 °C/min to 280 °C- Hold: 5 min at 280 °C
MS Transfer Line 280 °C
MS Ion Source 230 °C (Electron Ionization - EI)
MS Quadrupole 150 °C
Ionization Energy 70 eV
Acquisition Mode Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM)
Data Acquisition and Interpretation

For high sensitivity and specificity, Selected Ion Monitoring (SIM) is recommended. The molecular weight of the 2,3,5-TBA methyl ester is ~238 g/mol (for ³⁵Cl isotopes).

  • Analyte Identification: The analyte is identified by its retention time and the presence of characteristic ions in its mass spectrum.

  • Quantification: Create a multi-point calibration curve (e.g., 1-200 ng/mL) by plotting the peak area ratio of the analyte to the internal standard against the concentration. The concentration of 2,3,5-TBA in samples is determined from this curve.

CompoundRetention Time (Approx.)Quantifier Ion (m/z)Qualifier Ions (m/z)
2,3,5-TBA Methyl Ester~10.5 min238 (M+)207 (M-OCH₃)+, 179
2,4,6-TBA Methyl Ester (IS)Varies238 (M+)207 (M-OCH₃)+, 179

Quality Control and Method Validation

To ensure the trustworthiness of the results, a rigorous quality control (QC) system must be in place.

  • Method Blank: An analyte-free matrix (e.g., deionized water) processed through the entire sample preparation and analysis procedure. This checks for contamination.

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of 2,3,5-TBA. The recovery should fall within established limits (e.g., 80-120%).

  • Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample are spiked with a known amount of analyte and analyzed. This assesses matrix interference effects and method precision.

  • Calibration Verification: A mid-level calibration standard should be run periodically to verify the stability of the instrument's response.

Conclusion

The described method of liquid-liquid extraction followed by BF₃/Methanol derivatization and GC-MS analysis provides a selective, sensitive, and reliable protocol for the quantification of this compound. Adherence to the detailed steps and implementation of stringent quality control measures will ensure the generation of high-quality, defensible data for research and regulatory purposes.

References

Application Notes and Protocols for 2,3,5-Trichlorobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3,5-Trichlorobenzoic acid is a halogenated aromatic carboxylic acid with the chemical formula C₇H₃Cl₃O₂.[1] While not as commonly utilized in organic synthesis as some of its isomers, such as 2,4,6-trichlorobenzoic acid of Yamaguchi esterification fame, this compound serves as a valuable, sterically hindered building block for the synthesis of a range of complex organic molecules. Its unique substitution pattern influences the reactivity of the carboxylic acid group and provides a scaffold for the introduction of functionality in the synthesis of specialized chemical entities, including certain heterocyclic compounds.

This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed experimental protocols. The information is curated for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Core Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValue
CAS Number 50-73-7
Molecular Formula C₇H₃Cl₃O₂
Molecular Weight 225.46 g/mol [2]
Appearance Light beige crystalline powder[3]
Melting Point 164-167 °C[2]
Boiling Point 329.4±37.0 °C at 760 mmHg
Density 1.6±0.1 g/cm³
Solubility Soluble in many organic solvents.

Synthesis of this compound

The preparation of this compound is most commonly achieved via a Sandmeyer-type reaction starting from 3-amino-2,5-dichlorobenzoic acid. This transformation provides a reliable route to the target molecule in high yield.

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol outlines the diazotization of 3-amino-2,5-dichlorobenzoic acid followed by a copper-catalyzed chlorination.

Workflow Diagram:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction 3-amino-2,5-dichlorobenzoic acid 3-amino-2,5-dichlorobenzoic acid Diazonium Salt Diazonium Salt 3-amino-2,5-dichlorobenzoic acid->Diazonium Salt NaNO₂, H₂SO₄, Acetic Acid < 30°C This compound This compound Diazonium Salt->this compound CuCl, HCl

Caption: Synthesis of this compound.

Materials:

  • 3-amino-2,5-dichlorobenzoic acid (100 g, 0.45 mol)

  • Concentrated sulfuric acid (270 ml)

  • Sodium nitrite (37.0 g, 0.54 mol)

  • Glacial acetic acid (1,200 ml)

  • Cuprous chloride (CuCl) (97 g, 0.97 mol)

  • Concentrated hydrochloric acid (970 ml)

  • Nitrogen atmosphere

Procedure:

  • Preparation of the Nitrosylsulfuric Acid Solution: In a flask equipped with a mechanical stirrer and under a nitrogen atmosphere, cautiously add powdered sodium nitrite (37.0 g) in portions to concentrated sulfuric acid (270 ml). Maintain the temperature below 70°C during the addition.

  • Dissolution of the Starting Material: In a separate flask, dissolve 3-amino-2,5-dichlorobenzoic acid (100 g) in hot glacial acetic acid (1,200 ml).

  • Formation of the Diazonium Salt: Rapidly cool the solution of 3-amino-2,5-dichlorobenzoic acid to room temperature. Add this solution dropwise to the stirred and cooled nitrosylsulfuric acid mixture, ensuring the internal temperature does not exceed 30°C.

  • Reaction Time: Allow the resulting solution to stir at room temperature for 2 hours.

  • Sandmeyer Reaction: In a separate large reactor, prepare a solution of cuprous chloride (97 g) in concentrated hydrochloric acid (970 ml) and keep it stirred.

  • Addition and Reaction: Slowly add the diazonium salt solution to the cuprous chloride solution. Nitrogen gas evolution will be observed. Continue stirring until the gas evolution ceases. Let the mixture stand overnight.

  • Isolation and Purification: Filter the solid product, wash it thoroughly with water, and dry it in vacuo.[4][5]

Expected Yield: 90.1 g (89%) with a melting point of 164°-165° C.[4][5]

Applications in Organic Synthesis

This compound serves as a precursor for more reactive acylating agents and as a building block for heterocyclic systems.

Preparation of Reactive Intermediates

The carboxylic acid functionality can be readily converted into more reactive groups such as acyl chlorides and esters, which are versatile intermediates for a wide range of transformations.

The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Workflow Diagram:

Caption: Synthesis of 2,3,5-Trichlorobenzoyl Chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dry reaction vessel with a reflux condenser and a gas trap

Procedure:

  • Place this compound in a round-bottom flask equipped with a reflux condenser.

  • Carefully add an excess of thionyl chloride (typically 2-3 equivalents).

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2,3,5-trichlorobenzoyl chloride can be purified by vacuum distillation.

Note: This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases.

Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.

Workflow Diagram:

Caption: Fischer Esterification of this compound.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalytic amount)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask, dissolve this compound in a large excess of the desired anhydrous alcohol (e.g., methanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.[6]

  • After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the ester with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude ester, which can be further purified by distillation or chromatography.[7][8]

Synthesis of Heterocyclic Compounds

This compound can be utilized as a starting material for the synthesis of various heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. A key intermediate in this context is 2,3,5-trichlorobenzohydrazide.

This protocol describes the conversion of an ester of this compound to the corresponding hydrazide.

Workflow Diagram:

Caption: Synthesis of 2,3,5-Trichlorobenzohydrazide.

Materials:

  • Methyl 2,3,5-trichlorobenzoate (prepared as in Protocol 3)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve methyl 2,3,5-trichlorobenzoate in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, 2,3,5-trichlorobenzohydrazide, will often precipitate from the solution upon cooling.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired hydrazide.

1,3,4-Oxadiazoles are an important class of five-membered heterocycles with a wide range of biological activities. They can be synthesized by the cyclization of aroylhydrazones.

Workflow Diagram:

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Oxidative Cyclization 2,3,5-Trichlorobenzohydrazide 2,3,5-Trichlorobenzohydrazide Aroylhydrazone Aroylhydrazone 2,3,5-Trichlorobenzohydrazide->Aroylhydrazone Ethanol, cat. Acid Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Aroylhydrazone 2,5-Disubstituted-1,3,4-oxadiazole 2,5-Disubstituted-1,3,4-oxadiazole Aroylhydrazone->2,5-Disubstituted-1,3,4-oxadiazole Oxidizing Agent (e.g., I₂, Na₂S₂O₃)

Caption: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles.

Materials:

  • 2,3,5-Trichlorobenzohydrazide (from Protocol 4)

  • A substituted aromatic aldehyde

  • Ethanol

  • Catalytic amount of acetic acid

  • Oxidizing agent (e.g., Iodine, sodium bisulfate)

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 2,3,5-trichlorobenzohydrazide in ethanol. Add a stoichiometric amount of the desired aromatic aldehyde and a few drops of glacial acetic acid.

  • Reflux the mixture for 2-4 hours. The formation of the hydrazone can be monitored by TLC.

  • Cool the reaction mixture to room temperature. The hydrazone product may precipitate and can be collected by filtration.

  • Oxidative Cyclization: The crude hydrazone is then subjected to oxidative cyclization. A common method involves refluxing the hydrazone with an oxidizing agent such as iodine in the presence of a base like sodium bicarbonate in a suitable solvent.[9]

  • After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction.

  • The crude 2-(2,3,5-trichlorophenyl)-5-aryl-1,3,4-oxadiazole can be purified by recrystallization from a suitable solvent.

Safety and Handling

This compound is an irritant. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, wash the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

While not as extensively documented as other isomers, this compound is a useful synthetic building block. Its preparation from readily available starting materials and its conversion to key intermediates like acyl chlorides, esters, and hydrazides open up pathways to more complex molecules, particularly in the realm of heterocyclic chemistry. The protocols provided in this guide offer a practical framework for the utilization of this compound in a research and development setting.

References

Application Notes & Protocols: 2,3,5-Trichlorobenzoic Acid as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, analytical scientists, and quality control professionals on the proper use of 2,3,5-Trichlorobenzoic acid (2,3,5-TBA) as a certified reference material (CRM) in chromatographic applications. We delve into the fundamental properties of 2,3,5-TBA, offering detailed, field-proven protocols for its handling, solution preparation, and analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The causality behind experimental choices is explained to ensure robust, reproducible, and accurate analytical outcomes. This guide is designed to serve as a self-validating system for laboratories engaged in pharmaceutical development, environmental monitoring, and chemical synthesis.

Introduction: The Critical Role of this compound in Analytical Science

This compound is a chlorinated derivative of benzoic acid.[1][2] As a chemical intermediate and a metabolite, its accurate detection and quantification are crucial in various scientific disciplines. The availability of 2,3,5-TBA as a high-purity reference standard is fundamental to the validity of analytical data.[3][4] Reference standards are the bedrock of analytical chemistry, providing the necessary benchmark against which unknown samples are measured. The use of a well-characterized standard like 2,3,5-TBA ensures traceability, comparability, and accuracy in chromatographic assays, which is a non-negotiable requirement in regulated industries.

This guide provides the foundational knowledge and practical protocols to effectively implement 2,3,5-TBA as a reference standard in your laboratory's analytical workflows.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a reference standard is the first step toward developing a robust analytical method. These properties dictate crucial parameters such as solvent selection, storage conditions, and the choice of analytical technique.

PropertyValueSource
Chemical Name This compound[1]
Synonyms 2,3,5-TBA[5]
CAS Number 50-73-7[5][6]
Molecular Formula C₇H₃Cl₃O₂[1][5]
Molecular Weight 225.46 g/mol [5]
Physical Form Solid, White to Pale Brown/Beige Crystalline Powder[5][7]
Melting Point 166-167 °C[5][8]
Solubility Slightly soluble in Acetonitrile and DMSO[5]
pKa 2.09 ± 0.25 (Predicted)[5]

The Reference Standard: A Pillar of Analytical Trustworthiness

In chromatography, a reference standard serves as a calibration point for both the identification (qualitative) and measurement (quantitative) of an analyte. Its purity and certified concentration are paramount. The principle is straightforward: the response of the analytical instrument to the reference standard is used to determine the concentration of the same analyte in a sample of unknown concentration.

The trustworthiness of an analytical result is directly linked to the quality of the reference standard used. Certified Reference Materials (CRMs) from accredited suppliers like LGC Standards or AccuStandard provide assurance of identity, purity, and concentration, often accompanied by a certificate of analysis detailing these properties.[3][4][6]

cluster_prep Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing CRM High-Purity CRM (2,3,5-TBA) Stock Prepare Stock Solution (High Conc.) CRM->Stock Working Prepare Working Standards (Serial Dilution) Stock->Working Inject_Std Inject Working Standards Working->Inject_Std Cal_Curve Generate Calibration Curve (Response vs. Concentration) Inject_Std->Cal_Curve Inject_Sample Inject Unknown Sample Quantify Quantify Analyte in Sample Inject_Sample->Quantify Cal_Curve->Quantify Interpolate Sample Response

Caption: Workflow for quantification using a reference standard.

Standard Solution: Preparation, Handling, and Storage

The integrity of the analytical result begins with the meticulous preparation of the standard solutions. Contamination or inaccurate preparation at this stage will cascade through the entire workflow, rendering the final data unreliable.

Safety Precautions

This compound is classified as an irritant.[7] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

  • Handling: Always handle the solid material and concentrated solutions within a fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Storage: Store the neat material and solutions in tightly sealed containers in a cool, dry, and well-ventilated area. Some suppliers recommend storage at -20°C or ambient conditions (>5 °C), so always consult the supplier's certificate of analysis.[5][6]

Protocol: Preparation of a 1000 µg/mL Stock Solution

This protocol details the preparation of a primary stock solution. The choice of solvent is critical; Acetonitrile is a common and effective solvent for 2,3,5-TBA.[6]

Materials:

  • This compound Certified Reference Material

  • HPLC-grade Acetonitrile

  • Class A 10.0 mL volumetric flask

  • Analytical balance (readable to 0.01 mg)

  • Spatula, weighing paper/boat

  • Ultrasonic bath

Procedure:

  • Tare: Place a clean, dry weighing boat on the analytical balance and tare it.

  • Weigh: Accurately weigh approximately 10.0 mg of the 2,3,5-TBA reference standard into the weighing boat. Record the exact weight.

  • Transfer: Carefully transfer the weighed solid into the 10.0 mL Class A volumetric flask. Use a small funnel to prevent loss of material.

  • Rinse: Rinse the weighing boat with small aliquots of HPLC-grade Acetonitrile, transferring the rinsate into the volumetric flask to ensure quantitative transfer.

  • Dissolve: Add approximately 5-7 mL of Acetonitrile to the flask. Gently swirl to dissolve the solid. If needed, place the flask in an ultrasonic bath for 5-10 minutes to aid dissolution.[9] Allow the solution to return to room temperature.

  • Dilute to Volume: Once the solid is fully dissolved and the solution is at ambient temperature, carefully add Acetonitrile to the calibration mark on the volumetric flask.

  • Homogenize: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Label and Store: Transfer the solution to a labeled, amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store as recommended by the CRM supplier, typically in a refrigerator or freezer.

Protocol: Preparation of Working Standards

Working standards are prepared by serially diluting the stock solution to create a range of concentrations suitable for building a calibration curve.

Example for a 5-point calibration curve (1, 5, 10, 25, 50 µg/mL):

  • Standard 1 (50 µg/mL): Pipette 500 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask. Dilute to volume with the mobile phase or initial mobile phase composition.

  • Standard 2 (25 µg/mL): Pipette 250 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask. Dilute to volume.

  • Standard 3 (10 µg/mL): Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask. Dilute to volume.

  • Standard 4 (5 µg/mL): Pipette 50 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask. Dilute to volume.

  • Standard 5 (1 µg/mL): Pipette 10 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask. Dilute to volume.

Causality Note: Diluting with the mobile phase is crucial to avoid solvent mismatch effects upon injection, which can lead to peak distortion.

Application Protocol: Reversed-Phase HPLC-UV

Reversed-phase HPLC is an ideal technique for the analysis of moderately polar compounds like 2,3,5-TBA. The following protocol provides a robust starting point for method development and routine analysis. A similar methodology has been successfully applied to other dichlorobenzoic acid isomers.[10][11]

Solvent Mobile Phase (ACN/H₂O/Acid) Pump HPLC Pump (Isocratic/Gradient) Solvent->Pump Injector Autosampler (Inject Sample) Pump->Injector Column C18 Column (Separation) Injector->Column Detector UV/VIS Detector (Detection) Column->Detector Data Chromatography Data System (CDS) Detector->Data

Caption: Standard experimental workflow for HPLC analysis.

Chromatographic Conditions

The key to good separation for acidic analytes like 2,3,5-TBA is controlling the ionization of the carboxylic acid group. By acidifying the mobile phase to a pH well below the analyte's pKa (~2.09), the molecule is kept in its neutral, more retentive form, leading to sharp, symmetrical peaks.[5]

ParameterRecommended ConditionRationale / Notes
HPLC System Quaternary or Binary Pump, Autosampler, Column Thermostat, UV/VIS DetectorStandard configuration for robust analysis.
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring.[10][12]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier suitable for MS compatibility and effectively suppresses analyte ionization.[12][13]
Mobile Phase B Acetonitrile (ACN)A common organic solvent with good UV transparency and elution strength for this class of compounds.[12][13]
Elution Mode Isocratic: 50:50 (A:B) or Gradient: Start at 30% B, ramp to 90% B over 10 minStart with an isocratic run. A gradient may be needed to separate 2,3,5-TBA from other isomers or impurities.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time stability.
Injection Vol. 10 µLCan be adjusted based on analyte concentration and instrument sensitivity.
Detection UV at 210 nm or 272 nm210 nm provides general sensitivity for the benzene ring and carboxyl group.[10] 272 nm has also been reported for similar compounds.[14]
System Suitability and Method Validation

Before analyzing samples, the chromatographic system must be verified to be performing adequately. This is achieved through system suitability testing (SST). According to guidelines from bodies like the ICH, key analytical method validation parameters must be assessed.[10][15][16]

SST ParameterAcceptance CriteriaPurpose
Retention Time (RT) RSD ≤ 1.0% (for ≥5 replicate injections)Demonstrates the stability and precision of the pump and system.
Peak Area RSD ≤ 2.0% (for ≥5 replicate injections)Shows the precision of the injector and detector.
Tailing Factor (Tf) 0.8 – 1.5Measures peak symmetry. Values > 2 indicate undesirable interactions.
Theoretical Plates (N) > 2000Indicates the efficiency of the separation column.

Application Protocol: Gas Chromatography (GC)

Direct analysis of carboxylic acids by GC can be challenging due to their high polarity and potential for thermal degradation in the hot injector.[17] To overcome this, a derivatization step is highly recommended to convert the carboxylic acid into a more volatile and thermally stable ester.

cluster_prep Sample Preparation cluster_analysis GC Analysis Sample Sample containing 2,3,5-TBA Deriv Derivatization (e.g., Methylation) Sample->Deriv Inject Inject Derivatized Sample GC GC Separation (e.g., DB-5ms column) Inject->GC Detect Detection (FID or MS) GC->Detect

Caption: GC analysis workflow including the critical derivatization step.

Protocol: Derivatization to Methyl Ester

This protocol converts 2,3,5-TBA to its methyl ester, which is much more amenable to GC analysis.

Materials:

  • Dried sample extract or standard solution in a suitable solvent (e.g., Toluene).

  • Derivatizing agent (e.g., Methanolic HCl, BF₃-Methanol, or Diazomethane). (Caution: Diazomethane is explosive and highly toxic; use only with appropriate safety measures and training).

  • Heater block or water bath.

  • GC Vials.

Procedure (using Methanolic HCl as an example):

  • Evaporate: If the sample is in a non-compatible solvent, evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute: Add 200 µL of Toluene to the dried residue.

  • Add Reagent: Add 200 µL of 3N Methanolic HCl.

  • React: Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cool: Allow the vial to cool to room temperature.

  • Analyze: The sample is now ready for injection into the GC system.

GC-MS/FID Conditions

GC methods are often used in environmental analysis for compounds like chlorobenzoic acids, as stipulated in various EPA methods.[18][19][20]

ParameterRecommended ConditionRationale / Notes
GC System GC with Autosampler, Split/Splitless Injector, FID or Mass SpectrometerStandard configuration. MS provides definitive identification.
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film)A non-polar 5% phenyl-methylpolysiloxane phase is robust and provides good separation for a wide range of semi-volatile compounds.
Carrier Gas Helium or Hydrogen, Constant Flow at 1.2 mL/minHelium is the most common and inert carrier gas.
Injector Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode 1 µL, SplitlessSplitless injection is preferred for trace-level analysis to maximize analyte transfer to the column.
Oven Program Initial 80°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min)This temperature program provides a good starting point for separating the analyte from solvent and matrix components.
FID Temp. 300 °CFor Flame Ionization Detector (if used for quantification).
MS Parameters Transfer Line: 280°C, Ion Source: 230°C, Mode: Electron Ionization (EI), Scan Range: 50-350 amuFor Mass Spectrometric detection. Key ions for the methyl ester of 2,3,5-TBA would be the molecular ion (M⁺) and characteristic fragments (e.g., loss of -OCH₃).

Troubleshooting Common Chromatographic Issues

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing (HPLC) 1. Mobile phase pH is too high, causing partial ionization. 2. Secondary interactions with column silanols. 3. Column is degraded or contaminated.1. Ensure mobile phase pH is <2.5. Increase acid concentration slightly. 2. Use a modern, end-capped column with low silanol activity. 3. Flush the column with a strong solvent or replace it.
Retention Time Drift 1. Inconsistent mobile phase composition. 2. Column temperature is fluctuating. 3. Leak in the system.1. Prepare fresh mobile phase and ensure proper mixing/degassing. 2. Use a column oven and allow the system to fully equilibrate. 3. Perform a system pressure test to check for leaks.
No Peak / Low Signal (GC) 1. Incomplete or failed derivatization. 2. Analyte degradation in the injector. 3. Leak in the GC inlet.1. Optimize derivatization reaction time, temperature, and reagent concentration. Ensure sample is dry before adding reagent. 2. Use a fresh, deactivated inlet liner. Lower the injector temperature if possible. 3. Replace the inlet septum and O-rings.

Conclusion

This compound is a vital reference standard for ensuring the accuracy and reliability of chromatographic analyses across multiple scientific fields. By understanding its fundamental properties and implementing robust, well-reasoned analytical protocols, laboratories can achieve high-quality, reproducible data. The detailed HPLC and GC methodologies presented in this guide serve as a validated starting point for routine analysis and further method development. Adherence to proper handling, preparation, and system suitability verification is paramount for leveraging this reference standard to its full potential, thereby upholding the highest standards of scientific integrity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,5-Trichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,3,5-Trichlorobenzoic acid (2,3,5-TBA). This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and ultimately improve the yield and purity of their final product. My goal is to provide not just procedural steps, but the underlying chemical principles and field-proven insights to help you navigate the complexities of this synthesis.

The synthesis of 2,3,5-TBA, a valuable building block in medicinal chemistry and materials science, presents a significant challenge in achieving high regioselectivity and yield. The primary difficulties arise from controlling the chlorination pattern on the benzene ring and minimizing the formation of undesired isomers and byproducts. This guide will focus on the most reliable and adaptable synthetic routes and provide direct answers to the problems you may encounter at the bench.

Featured Synthesis Protocol: The Sandmeyer Reaction Route

While direct chlorination of benzoic acid is possible, it often results in a difficult-to-separate mixture of isomers. For achieving high purity and a predictable outcome, the Sandmeyer reaction, starting from 3-amino-2,5-dichlorobenzoic acid, is a superior and highly reliable laboratory method. The reported yield for this specific transformation is high, reaching up to 89% under optimized conditions.[1]

The core of this process involves three key stages:

  • Diazotization: The amino group of 3-amino-2,5-dichlorobenzoic acid is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

  • Sandmeyer Reaction: The diazonium salt is subsequently displaced by a chlorine atom using a copper(I) chloride catalyst.

  • Work-up and Isolation: The crude product is isolated, typically by filtration, and purified.

Visualizing the Workflow: Sandmeyer Synthesis of 2,3,5-TBA

G start Start: 3-Amino-2,5- dichlorobenzoic Acid diazotization Diazotization (NaNO2, H2SO4) Temp: < 30°C start->diazotization Dissolve in Glacial Acetic Acid diazonium Aryl Diazonium Salt Intermediate diazotization->diazonium sandmeyer Sandmeyer Reaction (CuCl, HCl) Observe N2 evolution diazonium->sandmeyer Add to Catalyst Solution crude_product Crude 2,3,5-TBA (Solid Precipitate) sandmeyer->crude_product workup Work-up (Filtration, Washing) crude_product->workup purification Purification (Recrystallization or Acid-Base Extraction) workup->purification final_product Final Product: Pure 2,3,5-TBA purification->final_product

Caption: Workflow for the synthesis of 2,3,5-TBA via the Sandmeyer reaction.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter.

Question 1: My yield from the Sandmeyer reaction is consistently below 50%. What are the most likely causes?

Answer: A significant drop from the reported 89% yield typically points to issues in the diazotization step or premature decomposition of the diazonium salt intermediate. Here are the critical parameters to investigate:

  • Temperature Control is Paramount: The diazotization process is highly exothermic. The temperature of the nitrous acid mixture and the subsequent addition of the dissolved 3-amino-2,5-dichlorobenzoic acid must be strictly maintained. The procedure specifies keeping the internal temperature below 30°C during the addition of the amine solution.[1] Exceeding this temperature leads to rapid decomposition of the diazonium salt, often visible as excessive, premature nitrogen evolution, which directly reduces your yield.

    • Corrective Action: Use an ice/salt bath for cooling and ensure slow, dropwise addition of the reagents. Monitor the internal reaction temperature constantly with a calibrated thermometer.

  • Purity of Starting Materials: The purity of the starting 3-amino-2,5-dichlorobenzoic acid is crucial. Impurities from its own synthesis, such as other isomers or residual nitro-compounds, can interfere with the reaction.[2]

    • Corrective Action: Verify the purity of your starting material by melting point or spectroscopy (NMR, IR) before beginning. If necessary, recrystallize the starting amine.

  • Stability of the Diazonium Salt: Once formed, the diazonium salt solution should be used promptly. Allowing it to stand for too long, especially at room temperature, will lead to decomposition and the formation of phenolic byproducts.[3]

    • Corrective Action: Prepare the cuprous chloride solution in advance and add the freshly prepared diazonium salt solution to it without delay. The procedure notes a 2-hour hold at room temperature post-addition, which should be followed, but prolonged storage before the Sandmeyer step should be avoided.[1]

Question 2: My final product is a brownish or yellow powder, not the expected white solid. What are these colored impurities and how can I remove them?

Answer: Discoloration typically indicates the presence of phenolic byproducts or oxidized impurities.

  • Source of Impurity: The primary cause is the reaction of the diazonium salt intermediate with water, which forms a hydroxybenzoic acid derivative. This side reaction is competitive with the desired Sandmeyer reaction and is accelerated by higher temperatures.[3] Residual starting materials or incompletely reacted intermediates can also contribute to color.[2]

  • Purification Strategy: An acid-base extraction is highly effective for removing non-acidic and many colored impurities.

    • Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.

    • Extract the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate. The acidic 2,3,5-TBA will be deprotonated and move into the aqueous layer as its sodium salt, leaving many organic impurities behind.

    • Separate the aqueous layer and carefully re-acidify it with concentrated HCl until the product precipitates out.

    • Filter the pure white solid, wash with cold water, and dry thoroughly.

  • Recrystallization: For final polishing, recrystallization from a suitable solvent system (e.g., toluene, ethanol/water) can be very effective.[3][4]

Question 3: I am attempting a direct chlorination of a benzoic acid precursor and getting a complex mixture of products. How can I improve selectivity for the 2,3,5-isomer?

Answer: Achieving high selectivity in direct aromatic chlorination is exceptionally challenging because the carboxyl group is a deactivating, meta-directing group, while the chlorine substituents are deactivating but ortho-, para-directing. This leads to a complex directive effect.

  • Catalyst Choice is Key: The choice of catalyst can significantly influence the isomeric distribution. While traditional Lewis acids like FeCl₃ or AlCl₃ are common, they can be aggressive and lead to over-chlorination.[5] Modern methods using palladium (Pd) catalysts with specific ligands have shown promise for directing halogenation to specific positions, including meta-C–H chlorination, although this is still an area of active research.[6][7]

  • Control of Stoichiometry and Conditions: Precisely controlling the molar equivalents of the chlorinating agent (e.g., chlorine gas, NCS) is critical.[5] Using a sub-stoichiometric amount can help minimize the formation of tetra-chlorinated products. Reaction temperature and time must also be carefully optimized through small-scale trial reactions.

  • Alternative Starting Materials: Consider starting with a molecule that already has substituents that will direct the chlorines to the desired positions. For example, the synthesis starting from 3-amino-2,5-dichlorobenzoic acid is effective precisely because the substitution pattern is built up sequentially, avoiding the selectivity problem of direct chlorination.[1]

Data Summary: Comparison of Synthesis Strategies

ParameterSandmeyer Reaction RouteDirect Chlorination Route
Starting Material 3-Amino-2,5-dichlorobenzoic acidBenzoic acid or a mono/di-chlorinated derivative
Key Reagents NaNO₂, H₂SO₄, CuCl, HCl[1]Cl₂ or NCS, Lewis Acid (e.g., FeCl₃) or Pd catalyst[5]
Typical Yield High (up to 89% reported for the final step)[1]Variable to Low; highly dependent on conditions
Selectivity Excellent; regiochemistry is pre-determinedPoor; often results in a mixture of isomers[8]
Key Challenges Strict temperature control, stability of diazonium saltAchieving regioselectivity, preventing over-chlorination
Ideal Application Laboratory scale, high-purity synthesisIndustrial scale where isomer separation is feasible

Troubleshooting Logic: Diagnosing Low Yield

G Start Low Yield Detected TempCheck Was reaction temp. strictly controlled (<30°C)? Start->TempCheck ReagentCheck Are reagents (NaNO2, CuCl) fresh and of high purity? TempCheck->ReagentCheck Yes Outcome1 Root Cause: Premature diazonium salt decomposition. TempCheck->Outcome1 No TimeCheck Was diazonium salt used promptly after formation? ReagentCheck->TimeCheck Yes Outcome2 Root Cause: Inefficient reaction due to degraded reagents. ReagentCheck->Outcome2 No WorkupCheck Was product lost during work-up or purification? TimeCheck->WorkupCheck Yes Outcome3 Root Cause: Loss of intermediate to side reactions. TimeCheck->Outcome3 No Outcome4 Root Cause: Mechanical loss or poor purification technique. WorkupCheck->Outcome4 Yes

Caption: Decision tree for troubleshooting low yield in the Sandmeyer synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to confirm the identity and purity of my 2,3,5-TBA product? A1: A combination of techniques is recommended. Melting Point analysis is a quick and effective way to assess purity; pure 2,3,5-TBA has a sharp melting point around 164-167°C.[1][9][10] A broad or depressed melting range suggests impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is definitive for structural confirmation and identifying isomeric impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for detecting and quantifying volatile impurities and isomers.

Q2: What are the critical safety precautions for handling the reagents in the Sandmeyer reaction? A2: Safety is paramount. Aryl diazonium salts can be explosive when isolated and dry; they should always be kept in solution and used immediately. Concentrated acids (H₂SO₄, HCl) are highly corrosive and must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The reaction evolves nitrogen gas , which can cause pressure buildup in a closed system, so the apparatus must be properly vented.

Q3: Can you provide a detailed protocol for the acid-base purification? A3: Certainly. Please see the appendix below for a step-by-step guide.

Appendix: Detailed Protocol for Acid-Base Purification

  • Dissolution: Transfer the crude, dry 2,3,5-TBA into an Erlenmeyer flask. Add a suitable organic solvent (e.g., ethyl acetate) in a quantity sufficient to fully dissolve the solid.

  • Transfer to Separatory Funnel: Transfer the solution to a separatory funnel of appropriate size.

  • Base Extraction: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add a volume of the NaHCO₃ solution to the separatory funnel approximately equal to the organic solvent volume.

  • Mixing and Venting: Stopper the funnel and invert it gently to mix the layers. Crucially, vent the funnel frequently by opening the stopcock (while inverted and pointed away from you) to release the CO₂ gas that evolves from the acid-base reaction. Failure to vent can lead to dangerous pressure buildup. Shake more vigorously, venting periodically, for 1-2 minutes.

  • Layer Separation: Place the funnel in a ring stand and allow the layers to separate completely. The denser aqueous layer (containing the sodium 2,3,5-trichlorobenzoate salt) will be on the bottom.

  • Collection: Drain the lower aqueous layer into a clean beaker. For thorough extraction, repeat steps 3-5 with a fresh portion of NaHCO₃ solution and combine the aqueous layers.

  • Re-acidification: Place the beaker containing the combined aqueous extracts into an ice bath and stir. Slowly and carefully add concentrated hydrochloric acid (HCl) dropwise. The 2,3,5-TBA will begin to precipitate as a white solid. Continue adding acid until no more precipitate forms and the solution is strongly acidic (check with pH paper).

  • Isolation and Drying: Collect the purified white solid by vacuum filtration. Wash the filter cake with several portions of cold deionized water to remove residual salts. Allow the product to air dry on the filter, then transfer to a watch glass to dry to a constant weight, preferably in a vacuum oven.

References

Technical Support Center: Purification of Crude 2,3,5-Trichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,3,5-Trichlorobenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. The following content is structured to offer direct answers and troubleshooting strategies, underpinned by established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before starting or while optimizing your purification workflow.

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile of your crude material is heavily dependent on its synthetic route. A common synthesis involves the Sandmeyer reaction of 3-amino-2,5-dichlorobenzoic acid.[1] Based on this and general principles for related halogenated benzoic acids, potential impurities include:

  • Incompletely Reacted Precursors: Residual 3-amino-2,5-dichlorobenzoic acid.

  • Isomeric Byproducts: Other trichlorobenzoic acid isomers (e.g., 2,3,6-TBA) or incompletely chlorinated species (dichlorobenzoic acids).[2]

  • Side-Reaction Products: Depending on the reaction conditions, other chlorinated aromatic compounds may form.[2]

  • Residual Reagents and Solvents: Inorganic salts from the reaction workup and solvents used during the synthesis.[2]

Q2: My "purified" this compound is discolored (e.g., yellow or brown). What is the likely cause?

A2: Discoloration in compounds like chlorinated benzoic acids often points to the presence of trace, highly colored impurities. This can be due to the oxidation of precursor materials, such as residual amino-substituted compounds, which can form colored byproducts.[2] Inadequate purification or prolonged exposure to air and light can exacerbate this issue.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Melting Point Analysis: A sharp melting point range close to the literature value (166-167 °C) is a strong indicator of high purity.[3] Impurities typically cause a depression and broadening of the melting point range.[4]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is an excellent method for quantifying the purity and identifying impurities in chlorinated benzoic acids.[5][6]

  • Thin-Layer Chromatography (TLC): TLC is a quick, qualitative tool to visualize the number of components in your sample and to determine an appropriate solvent system for column chromatography.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities if they are present in sufficient concentration and have distinct signals.

Troubleshooting Guide: Core Purification Techniques

This section provides detailed troubleshooting for the most common purification methods.

Technique 1: Acid-Base Extraction

Acid-base extraction is a powerful first-pass purification step to separate acidic this compound from neutral and basic impurities. The principle relies on converting the water-insoluble acid into its water-soluble carboxylate salt with a base, allowing it to move from an organic to an aqueous phase.[9]

Troubleshooting Common Acid-Base Extraction Issues

Issue Probable Cause(s) Step-by-Step Solution
Emulsion Formation at the Interface - Vigorous shaking of the separatory funnel.- High concentration of crude material.1. Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. 2. Gentle Agitation: Instead of shaking, gently swirl or invert the funnel multiple times. 3. Break the Emulsion: Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, helping to force the separation of the layers.[10] 4. Filtration: As a last resort, filter the entire mixture through a pad of Celite or glass wool.
Low Recovery of Product After Re-acidification - Incomplete extraction into the aqueous phase.- Product has some solubility in the organic layer even in its salt form.- Insufficient acidification to precipitate the acid.1. Ensure Complete Extraction: Perform multiple extractions (e.g., 3x) with smaller volumes of the basic solution rather than one large extraction.[10][11] 2. Back-Extraction: After removing the aqueous layer containing your salt, wash the organic layer with a small, fresh portion of the aqueous base and combine the aqueous layers. Then, perform a back-wash of the combined aqueous layers with a fresh portion of the organic solvent to remove any dissolved neutral impurities. 3. Confirm Acidity: After adding acid to precipitate your product, check the pH with litmus or pH paper to ensure it is sufficiently acidic (pH < 4).[12] 4. Chill the Solution: Cool the acidified aqueous solution in an ice bath to minimize the solubility of your product before filtration.[13]
Solid Precipitates in the Separatory Funnel During Base Extraction - The aqueous layer has become saturated with the sodium 2,3,5-trichlorobenzoate salt.1. Dilute: Add more water to the separatory funnel to dissolve the precipitate.[10] 2. Use Smaller Portions: In the future, use more frequent, smaller-volume extractions to avoid oversaturation.[10]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • Initial Extraction: Add a volume of a weak aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution. Using a weak base is often sufficient and avoids potential side reactions that could occur with strong bases like NaOH.[10][14]

  • Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup (CO₂ evolution). Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer containing the sodium 2,3,5-trichlorobenzoate into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts. This ensures complete transfer of the acidic product.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M hydrochloric acid (HCl), while stirring until no more precipitate forms and the solution is strongly acidic (test with pH paper).[13][15]

  • Isolation: Collect the precipitated pure this compound by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of ice-cold water to remove any residual inorganic salts.[16]

  • Drying: Allow the purified solid to dry completely.

Workflow Diagram: Acid-Base Extraction

G start Crude this compound (in Organic Solvent, e.g., Ether) add_base Add 5% NaHCO3 (aq) Mix & Separate start->add_base organic_layer Organic Layer: Neutral & Basic Impurities add_base->organic_layer aqueous_layer Aqueous Layer: Sodium 2,3,5-Trichlorobenzoate add_base->aqueous_layer add_acid Add 6M HCl (aq) Cool in Ice Bath aqueous_layer->add_acid precipitate Precipitate: Pure this compound add_acid->precipitate filter Vacuum Filtration Wash with Cold Water precipitate->filter product Dried, Pure Product filter->product

Caption: Workflow for purifying this compound via acid-base extraction.

Technique 2: Recrystallization

Recrystallization is the gold-standard technique for purifying solid compounds. It operates on the principle that the desired compound and its impurities have different solubilities in a given solvent system. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[17]

Troubleshooting Common Recrystallization Issues

Issue Probable Cause(s) Step-by-Step Solution
Compound Fails to Dissolve - Incorrect solvent choice.- Insufficient solvent volume.1. Verify Solvent Choice: Ensure the solvent is appropriate. For benzoic acids, common choices include water, aqueous ethanol, or benzene.[17] Test solubility on a small scale first. 2. Add More Solvent: Add small portions of hot solvent to the boiling solution until the solid just dissolves. Avoid adding a large excess, which will reduce yield.[18]
No Crystals Form Upon Cooling - Too much solvent was added (solution is not supersaturated).- The rate of cooling is too slow for nucleation.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line.[16] 2. Seed the Solution: Add a tiny crystal of the pure compound ("seed crystal") to initiate crystallization.[16] 3. Reduce Solvent Volume: Gently boil off some of the solvent to concentrate the solution, then allow it to cool again.
Product "Oils Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities.1. Re-heat and Add Solvent: Re-heat the solution until the oil dissolves completely. Add a bit more solvent to lower the saturation point, then allow it to cool more slowly. 2. Slow Cooling: Insulate the flask to ensure a very slow cooling rate, allowing crystals time to form. 3. Change Solvent System: Choose a lower-boiling point solvent or use a co-solvent system (e.g., ethanol/water).
Low Recovery of Purified Product - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete transfer of crystals during filtration.1. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. 2. Prevent Premature Crystallization: Use a pre-heated funnel for hot filtration and keep the solution hot during the process.[4] 3. Efficient Transfer: Use a small amount of the cold filtrate (mother liquor) to rinse the crystallization flask and transfer all remaining crystals to the filter funnel.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose an appropriate solvent. For chlorinated benzoic acids, a co-solvent system like ethanol/water or a single solvent like toluene or aqueous acetic acid may be effective.[17][19] The goal is high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a boiling stick or magnetic stirring).

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly with pre-heated glassware to prevent the desired product from crystallizing prematurely.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Afterwards, place the flask in an ice bath to maximize crystal yield.[16]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor which contains the soluble impurities.

  • Drying: Dry the purified crystals completely to remove all traces of solvent before weighing and analysis.

Logical Diagram: Recrystallization Decision Tree

G decision decision start Start: Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve insoluble_check Insoluble impurities present? dissolve->insoluble_check hot_filter Perform Hot Gravity Filtration insoluble_check->hot_filter Yes cool Cool solution slowly to room temp, then ice bath insoluble_check->cool No hot_filter->cool oiling_out Product Oils Out? cool->oiling_out crystal_check Crystals form? induce Induce Crystallization: Scratch or Seed crystal_check->induce No collect Collect crystals via vacuum filtration crystal_check->collect Yes induce->crystal_check wash_dry Wash with cold solvent & Dry collect->wash_dry end Pure Crystals wash_dry->end oiling_out->crystal_check No reheat Re-heat, add more solvent, cool slower oiling_out->reheat Yes reheat->cool

Caption: Decision-making workflow for the recrystallization of this compound.

References

Technical Support Center: Troubleshooting Peak Tailing for 2,3,5-Trichlorobenzoic Acid in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving common chromatographic challenges. This guide provides in-depth troubleshooting strategies for peak tailing of 2,3,5-Trichlorobenzoic acid in High-Performance Liquid Chromatography (HPLC). As an acidic analyte, this compound presents specific challenges that can be systematically addressed to achieve optimal peak symmetry and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound on a standard C18 column?

A1: The most frequent cause is secondary interactions between the ionized carboxylate group of the acid and residual silanol groups on the silica-based stationary phase.[1][2] These interactions create a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and form a tail.

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: Mobile phase pH is a critical factor.[3][4][5] If the pH is close to the pKa of this compound, both the ionized and non-ionized forms of the acid will exist, leading to peak broadening or splitting.[6] To ensure a single, non-ionized species and minimize interactions with silanol groups, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the analyte's pKa.

Q3: Can column choice impact peak tailing for this compound?

A3: Absolutely. A standard, less-deactivated C18 column may have a higher population of accessible silanol groups, exacerbating peak tailing.[1] Modern, high-purity silica columns with advanced end-capping or alternative stationary phases like polymer-based or polar-embedded columns can significantly improve peak shape for acidic compounds.[7][8]

Q4: I've adjusted the pH, but I still see some tailing. What else can I check?

A4: If pH optimization is insufficient, consider other factors such as column overloading, where too much sample is injected, saturating the stationary phase.[7][9] Also, investigate extra-column effects like excessive tubing length or wide-bore fittings that can cause band broadening.[10][11] Finally, ensure your column is not degraded or contaminated, as this can also lead to poor peak shape.[7][9]

In-Depth Troubleshooting Guide

The Chemistry of Peak Tailing for Acidic Analytes

Peak tailing for acidic compounds like this compound in reversed-phase HPLC is primarily a chemical issue rooted in unwanted secondary interactions with the stationary phase.

  • Primary Interaction (Good): The desired retention mechanism is the hydrophobic interaction between the non-polar regions of the analyte and the C18 alkyl chains of the stationary phase.

  • Secondary Interaction (Bad): On silica-based columns, residual silanol groups (Si-OH) are often present, even on end-capped columns. These silanol groups are weakly acidic and can become deprotonated (Si-O⁻) at mobile phase pH values above approximately 3-4. The carboxyl group of this compound, being acidic, will be deprotonated (COO⁻) at pH values above its pKa. The electrostatic attraction between the negatively charged analyte and the deprotonated silanol groups can lead to a strong, undesirable retention mechanism, causing peak tailing.

This compound (R-COOH) This compound (R-COOH) Ionized Analyte (R-COO-) Ionized Analyte (R-COO-) This compound (R-COOH)->Ionized Analyte (R-COO-) High pH Peak Tailing Peak Tailing Ionized Analyte (R-COO-)->Peak Tailing Secondary Interaction Silanol Group (Si-OH) Silanol Group (Si-OH) Deprotonated Silanol (Si-O-) Deprotonated Silanol (Si-O-) Silanol Group (Si-OH)->Deprotonated Silanol (Si-O-) Mid to High pH Deprotonated Silanol (Si-O-)->Peak Tailing Secondary Interaction

Caption: Secondary interactions causing peak tailing.

Systematic Troubleshooting Workflow

This workflow provides a step-by-step approach to diagnose and resolve peak tailing for this compound.

cluster_0 Troubleshooting Workflow Start Start Observe Peak Tailing Observe Peak Tailing Start->Observe Peak Tailing Step 1: Mobile Phase pH Step 1: Mobile Phase pH Observe Peak Tailing->Step 1: Mobile Phase pH Step 2: Buffer Optimization Step 2: Buffer Optimization Step 1: Mobile Phase pH->Step 2: Buffer Optimization Tailing Persists Resolved Resolved Step 1: Mobile Phase pH->Resolved Peak Shape Good Step 3: Column Evaluation Step 3: Column Evaluation Step 2: Buffer Optimization->Step 3: Column Evaluation Tailing Persists Step 2: Buffer Optimization->Resolved Peak Shape Good Step 4: System & Sample Check Step 4: System & Sample Check Step 3: Column Evaluation->Step 4: System & Sample Check Tailing Persists Step 3: Column Evaluation->Resolved Peak Shape Good Step 4: System & Sample Check->Resolved Peak Shape Good

Caption: Systematic troubleshooting workflow for peak tailing.

The most effective way to minimize secondary interactions with silanols for an acidic analyte is to ensure it remains in its neutral, protonated form. This is known as ion suppression.[3]

Protocol:

  • Determine pKa: The pKa of this compound is approximately 2.5.

  • Adjust pH: Prepare a mobile phase with a pH at least 1.5 to 2 units below the pKa. A starting pH of 2.0 is recommended.

  • Buffer Selection: Use a buffer that is effective in the desired pH range. For a pH of 2.0, a phosphate or formate buffer is suitable.[12]

  • Analysis: Equilibrate the column with the new mobile phase and inject the sample.

pH AdjustmentExpected OutcomeRationale
pH < pKa (e.g., pH 2.0) Improved peak symmetry, increased retention time.The analyte is fully protonated (neutral), minimizing electrostatic interactions with silanol groups.[4][7]
pH ≈ pKa (e.g., pH 2.5-3.5) Broad or split peaks.A mixture of ionized and non-ionized forms exists, leading to poor chromatography.[5][6]
pH > pKa (e.g., pH 4.5) Significant peak tailing.The analyte is ionized and strongly interacts with deprotonated silanol groups.

If adjusting the pH improves the peak shape but doesn't fully resolve the tailing, optimizing the buffer concentration can help.

  • Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can more effectively control the on-column pH and mask some residual silanol activity.[7]

  • Buffer Type: Different buffer ions can have minor effects on peak shape. If using phosphate, you might also try a formate buffer at the same pH to see if it provides any improvement.

If mobile phase optimization is not sufficient, the column itself is the next area to investigate.

Experimental Protocols:

  • Column Flushing: Before trying a new column, flush the current one with a strong solvent (e.g., 100% Acetonitrile or Methanol for reversed-phase) to remove any contaminants that might be causing active sites.[7]

  • Evaluate a Different Column:

    • High-Purity, End-capped Silica: Modern columns are made with higher purity silica containing fewer metal impurities and have more effective end-capping, which blocks a larger percentage of silanol groups.[8][13]

    • Polar-Embedded Phase: These columns have a polar group embedded in the alkyl chain, which can help shield the analyte from residual silanols.

    • Polymer-Based Columns: These columns use a polymer stationary phase instead of silica and are not prone to silanol interactions.[14] They are also stable over a wider pH range.[12]

If the issue persists after optimizing the mobile phase and column, investigate the HPLC system and sample preparation.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the active sites on the column, leading to peak tailing.[9][15]

    • Troubleshooting: Reduce the injection volume or dilute the sample and reinject.

  • Extra-Column Band Broadening: This occurs when the sample band spreads out in the tubing and connections of the HPLC system before and after the column.[10]

    • Troubleshooting: Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005"). Ensure all fittings are properly made to avoid dead volume.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[7][15]

    • Troubleshooting: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.

By systematically addressing these chemical and physical factors, you can effectively troubleshoot and resolve peak tailing for this compound, leading to robust and reliable HPLC data.

References

Technical Support Center: Synthesis of 2,3,5-Trichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3,5-trichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to support your work.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the Sandmeyer reaction of 3-amino-2,5-dichlorobenzoic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete Diazotization: The initial reaction to form the diazonium salt from 3-amino-2,5-dichlorobenzoic acid may be incomplete. This can be due to improper temperature control or incorrect stoichiometry of reagents.Optimize Diazotization Conditions: Maintain a low temperature (0-5 °C) throughout the diazotization process using an ice bath.[1] Ensure the slow, dropwise addition of sodium nitrite solution to the acidic solution of the amine with vigorous stirring to prevent localized temperature increases.[1] A slight excess of acid is crucial to prevent the formation of azo dye byproducts.[1]
Decomposition of the Diazonium Salt: Aryl diazonium salts can be unstable, especially at elevated temperatures. Premature decomposition before the addition of the copper(I) chloride catalyst will lead to the formation of phenolic byproducts and reduce the yield of the desired chlorinated product.Strict Temperature Control: Keep the diazonium salt solution cold (0-5 °C) at all times before and during its addition to the cuprous chloride solution.[1] Use the freshly prepared diazonium salt immediately in the subsequent Sandmeyer reaction.
Inefficient Sandmeyer Reaction: The substitution of the diazonium group with a chlorine atom may not proceed to completion. This could be due to the quality of the copper(I) chloride or insufficient reaction time.Ensure Active Catalyst and Sufficient Reaction Time: Use high-quality, freshly prepared, or properly stored cuprous chloride. The reaction mixture should be stirred until the evolution of nitrogen gas has completely ceased, indicating the completion of the reaction.[2] Leaving the reaction to stir overnight can help ensure it goes to completion.[2]
Presence of Impurities in the Final Product Formation of Isomeric Byproducts: Depending on the purity of the starting 3-amino-2,5-dichlorobenzoic acid, other isomeric trichlorobenzoic acids could be formed.Use High-Purity Starting Materials: Ensure the starting amine is of high purity. If necessary, purify the starting material by recrystallization before use.
Phenolic Impurities: As mentioned, decomposition of the diazonium salt can lead to the formation of hydroxy-dichlorobenzoic acid derivatives. These can be difficult to separate from the desired product due to similar polarities.Control Reaction Temperature: Strict adherence to low temperatures during diazotization is critical.[1]
Residual Copper Salts: The final product may be contaminated with copper salts from the catalyst.Thorough Washing: Wash the crude product thoroughly with water to remove any water-soluble copper salts. An acidic wash (e.g., with dilute HCl) can also help to remove residual copper.
Difficulty in Product Isolation and Purification Product is an Oily or Gummy Solid: This can indicate the presence of impurities that are depressing the melting point and preventing crystallization.Recrystallization: This is the most common and effective method for purifying the final product.[1] Suitable solvents for recrystallization include ethanol, acetic acid, or a mixture of solvents. Experiment with different solvent systems to find the optimal conditions for obtaining a crystalline solid.
Broad Melting Point Range: A wide melting point range is a clear indicator of an impure product.[1] The reported melting point for this compound is around 166-167 °C.[3]Purification is Necessary: A broad melting range confirms the need for further purification, such as recrystallization. If recrystallization is not sufficient, column chromatography may be required, although it is less common for this scale of synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method is the Sandmeyer reaction starting from 3-amino-2,5-dichlorobenzoic acid.[2] This reaction involves the conversion of the amino group to a diazonium salt, which is then displaced by a chlorine atom using a copper(I) chloride catalyst.[4][5]

Q2: Why is temperature control so critical in the diazotization step?

A2: Aryl diazonium salts are thermally unstable. At temperatures above 5-10 °C, they can decompose to form phenols and other byproducts.[1] This not only reduces the yield of the desired product but also introduces impurities that can be challenging to remove.

Q3: What is the role of cuprous chloride in the Sandmeyer reaction?

A3: Cuprous chloride (CuCl) acts as a catalyst in the Sandmeyer reaction.[4][5] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[4][5] The copper(I) species facilitates the transfer of an electron to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas.[6] This aryl radical then reacts with a chlorine atom from a copper(II) chloride species to form the final aryl chloride product, regenerating the copper(I) catalyst.[6]

Q4: How can I monitor the progress of the Sandmeyer reaction?

A4: The most direct way to monitor the reaction is by observing the evolution of nitrogen gas.[2] When the gas evolution ceases, it is a strong indication that the reaction is complete. For a more analytical approach, thin-layer chromatography (TLC) can be used to track the disappearance of the starting material and the appearance of the product.

Q5: What are some alternative methods for the synthesis of trichlorobenzoic acids?

A5: Other methods include the oxidation of the corresponding trichlorotoluene.[7] For example, 2,3,6-trichlorotoluene can be oxidized to 2,3,6-trichlorobenzoic acid.[7] Another approach involves the carboxylation of a trichlorobenzene derivative.

III. Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol is based on a literature procedure and provides a step-by-step guide for the synthesis.[2]

Step 1: Diazotization of 3-amino-2,5-dichlorobenzoic acid
  • In a fume hood, add powdered sodium nitrite (37.0 g, 0.54 mol) portion-wise to 270 ml of concentrated sulfuric acid, with stirring, under a nitrogen atmosphere. The temperature of this mixture should not exceed 70 °C.

  • In a separate flask, dissolve 3-amino-2,5-dichlorobenzoic acid (100 g, 0.45 mol) in 1,200 ml of hot glacial acetic acid.

  • Rapidly cool the solution of the amine to room temperature.

  • Add the cooled amine solution dropwise to the stirred and cooled nitrous acid mixture from step 1. Maintain the internal temperature below 30 °C throughout the addition.

  • After the addition is complete, leave the resulting solution to stand at room temperature for 2 hours.

Step 2: Sandmeyer Reaction
  • Prepare a solution of cuprous chloride (97 g, 0.97 mol) in 970 ml of concentrated hydrochloric acid.

  • Slowly add the diazonium salt solution from Step 1 to the stirred cuprous chloride solution.

  • Continue stirring the reaction mixture until the evolution of nitrogen gas has ceased.

  • Allow the mixture to stand overnight.

Step 3: Product Isolation and Purification
  • Filter the solid product from the reaction mixture.

  • Wash the solid thoroughly with water.

  • Dry the product in vacuo.

  • For further purification, recrystallize the crude product from a suitable solvent such as ethanol or acetic acid.

IV. Visualizing the Workflow

Synthesis Workflow

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_isolation Step 3: Isolation & Purification A 3-Amino-2,5-dichlorobenzoic acid in Acetic Acid C Diazonium Salt Solution A->C Add dropwise at < 30°C B Sodium Nitrite in Sulfuric Acid (Nitrous Acid Mixture) B->C Reacts with amine E Reaction Mixture C->E Add slowly D Cuprous Chloride in HCl D->E Catalyst F Crude this compound E->F Filtration G Washing with Water F->G H Drying G->H I Purified Product H->I Recrystallization Sandmeyer_Mechanism Start Ar-NH2 (3-Amino-2,5-dichlorobenzoic acid) Diazonium Ar-N2+ (Aryl Diazonium Salt) Start->Diazonium NaNO2, H+ Radical Ar• (Aryl Radical) + N2 Diazonium->Radical CuCl (SET) Product Ar-Cl (this compound) Radical->Product Cl transfer from CuCl2 CuI CuCl CuII CuCl2 CuI->CuII e- transfer CuII->CuI Regenerates catalyst

References

Technical Support Center: 2,3,5-Trichlorobenzoic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support guide for 2,3,5-Trichlorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your experimental design.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each entry is designed to help you diagnose the problem and implement a robust solution.

Q1: My this compound solution, particularly in aqueous buffer, is showing unexpected precipitation. What are the likely causes and how can I resolve this?

A1: This is a frequent issue stemming from the physicochemical properties of chlorinated benzoic acids. The primary causes are exceeding the solubility limit, which is heavily influenced by pH, and to a lesser extent, temperature.

Core Causality: this compound is a carboxylic acid. In its protonated form (at low pH), it is significantly less soluble in water due to its relatively non-polar, chlorinated aromatic structure.[1][2] As the pH of the solution increases to be above the compound's pKa, the carboxylic acid group deprotonates to form the much more polar and water-soluble carboxylate salt.[1][2]

Troubleshooting Workflow:

start Precipitate Observed in Aqueous Solution check_conc Is Concentration Too High for the Solvent System? start->check_conc check_ph What is the pH of the Solution? check_conc->check_ph No sol_reduce Reduce Concentration or Use a Co-Solvent (e.g., DMSO) check_conc->sol_reduce Yes ph_low pH is Acidic/Neutral check_ph->ph_low temp_effect Consider Temperature. Is the solution cold? ph_low->temp_effect No sol_adjust_ph Adjust pH to > 7.0 (See Protocol 1) ph_low->sol_adjust_ph Yes sol_warm Gently Warm Solution (if thermally stable) temp_effect->sol_warm Yes end_stable Stable Solution Achieved temp_effect->end_stable No, problem likely solved sol_reduce->end_stable sol_adjust_ph->end_stable sol_warm->end_stable

Caption: Troubleshooting workflow for precipitation issues.

Experimental Protocol 1: Preparation of a pH-Adjusted Aqueous Solution

  • Initial Slurry: Weigh the desired amount of this compound and add it to a volume of high-purity water (e.g., Milli-Q®) slightly less than your final target volume. This will form a slurry.

  • pH Adjustment: While stirring, add a dilute solution of NaOH (e.g., 0.1 M or 1 M) dropwise. Monitor the pH of the solution using a calibrated pH meter.

  • Dissolution: As the pH increases, the solid will begin to dissolve. Continue adding NaOH until all the solid is dissolved and the pH is stable in the desired range (typically pH 7.0-8.0 for good solubility).

  • Final Volume: Once fully dissolved, transfer the solution to a volumetric flask and add high-purity water to reach the final desired volume.

  • Filtration (Optional but Recommended): For critical applications, filter the solution through a 0.22 µm syringe filter to remove any micro-particulates.

This protocol creates a self-validating system: complete dissolution visually confirms that you are operating under suitable pH conditions for that concentration.

Q2: I suspect my compound is degrading during my experiment, leading to anomalous results. What are the common degradation pathways and how can I mitigate them?

A2: While generally stable under standard storage conditions, this compound can degrade under specific environmental stresses.[3] The primary concerns in a laboratory setting are photodegradation and, to a lesser extent, microbial action in non-sterile aqueous media.

Potential Degradation Pathways:

  • Photodegradation: Chlorinated aromatic compounds are susceptible to degradation upon exposure to UV light.[4][5] This process can involve reductive dechlorination (replacement of a Cl atom with an H atom) or hydroxylation, leading to the formation of various dichlorobenzoic acids, chlorohydroxybenzoic acids, or other related compounds.[4] This is often the most significant source of degradation in a lab setting.

  • Microbial Degradation: In non-sterile aqueous buffers stored for extended periods, microorganisms can metabolize chlorobenzoic acids.[6][7] This is a slower process but can become relevant in multi-day experiments at room temperature.

  • Thermal Degradation: Significant thermal degradation requires high temperatures, well above those used in typical biological assays.[8] For most experiments, this is not a primary concern unless your protocol involves heating steps above 60-80°C for prolonged periods.

parent This compound (in Solution) uv_light UV Light Exposure (e.g., sunlight, lab lighting) parent->uv_light microbes Microbial Contamination (non-sterile buffer) parent->microbes dechlorination Reductive Dechlorination uv_light->dechlorination leads to hydroxylation Hydroxylation uv_light->hydroxylation leads to mineralization Ring Cleavage & Mineralization microbes->mineralization leads to products1 Dichlorobenzoic Acids dechlorination->products1 products2 Chlorohydroxybenzoic Acids hydroxylation->products2 products3 CO2, H2O, Cl- mineralization->products3

Caption: Potential degradation pathways for this compound in solution.

Mitigation Strategies:

  • Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to direct sunlight and intense laboratory lighting.

  • Ensure Sterility: For aqueous solutions that will be used over several days, prepare them in a sterile buffer and handle them using aseptic techniques to prevent microbial growth.

  • Use Fresh Solutions: The most reliable practice is to prepare working solutions fresh daily from a frozen, concentrated stock solution.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the handling and storage of this compound solutions.

Q1: What is the best solvent for preparing a high-concentration stock solution of this compound?

A1: For long-term storage, the best choice is a dry, aprotic organic solvent. Anhydrous dimethyl sulfoxide (DMSO) is highly recommended.

Rationale:

  • High Solubility: this compound is readily soluble in organic solvents like DMSO and ethanol.[2]

  • Minimized Hydrolysis: Aprotic solvents lack the reactive protons that can participate in hydrolysis or other water-mediated degradation pathways, ensuring maximum stability of the parent compound.[9]

  • Low Freezing Point: DMSO solutions remain liquid at -20°C, which prevents damage from freeze-thaw cycles that can occur with aqueous solutions.

Data Table: Solvent Selection Guide for Chlorobenzoic Acids

SolventSuitability for Stock SolutionKey Considerations
Anhydrous DMSOExcellent Recommended for long-term storage (-20°C or -80°C). Hygroscopic; handle with care to avoid moisture absorption.
Ethanol/MethanolGood Suitable for intermediate dilutions. Ensure use of high-purity, anhydrous grade. Can be used for stock solutions if DMSO is incompatible with the assay.
Aqueous Buffers (pH > 7)Fair Good for working solutions, but not ideal for long-term stock due to risks of microbial growth and potential hydrolysis. Prepare fresh.[1][2]
Water (unbuffered)Poor Very low solubility of the protonated acid form.[10] Not recommended for preparing stock solutions.
Q2: What are the optimal storage conditions for solutions of this compound?

A2: Optimal storage depends on the solvent and intended use duration.

  • Stock Solutions (in DMSO/Ethanol): Store at -20°C or -80°C . Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture. Protect from light by using amber vials.

  • Working Solutions (Aqueous): It is strongly recommended to prepare these fresh for each experiment. If short-term storage (24-48 hours) is necessary, store at 2-8°C and protect from light.

Q3: How can I analytically confirm the stability of my this compound solution over time?

A3: The most effective way to confirm stability is by using a stability-indicating analytical method , most commonly High-Performance Liquid Chromatography (HPLC).[11] A validated HPLC method can separate the intact parent compound from potential degradants.[12][13]

Experimental Protocol 2: Basic Stability-Indicating HPLC Analysis

  • Method Setup:

    • Column: Use a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution is often effective. For example:

      • Mobile Phase A: 0.1% Phosphoric acid in Water

      • Mobile Phase B: Acetonitrile

      • Start with a high percentage of A, and ramp up the percentage of B to elute the compound and any more non-polar degradants.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm or determined by a UV scan).[12]

    • Flow Rate: Typically 1.0 mL/min.

  • Sample Preparation (Time-Point Analysis):

    • T=0 Sample: Immediately after preparing your solution, dilute an aliquot to a suitable concentration for HPLC analysis and inject it. This is your baseline.

    • Subsequent Time Points: Store your solution under the test conditions (e.g., on the benchtop exposed to light, at 4°C in the dark). At regular intervals (e.g., 2, 4, 8, 24 hours), take another aliquot, dilute it identically to the T=0 sample, and inject it.

  • Data Analysis:

    • Assess Purity: Compare the chromatograms over time. Stability is confirmed if the peak area of the main this compound peak remains constant (e.g., >98% of the initial area) and no new peaks (degradation products) appear or grow significantly.

    • Peak Purity (with DAD): If you have a Diode Array Detector (DAD), you can also assess the peak purity at each time point to ensure no degradants are co-eluting with your main peak.

This systematic approach provides quantitative, verifiable data on the stability of your compound under your specific experimental conditions.

References

Technical Support Center: Optimizing Derivatization of 2,3,5-Trichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2,3,5-trichlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of derivatizing this challenging analyte for various analytical applications, particularly gas chromatography (GC). Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure robust and reproducible results in your laboratory.

Introduction: The Challenge of this compound Analysis

This compound, a halogenated aromatic carboxylic acid, presents several analytical challenges due to its high polarity and low volatility.[1][2] Direct analysis by gas chromatography often results in poor peak shape, including significant tailing, and low sensitivity.[2] Derivatization is a critical step to convert the polar carboxylic acid group into a less polar, more volatile derivative, thereby improving its chromatographic behavior.[1][3] This guide will focus on the two most common derivatization strategies: esterification and silylation.

Troubleshooting Guide: A-to-Z Problem Solving

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Derivative Peak in the Chromatogram

Question: I am observing a very small or even no peak for my derivatized this compound. What are the likely causes and how can I resolve this?

Answer: This is a common and frustrating issue that typically points to an incomplete or failed derivatization reaction. A systematic approach is the key to identifying the root cause.

Potential Causes and Solutions:

  • Presence of Water: Moisture is the primary antagonist in most derivatization reactions, especially silylation.[4][5] Water will preferentially react with the derivatizing reagent, consuming it and preventing the reaction with your analyte.

    • Solution: Ensure all glassware is rigorously dried in an oven and cooled in a desiccator before use. Use anhydrous solvents and reagents. If your sample is in an aqueous matrix, it must be thoroughly dried, for instance, by lyophilization or under a stream of dry nitrogen gas, before adding the derivatization reagent.[5]

  • Reagent Quality and Storage: Derivatization reagents are often sensitive to moisture and air.

    • Solution: Use fresh, high-quality reagents. Once opened, store them under an inert atmosphere (e.g., nitrogen or argon) in a desiccator. Discard any reagents that appear discolored or cloudy.

  • Suboptimal Reaction Conditions: The derivatization of sterically hindered or electron-withdrawn carboxylic acids like this compound may require more forcing conditions.

    • Solution:

      • Temperature: Increase the reaction temperature. A good starting point is 60-80°C. Monitor for any degradation of your analyte at higher temperatures.

      • Time: Extend the reaction time. Analyze aliquots at different time points (e.g., 30 min, 60 min, 2 hours) to determine the optimal reaction time.[4]

      • Reagent Concentration: Use a significant excess of the derivatizing reagent to drive the reaction to completion. A 10 to 50-fold excess is a reasonable range to explore.

  • Inefficient Catalyst: Some derivatization reactions, particularly esterification with alcohols, require an acid catalyst.[6]

    • Solution: Ensure the catalyst (e.g., concentrated sulfuric acid, BF3) is active and added in the appropriate amount. For silylation, a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the primary silylating agent (e.g., BSTFA).[4]

Issue 2: Peak Tailing and Poor Chromatography

Question: My derivatized this compound peak is showing significant tailing. What's causing this and how can I improve the peak shape?

Answer: Peak tailing of a derivatized analyte often indicates that either the derivatization is incomplete, or there are active sites within your GC system that are interacting with the analyte.

Potential Causes and Solutions:

  • Incomplete Derivatization: Any unreacted this compound will interact strongly with the column and injector surfaces, causing tailing.

    • Solution: Re-optimize your derivatization conditions as described in Issue 1 to ensure the reaction goes to completion.

  • Active Sites in the GC System: Silanol groups on the injector liner and the head of the GC column can interact with polar analytes.

    • Solution:

      • Injector Liner: Use a deactivated liner and replace it regularly.

      • Column Conditioning: Properly condition your GC column according to the manufacturer's instructions. If the column is old, it may need to be replaced.

      • Column Choice: A column with a more inert phase may be beneficial.

Issue 3: Extraneous Peaks in the Chromatogram

Question: I'm seeing unexpected peaks in my chromatogram. How can I identify their source?

Answer: Extraneous peaks can arise from the derivatization reagents themselves, byproducts of the reaction, or contaminants.

Potential Causes and Solutions:

  • Reagent Artifacts: The derivatization reagent and its byproducts can sometimes be detected.

    • Solution: Always run a reagent blank (all components of the reaction mixture except the analyte) to identify peaks originating from the reagents.[5]

  • Side Reactions: Under harsh conditions, side reactions can occur.

    • Solution: Try milder reaction conditions (lower temperature, shorter time) to see if the extraneous peaks are reduced.

  • Sample Matrix Contamination: If you are analyzing samples from a complex matrix, other compounds may also be derivatized.

    • Solution: Implement a thorough sample cleanup procedure before derivatization.

Frequently Asked Questions (FAQs)

Q1: What is the best derivatization method for this compound for GC-MS analysis?

A1: Both silylation and esterification are viable options.

  • Silylation (e.g., with BSTFA + 1% TMCS) is a popular and generally robust method for converting carboxylic acids to their trimethylsilyl (TMS) esters. TMS derivatives are typically volatile and exhibit good chromatographic behavior.

  • Esterification to form methyl esters (e.g., using BF3/methanol or diazomethane) is another excellent choice.[1][4] Methyl esters are very stable. The choice may depend on the specific instrumentation and potential interferences in your sample matrix.

Q2: How do I prepare my sample for derivatization?

A2: Proper sample preparation is crucial. The sample must be in a dry, aprotic solvent. If your analyte is in an aqueous solution, you must first extract it into an organic solvent and then ensure the solvent is completely dry before adding the derivatization reagents.

Q3: My derivatized sample seems to be unstable. What can I do?

A3: TMS esters can be susceptible to hydrolysis.[4] It is best to analyze silylated samples as soon as possible after derivatization. If storage is necessary, keep the samples tightly capped under an inert atmosphere at a low temperature. Acylated or alkylated derivatives are generally more stable than their silylated counterparts.[7]

Experimental Protocols

Protocol 1: Esterification of this compound to its Methyl Ester using BF3-Methanol
  • Sample Preparation: Ensure the this compound sample is dry and dissolved in a small volume of an aprotic solvent (e.g., toluene).

  • Reagent Addition: Add 1 mL of 14% BF3-methanol to the sample vial.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Work-up: Cool the vial to room temperature. Add 1 mL of saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Add 1 mL of hexane, vortex for 1 minute, and allow the layers to separate.

  • Analysis: Carefully transfer the upper hexane layer to a new vial for GC analysis.

Protocol 2: Silylation of this compound using BSTFA with 1% TMCS
  • Sample Preparation: The sample containing this compound must be completely dry.

  • Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile) and 100 µL of BSTFA (with 1% TMCS as a catalyst) to the vial.

  • Reaction: Cap the vial tightly and heat at 70°C for 1 hour.

  • Analysis: Cool the vial to room temperature. The sample can be injected directly into the GC-MS.

ParameterEsterification (BF3-Methanol)Silylation (BSTFA + 1% TMCS)
Reagents BF3-MethanolBSTFA, TMCS
Reaction Temp. 60°C70°C
Reaction Time 30 minutes1 hour
Derivative Stability HighModerate (moisture sensitive)
Work-up Neutralization and ExtractionDirect Injection

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common derivatization issues.

TroubleshootingWorkflow start Start: Low/No Derivative Peak check_water Check for Moisture? (Anhydrous Reagents/Solvents, Dry Sample) start->check_water water_present Yes: Dry System & Rerun check_water->water_present Yes no_water No: Proceed check_water->no_water No check_reagents Check Reagent Quality? (Fresh, Properly Stored) no_water->check_reagents bad_reagents Yes: Use Fresh Reagents & Rerun check_reagents->bad_reagents Yes good_reagents No: Proceed check_reagents->good_reagents No optimize_conditions Optimize Reaction Conditions (Increase Temp, Time, Reagent Excess) good_reagents->optimize_conditions peak_tailing Issue: Peak Tailing incomplete_deriv Incomplete Derivatization? peak_tailing->incomplete_deriv yes_incomplete Yes: Re-optimize Derivatization incomplete_deriv->yes_incomplete Yes no_incomplete No: Check GC System incomplete_deriv->no_incomplete No check_gc Check GC System (Deactivated Liner, Column Condition) no_incomplete->check_gc extraneous_peaks Issue: Extraneous Peaks run_blank Run Reagent Blank extraneous_peaks->run_blank peaks_in_blank Peaks in Blank? run_blank->peaks_in_blank yes_peaks Yes: Reagent Artifacts peaks_in_blank->yes_peaks Yes no_peaks No: Consider Side Reactions/Matrix Effects peaks_in_blank->no_peaks No milder_conditions Use Milder Conditions no_peaks->milder_conditions cleanup Improve Sample Cleanup no_peaks->cleanup

Caption: Troubleshooting workflow for derivatization.

References

Technical Support Center: Purification of 2,3,5-Trichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2,3,5-Trichlorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to address challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in crude this compound?

A1: Depending on the synthetic route, crude this compound may contain several types of impurities. The synthesis often involves the diazotization of 3-amino-2,5-dichlorobenzoic acid followed by a Sandmeyer reaction[1]. Potential impurities can include:

  • Isomeric Trichlorobenzoic Acids: Positional isomers such as 2,3,6-trichlorobenzoic acid may be present[2][3].

  • Incompletely Reacted Precursors: Residual starting materials, like 3-amino-2,5-dichlorobenzoic acid, can contaminate the final product[1].

  • Byproducts from Side Reactions: Other chlorinated aromatic compounds formed during the synthesis can be present.

  • Residual Solvents and Reagents: Solvents used in the reaction or purification process, as well as unreacted reagents, may remain.

Q2: What is the most effective primary method for purifying this compound?

A2: For a carboxylic acid like this compound, acid-base extraction is a highly effective and straightforward initial purification technique[4][5]. This method leverages the acidic nature of the carboxylic group to separate it from neutral or basic impurities. The principle involves converting the water-insoluble acid into its water-soluble salt using a weak base, allowing for the removal of organic-soluble impurities through liquid-liquid extraction[6][7]. The purified acid is then regenerated by acidification. For higher purity, this can be followed by recrystallization.

Q3: My purified this compound is discolored (e.g., off-white or yellow). What is the cause and how can I fix it?

A3: Discoloration in the final product often indicates the presence of oxidized impurities or residual starting materials from the synthesis, such as nitro-aromatic compounds if they were used in the synthetic pathway[8]. Trace amounts of metallic impurities from reaction vessels can also cause coloration. To address this:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution before filtration can effectively adsorb colored impurities[9][10].

  • Repeated Purification: A second round of purification, either by acid-base extraction or recrystallization, may be necessary to remove persistent impurities.

Q4: I am having difficulty getting my this compound to crystallize during recrystallization. What should I do?

A4: Crystallization issues can arise from several factors[8][11]. Here are some troubleshooting steps:

  • Purity: High levels of impurities can inhibit crystal formation. Ensure an effective initial purification (like acid-base extraction) has been performed.

  • Solvent System: The choice of solvent is crucial. A good solvent will dissolve the compound when hot but have low solubility when cold[10]. For chlorinated benzoic acids, polar organic solvents are often suitable[12]. You may need to screen different solvents or use a co-solvent system (e.g., ethanol/water).

  • Supersaturation: Ensure you are creating a supersaturated solution by dissolving the compound in a minimal amount of hot solvent[13]. Adding too much solvent will result in a poor or no yield of crystals[13].

  • Induce Crystallization: If crystals do not form on their own after slow cooling, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed" crystal of the pure compound[11].

Q5: What analytical techniques are recommended for assessing the purity of my final product?

A5: To confirm the purity of your this compound, a combination of techniques is recommended:

  • Melting Point Analysis: A sharp melting point range close to the literature value (166-167 °C) is a good indicator of purity[14][15][16]. Impurities will typically cause a depression and broadening of the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any proton- or carbon-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity and detecting trace impurities.

  • Mass Spectrometry (MS): This can confirm the molecular weight of the compound (225.46 g/mol )[14][15].

Troubleshooting Guides

Scenario 1: Emulsion Formation During Acid-Base Extraction

Problem: A stable emulsion has formed at the interface between the organic and aqueous layers in the separatory funnel, making separation impossible.

Causality: Emulsions are often caused by the presence of small particulate matter or surfactants, or by shaking the separatory funnel too vigorously.

Solutions:

  • Allow it to Stand: Let the separatory funnel sit undisturbed for 10-20 minutes, as some emulsions will break on their own.

  • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

  • Addition of Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.

Scenario 2: Oily Precipitate Instead of Crystals During Recrystallization

Problem: Upon cooling the recrystallization solution, an oil precipitates out instead of solid crystals.

Causality: This often happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. Highly impure samples can also "oil out."

Solutions:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that temperature.

  • Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help[13]. This gives the molecules time to arrange themselves into a crystal lattice.

  • Change Solvent System: If the problem persists, your chosen solvent may be unsuitable. Select a solvent with a lower boiling point or use a co-solvent system.

Detailed Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral and basic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. A weak base is used to deprotonate the carboxylic acid, forming the water-soluble sodium 2,3,5-trichlorobenzoate salt, without hydrolyzing other potential functional groups[4][6].

  • Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium salt of your product into a clean Erlenmeyer flask. The organic layer, containing neutral impurities, can be discarded.

  • Wash: Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper). This will protonate the carboxylate salt, causing the purified this compound to precipitate out of the solution as it is not water-soluble[7][17].

  • Isolation: Collect the precipitated solid by vacuum filtration, wash the crystals with a small amount of ice-cold water to remove any residual salts, and dry the purified product[6][18].

AcidBaseExtraction cluster_funnel Separatory Funnel cluster_flask Beaker (in Ice Bath) A Crude 2,3,5-TBA in Organic Solvent B Add aq. NaHCO₃ A->B C Shake & Separate B->C D Aqueous Layer (Sodium 2,3,5-Trichlorobenzoate) C->D Collect E Organic Layer (Neutral Impurities) C->E Discard F Add conc. HCl D->F G Precipitation of Pure 2,3,5-TBA F->G H Vacuum Filtration & Drying G->H I Pure Crystalline 2,3,5-TBA H->I

Caption: Workflow for Acid-Base Extraction of this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable as a final purification step to obtain high-purity crystalline this compound.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or co-solvent system. A good starting point could be an ethanol/water or acetone/water mixture, given that chlorinated benzoic acids are soluble in polar organic solvents but have low water solubility[12].

  • Dissolution: Place the crude or semi-purified this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate to boiling while stirring[11][18]. Continue adding small portions of the hot solvent until the solid just dissolves[13].

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon[10].

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation[11][18].

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel[18]. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor[13][18].

  • Drying: Dry the purified crystals, for instance, by drawing air through them on the filter funnel for a few minutes, followed by further drying in a desiccator or a vacuum oven[18].

Recrystallization A 1. Dissolve Crude Acid in Minimum Hot Solvent B 2. Hot Filtration (Removes Insoluble Impurities) A->B C 3. Slow Cooling of Filtrate (Room Temp -> Ice Bath) B->C D Crystallization Occurs C->D E 4. Vacuum Filtration (Isolate Crystals) D->E F 5. Wash Crystals with Cold Solvent E->F I Mother Liquor (Contains Soluble Impurities) E->I Separate G 6. Dry Crystals F->G H Pure Crystalline Product G->H

Caption: General Workflow for the Recrystallization of this compound.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₇H₃Cl₃O₂[14][15][19]
Molecular Weight 225.46 g/mol [14][15]
Appearance White to pale brown solid[14]
Melting Point 166-167 °C[14][15][16]
pKa 2.09 ± 0.25 (Predicted)[14]
Storage Temperature -20°C[14][20]

References

Technical Support Center: 2,3,5-Trichlorobenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the analysis of 2,3,5-Trichlorobenzoic acid (2,3,5-TBA). As a Senior Application Scientist, I've designed this guide to move beyond simple checklists and provide you with the causal explanations and field-tested solutions needed to overcome common quantification challenges. This resource is structured as a series of frequently asked questions that address specific experimental issues, ensuring you can quickly diagnose and resolve problems in your workflow.

Part 1: Method Selection & Initial Setup

Question: I am starting a new project involving this compound. Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for quantification?

This is a critical first question, and the optimal choice depends on your sample matrix, available equipment, and desired throughput.

Short Answer: For aqueous samples or to avoid chemical derivatization, HPLC-UV or HPLC-MS/MS is the more direct route . For complex matrices requiring high separation efficiency and when a mass spectrometer is available, GC-MS is a powerful technique but almost always requires a derivatization step.

The Scientist's Perspective: this compound (C₇H₃Cl₃O₂) is a polar, low-volatility compound due to its carboxylic acid functional group.[1] This polarity is the central challenge for GC analysis. The active hydrogen on the carboxylic acid can form hydrogen bonds and interact strongly with any active sites (e.g., free silanol groups) in the GC inlet liner or column, leading to significant peak tailing, poor reproducibility, or even complete loss of the analyte.[2]

HPLC, particularly reversed-phase HPLC, is well-suited for analyzing polar compounds directly in a liquid phase, bypassing the need for volatilization.

Here is a summary comparing the two approaches:

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Derivatization Required . The polar carboxylic acid must be converted to a nonpolar, volatile ester (e.g., methyl ester) or silyl ester.[3][4]Not required . Can be analyzed directly.
Typical Column Nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-1)Reversed-phase C18 or C8 column.[5][6]
Mobile/Carrier Gas Inert gas (Helium, Hydrogen, Nitrogen)Acetonitrile/Water or Methanol/Water, typically with an acid modifier (e.g., formic or phosphoric acid) to ensure the analyte is in a single protonated state.[5]
Common Detector Mass Spectrometry (MS), Electron Capture Detector (ECD)UV-Vis Diode Array Detector (DAD), Mass Spectrometry (MS/MS)
Key Advantage High-resolution separation, excellent sensitivity with MS detection.Simplicity (no derivatization), suitable for aqueous samples.
Key Challenge Added complexity and potential for error from the derivatization step.[7]Potential for matrix effects, lower resolution for very complex samples compared to capillary GC.

Part 2: Gas Chromatography (GC) Troubleshooting

Question: I'm using GC-MS, but I see no peak for 2,3,5-TBA, or the peak is very small and tailing badly. What's happening?

Short Answer: This is the classic symptom of analyzing an underivatized carboxylic acid by GC. Your analyte is likely adsorbing to active sites in your system or is not volatile enough to elute from the column. You must derivatize the sample.[2]

The Scientist's Perspective: The hydroxyl group on your benzoic acid is "sticky." It will bind to any available silanol (-Si-OH) groups in your glass inlet liner, on the column stationary phase, or even on metal surfaces. This strong, often irreversible, adsorption prevents the analyte from reaching the detector.[2] The solution is to cap this active hydrogen with a nonpolar group. This process is called derivatization.[4][7]

GCTroubleshooting Start No Peak or Poor Peak Shape for 2,3,5-TBA CheckDeriv Is the analyte derivatized? Start->CheckDeriv NoDeriv Cause: Analyte is too polar/non-volatile. Adsorption in inlet/column. CheckDeriv->NoDeriv No YesDeriv Derivatization was performed CheckDeriv->YesDeriv Yes Derivatize ACTION: Implement Derivatization Protocol (e.g., Methylation) NoDeriv->Derivatize CheckReaction Is derivatization reaction complete? ReactionFail Cause: Reagent degradation, incorrect pH, water presence, insufficient time/temp. CheckReaction->ReactionFail No / Unsure YesReaction Reaction appears complete CheckReaction->YesReaction Yes YesDeriv->CheckReaction OptimizeReaction ACTION: Use fresh reagent, ensure anhydrous conditions, optimize temp/time. ReactionFail->OptimizeReaction CheckSystem Is the GC system inert? SystemActive Cause: Contaminated liner, column degradation, leaks. CheckSystem->SystemActive No SystemOK System is inert. Problem solved. CheckSystem->SystemOK Yes YesReaction->CheckSystem MaintainSystem ACTION: Replace inlet liner & septum, trim column, check for leaks. SystemActive->MaintainSystem

Caption: Troubleshooting logic for missing 2,3,5-TBA peaks in GC.

Question: My derivatization seems inconsistent. What is the most reliable method and how do I perform it?

Short Answer: Methylation to form the methyl ester of 2,3,5-TBA is a robust and common choice. Using a reagent like diazomethane is effective but hazardous. A safer and highly effective alternative is using N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

This protocol converts the carboxylic acid into its more volatile methyl ester, suitable for GC analysis.[7]

Materials:

  • Dried sample extract containing 2,3,5-TBA in a suitable solvent (e.g., Toluene, Ethyl Acetate).

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

  • Pyridine (optional, can be used as a solvent).[8]

  • GC vials with inserts.

  • Heating block or oven set to 60-70°C.

Procedure:

  • Solvent Exchange: Ensure your sample extract is in a non-protic solvent and is completely dry. Water will quench the derivatization reagent. If necessary, evaporate the initial extraction solvent to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of Toluene or Pyridine.

  • Reagent Addition: To the 100 µL of sample concentrate in the GC vial, add 50-100 µL of DMF-DMA.

  • Reaction: Cap the vial tightly. Heat the mixture at 60°C for 15-20 minutes.[8]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. The resulting compound will be methyl 2,3,5-trichlorobenzoate.

Trustworthiness Check: Always run a derivatization control. Prepare a known concentration of a 2,3,5-TBA analytical standard and derivatize it alongside your samples.[9][10] Successful derivatization of the standard validates that your reagent and conditions are effective. If the standard fails, your samples will also fail.

Reagent TypeCommon ReagentsProsCons
Alkylation (Esterification) Diazomethane, Trimethylsilyldiazomethane (TMSD), DMF-DMA, BF₃/MethanolProduces stable derivatives.[4]Diazomethane is explosive and toxic. Others require heat and anhydrous conditions.
Silylation BSTFA, MSTFAFast, quantitative reactions.[7]Derivatives can be sensitive to moisture. May require removal of excess reagent.

Part 3: HPLC Troubleshooting

Question: My 2,3,5-TBA peak is tailing on my C18 HPLC column. How can I improve the peak shape?

Short Answer: Peak tailing for an acidic compound on a C18 column is typically caused by secondary interactions with residual, un-capped silanol groups on the silica support. To fix this, you must control the ionization state of your analyte by lowering the mobile phase pH.

The Scientist's Perspective: Even on high-quality end-capped C18 columns, some free silanol groups (-Si-OH) exist on the silica surface. At moderate pH (e.g., pH 4-7), your this compound (a weak acid) will be partially or fully deprotonated to its carboxylate anion (-COO⁻). This negatively charged anion can interact with the slightly acidic and polar silanol groups, creating a secondary retention mechanism that leads to peak tailing.

Solutions:

  • Lower Mobile Phase pH: Add a small amount of acid to your aqueous mobile phase to lower the pH to ~2.5-3.0. This ensures the carboxylic acid is fully protonated (-COOH), making it less polar and eliminating the ionic interaction with silanols. Common choices are:

    • 0.1% Formic Acid (MS-compatible)

    • 0.1% Trifluoroacetic Acid (TFA) (Excellent for peak shape, but can cause ion suppression in MS)

    • Phosphoric Acid to pH 2.5 (UV detection only)[5]

  • Use a Different Column: Consider a column with a different stationary phase or one specifically designed for polar analytes, though pH control is the most common and effective solution.

Part 4: Sample Preparation and Matrix Effects

Question: I am analyzing soil samples and suspect my low recovery is due to matrix effects. How can I confirm this and what can I do about it?

Short Answer: Matrix effects—the suppression or enhancement of your analyte's signal due to co-extracted compounds—are common in complex samples like soil.[11][12] You can diagnose this by comparing the slope of a calibration curve made in a clean solvent to one made in a matrix extract. A significant difference confirms matrix effects. The solution involves better sample cleanup or using a matrix-matched calibration.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Collect Soil Sample Extraction 2. Solvent Extraction (e.g., QuEChERS) Sample->Extraction Cleanup 3. Dispersive SPE Cleanup (d-SPE) Extraction->Cleanup Deriv 4. Derivatization (Required for GC) Cleanup->Deriv Analysis 5. GC-MS or HPLC-MS/MS Analysis Deriv->Analysis Quant 6. Quantification (Matrix-Matched Calibration) Analysis->Quant

Caption: General workflow for 2,3,5-TBA analysis in soil.

The Scientist's Perspective: Compounds in the soil matrix (humic acids, fulvic acids, lipids) can be co-extracted with your analyte. In the MS source, these co-eluting matrix components compete with your analyte for ionization, typically leading to a suppressed signal (ion suppression).[11]

  • Prepare a Matrix Blank: Extract a sample of soil that is known to be free of 2,3,5-TBA using your established method. This is your "matrix blank" extract.

  • Create Two Calibration Curves:

    • Solvent-Based Curve: Prepare calibration standards of 2,3,5-TBA at various concentrations (e.g., 1, 5, 10, 50, 100 ng/mL) in a clean solvent (e.g., acetonitrile).

    • Matrix-Matched Curve: Prepare the same calibration standards, but use the matrix blank extract as your diluent instead of clean solvent.

  • Analyze and Compare: Run both sets of standards on your instrument. Calculate the slope of the linear regression for both curves.

  • Calculate Matrix Effect (%ME): %ME = ( (Slope_matrix-matched / Slope_solvent) - 1 ) * 100

    • %ME ≈ 0: No significant matrix effect.

    • %ME < 0 (e.g., -40%): Signal suppression.

    • %ME > 0 (e.g., +30%): Signal enhancement. Values between -20% and +20% are often considered acceptable, but lower is better.[11]

Solutions:

  • Improve Cleanup: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method includes a dispersive solid-phase extraction (d-SPE) cleanup step.[12] For acidic herbicides, sorbents like C18 or specialized carbon can be used to remove interfering compounds.[13]

  • Use Matrix-Matched Calibration: If cleanup is insufficient, the most accurate quantification method is to use the matrix-matched calibration curve for your calculations, as it inherently corrects for the signal suppression or enhancement.

  • Use an Isotope-Labeled Internal Standard: The gold standard is to use a stable isotope-labeled version of 2,3,5-TBA (e.g., containing ¹³C or ²H). This internal standard will behave almost identically to the native analyte during extraction, cleanup, and ionization, perfectly compensating for any losses or matrix effects.

References

Technical Support Center: Overcoming Solubility Challenges with 2,3,5-Trichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2,3,5-Trichlorobenzoic Acid (2,3,5-TBA). This resource is designed for researchers, scientists, and drug development professionals who encounter solubility issues with this compound during their experiments. As a substituted benzoic acid, 2,3,5-TBA's physicochemical properties, particularly its limited aqueous solubility, can present significant hurdles in experimental design and execution.[1][2] This guide provides in-depth troubleshooting strategies, detailed protocols, and a foundational understanding of the principles governing its solubility to ensure reliable and reproducible results.

Core Compound Properties

A thorough understanding of 2,3,5-TBA's properties is the first step in troubleshooting. The presence of three chlorine atoms on the benzene ring significantly increases the molecule's hydrophobicity, leading to low water solubility.[1][2]

PropertyValueSource
Molecular Formula C₇H₃Cl₃O₂[3][4]
Molecular Weight 225.46 g/mol [4]
Appearance White to pale brown solid[5]
Melting Point 166-167 °C[5][6][7]
pKa (Predicted) 2.09 ± 0.25[5]
Solubility Slightly soluble in Acetonitrile and DMSO[5]

The low predicted pKa is a critical piece of information.[5] As a carboxylic acid, 2,3,5-TBA will exist predominantly in its protonated, less soluble form in acidic to neutral aqueous solutions. By raising the pH above the pKa, the carboxylic acid group will deprotonate to form the more soluble carboxylate salt. This principle is the cornerstone of many of the strategies outlined below.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems in a question-and-answer format, providing both the "why" and the "how" for each solution.

Q1: My 2,3,5-TBA won't dissolve in my aqueous buffer (e.g., PBS, pH 7.4). What's the first thing I should try?

A1: The primary issue is the acidic nature of the compound and its low intrinsic aqueous solubility. At neutral pH, the carboxylic acid is largely in its protonated form, which is not readily soluble in water.

Initial Strategy: pH Adjustment

The most effective initial approach is to increase the pH of your aqueous solution. By preparing a slightly basic buffer, you can deprotonate the carboxylic acid, forming the highly soluble 2,3,5-trichlorobenzoate salt.

dot

Dilution_Workflow Stock 1. High Conc. Stock (e.g., 20 mM in 100% DMSO) Intermediate 2. Intermediate Dilution (e.g., 200 µM in 1% DMSO/Medium) Stock->Intermediate 1:100 Dilution into Assay Medium Final 3. Final Assay Conc. (e.g., 1-20 µM in <0.1% DMSO) Intermediate->Final Serial Dilutions in Assay Medium

References

Validation & Comparative

A Comparative Guide to 2,3,5-Trichlorobenzoic Acid and 2,4-Dichlorophenoxyacetic Acid as Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Executive Summary

This guide provides a detailed, objective comparison of two synthetic auxin herbicides: 2,3,5-Trichlorobenzoic acid (2,3,5-TBA) and 2,4-Dichlorophenoxyacetic acid (2,4-D). While both compounds function by mimicking the plant hormone auxin to induce uncontrolled growth in broadleaf weeds, they exhibit significant differences in their chemical properties, environmental behavior, toxicological profiles, and history of use. 2,4-D is one of the most widely used herbicides globally, valued for its efficacy and cost-effectiveness in controlling broadleaf weeds in grass crops.[1][2][3] In contrast, 2,3,5-TBA and its isomers are older compounds with limited current use and available research, largely supplanted by more effective or environmentally benign alternatives. This document synthesizes available data to compare their mechanisms, performance, environmental fate, and includes detailed protocols for their scientific evaluation, aimed at researchers and professionals in the agricultural and environmental sciences.

Introduction: A Tale of Two Auxins

The development of selective herbicides in the 1940s revolutionized agriculture. Among the first successes were the phenoxy herbicides, including 2,4-Dichlorophenoxyacetic acid (2,4-D), which was commercially released in 1946.[2] It offered unprecedented control of broadleaf weeds in cereal and grass crops, dramatically increasing yields.[2] 2,4-D is a systemic herbicide, absorbed through the leaves and translocated to the plant's meristems, where it induces unsustainable growth, leading to death.[2][4]

Benzoic acid herbicides, such as the isomers of trichlorobenzoic acid (TBA), also function as synthetic auxins.[5] These were developed for post-emergence control of broadleaf weeds.[5][6] However, most of the historical data and registrations pertain to 2,3,6-TBA, a related isomer, as 2,3,5-TBA has seen far less commercial development and is not currently approved for use in many jurisdictions, including the European Union.[5][7] This guide will compare 2,4-D with 2,3,5-TBA, while noting the general properties of the TBA class where specific data for the 2,3,5-isomer is unavailable.

Chemical and Physical Properties

The distinct chemical structures of these compounds fundamentally influence their solubility, formulation, and interaction with biological systems.

PropertyThis compound2,4-Dichlorophenoxyacetic Acid (2,4-D)
Chemical Formula C₇H₃Cl₃O₂C₈H₆Cl₂O₃
Molar Mass 225.5 g/mol [8]221.04 g/mol [4]
Appearance Crystalline solid[8]White to yellow powder[4]
Water Solubility Data not widely available for 2,3,5-isomer. 2,3,6-TBA is highly soluble.[5]900 mg/L[4]
Classification Chlorobenzoic Acid Herbicide[8]Phenoxy Carboxylic Acid Herbicide[3]
Common Formulations Historically as saltsCommonly available as amine salts and esters[2][9]

Mode of Action: A Mechanistic Comparison

Both 2,4-D and 2,3,5-TBA are classified as WSSA/HRAC Group 4 herbicides.[3] Their herbicidal activity stems from their ability to act as mimics of indole-3-acetic acid (IAA), the primary natural auxin in plants.

At herbicidal concentrations, these synthetic auxins overwhelm the plant's natural hormonal regulation. They bind to auxin receptors, primarily the F-box proteins like Transport Inhibitor Response 1 (TIR1), leading to the degradation of Aux/IAA transcriptional repressors.[10][11] This initiates a cascade of uncontrolled gene expression, resulting in epinasty (stem and leaf twisting), abnormal cell division and elongation, and ultimately, the destruction of vascular tissue, which proves fatal to the plant.[3][9][10]

While the precise binding kinetics of 2,3,5-TBA are not as extensively studied as those of 2,4-D, it is understood to operate through this same fundamental synthetic auxin pathway.[5]

Auxin_Herbicide_MOA cluster_cell Plant Cell SA Synthetic Auxin (2,4-D, 2,3,5-TBA) Receptor TIR1/AFB Receptor Complex SA->Receptor Binds AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets for Degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses DNA Auxin Response Genes ARF->DNA Activates Transcription Response Uncontrolled Cell Division & Growth DNA->Response Leads to Death Plant Death Response->Death

Caption: Molecular mechanism of synthetic auxin herbicides.

Herbicide Performance and Efficacy

Direct, peer-reviewed comparative efficacy trials between 2,3,5-TBA and 2,4-D are scarce in modern literature, reflecting the latter's market dominance and the former's limited use. However, a comparison can be drawn from their known properties and historical applications.

FeatureThis compound2,4-Dichlorophenoxyacetic Acid (2,4-D)
Selectivity Primarily controls broadleaf weeds.[5][6]Excellent selectivity for controlling broadleaf weeds in grass crops (e.g., corn, wheat, turf).[2][4]
Spectrum of Control Effective against various broadleaf weeds.[6]Controls a wide spectrum of annual, biennial, and perennial broadleaf weeds.[3]
Speed of Action Symptoms are slow to develop, typical of auxin herbicides.Injury symptoms can appear within days, with death occurring over several days to weeks, depending on conditions.[3]
Use in Resistance Mgmt. Limited/no current use.Critical tool for managing weeds resistant to other modes of action (e.g., glyphosate, ALS inhibitors).[12]

2,4-D is known to effectively control numerous problematic weeds, and after over 70 years of use, relatively few weed species have developed resistance to it, making it a valuable tool in modern agriculture.[12]

Mechanisms of Weed Resistance

While resistance to synthetic auxins is less common than to other herbicide classes, several weed species have evolved resistance to 2,4-D. The primary mechanisms do not typically involve a mutation at the target site (the TIR1/AFB receptors) but rather are non-target-site based.

Known mechanisms of 2,4-D resistance include:

  • Enhanced Metabolism: Resistant plants can more rapidly detoxify the herbicide, often through the action of cytochrome P450 monooxygenase enzymes, before it can reach the target site.[13]

  • Reduced Translocation: The herbicide is absorbed by the leaves but is not effectively moved via the phloem to the meristematic tissues where it acts.[11][13] This can be due to impaired transport mechanisms.[11]

  • Altered Absorption: In rare cases, changes in the leaf cuticle can reduce the amount of herbicide that enters the plant.[13]

Resistance_Mechanisms cluster_plant Weed Resistance Mechanisms to 2,4-D Herbicide Herbicide Application Absorption Absorption into Leaf Herbicide->Absorption R_Absorption Reduced Absorption Herbicide->R_Absorption Blocked by Translocation Translocation via Phloem Absorption->Translocation R_Metabolism Enhanced Metabolism (Detoxification) Absorption->R_Metabolism Blocked by TargetSite Action at Meristem Translocation->TargetSite R_Translocation Reduced Translocation Translocation->R_Translocation Blocked by

Caption: Primary non-target-site resistance mechanisms to 2,4-D.

Environmental Fate and Ecotoxicology

The environmental impact of a herbicide is a critical factor for its use. 2,3,5-TBA and 2,4-D differ significantly in their persistence and mobility.

ParameterThis compound (Data primarily for 2,3,6-TBA)2,4-Dichlorophenoxyacetic Acid (2,4-D)
Soil Half-Life Persistent. 2,3,6-TBA readily leaches through soil.[7]Not persistent. Typical half-life is 1-14 days as it is broken down by soil microbes.[9][14][15]
Mobility in Soil High. 2,3,6-TBA has been found at significant depths following application.[7]Moderate. The anionic acid form can be mobile, but degradation is rapid.[15]
Aquatic Half-Life Data limited.Aerobic half-life is ~15 days; can be longer in anaerobic conditions.[4]
Mammalian Toxicity Moderately toxic.[5]Low acute toxicity via oral, dermal, and inhalation routes.[9][16]
Aquatic Toxicity Moderately toxic to fish.[5]Toxicity varies by formulation. Ester forms can be highly toxic to fish and aquatic invertebrates, while salt forms are less so.[4][14][17]
Avian Toxicity Moderately toxic.[5]Generally moderate to practically non-toxic.[14][17]
Toxicity to Bees Moderately toxic.[5]Practically non-toxic.[4][14]
Carcinogenicity Not classified by IARC.[18]IARC classifies it as "possibly carcinogenic to humans (Group 2B)" based on limited evidence. The U.S. EPA has not found a clear link to cancer.[4][14]

Experimental Protocols for Herbicide Evaluation

For researchers, standardized and reproducible protocols are essential for evaluating and comparing herbicides.

Protocol: Greenhouse Efficacy Dose-Response Assay

This protocol is designed to determine the effective dose of a herbicide required to control target weeds under controlled conditions.

Objective: To calculate the dose of 2,3,5-TBA and 2,4-D required for 50% and 90% growth reduction (GR₅₀ / GR₉₀) of a target broadleaf weed (e.g., Chenopodium album).

Methodology:

  • Plant Propagation:

    • Sow seeds of the target weed in 10 cm pots filled with a standard greenhouse potting mix.

    • Grow plants in a controlled environment (e.g., 25/20°C day/night, 16h photoperiod) until they reach the 2-4 true leaf stage, which is optimal for post-emergence herbicide application.[19][20]

  • Herbicide Preparation:

    • Prepare stock solutions of technical grade 2,3,5-TBA and 2,4-D in an appropriate solvent.

    • Create a serial dilution to achieve a range of at least 6-8 application rates, plus an untreated control. Doses should bracket the expected GR₅₀ value.

    • Incorporate a non-ionic surfactant (NIS) into the final spray solutions as per standard practice to ensure proper leaf coverage.[21]

  • Herbicide Application:

    • Causality: To ensure uniform and reproducible application, a laboratory track sprayer is essential. This eliminates variability associated with manual spraying.[20][21]

    • Calibrate the sprayer to deliver a specific volume (e.g., 200 L/ha) using a flat-fan nozzle.

    • Arrange pots in the spray chamber, apply the treatments, and include an untreated control group (sprayed only with water and surfactant).

  • Data Collection & Analysis:

    • Return plants to the greenhouse.

    • At 14-21 days after treatment (DAT), conduct a visual injury assessment (0% = no effect, 100% = plant death).

    • Harvest the above-ground biomass for each plant, dry in an oven at 70°C for 72 hours, and record the dry weight.

    • Self-Validation: The untreated control plants provide the baseline for 0% growth reduction. The response of a known susceptible population confirms the bioactivity of the herbicide application.[19]

    • Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated controls.

    • Use a statistical software package to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) to fit the dose-response data and calculate the GR₅₀ and GR₉₀ values.

Efficacy_Workflow Start Plant Propagation (2-4 Leaf Stage) Prep Prepare Herbicide Dose Range Start->Prep Spray Apply with Track Sprayer Prep->Spray Grow Incubate in Greenhouse (14-21 Days) Spray->Grow Assess Visual Assessment & Biomass Harvest Grow->Assess Analyze Dose-Response Analysis (Calculate GR₅₀) Assess->Analyze End Results Analyze->End

Caption: Workflow for a greenhouse herbicide efficacy trial.

Protocol: Analytical Quantification in Soil

This protocol outlines a method for extracting and measuring herbicide residues from soil samples.

Objective: To quantify the concentration of 2,3,5-TBA or 2,4-D in a soil matrix.

Methodology:

  • Sample Preparation:

    • Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.[22]

  • Extraction:

    • Causality: A robust extraction method is needed to separate the analyte from the complex soil matrix. Soxhlet extraction is a classic and thorough method, though modern techniques like ultrasonic extraction can also be used.[23]

    • Place a known mass of soil (e.g., 50 g) into a Soxhlet apparatus.

    • Extract with a suitable organic solvent (e.g., acetone/hexane mixture) for several hours.

  • Derivatization:

    • Causality: The benzoic acid and phenoxyacetic acid functional groups are polar and not sufficiently volatile for gas chromatography (GC). They must be converted to a less polar, more volatile ester form (e.g., methyl ester) through derivatization.

    • Evaporate the solvent from the extract.

    • Add a derivatizing agent (e.g., diazomethane or BF₃-Methanol) and heat gently to form the methyl ester of the herbicide.

  • Cleanup and Analysis:

    • Perform a solid-phase extraction (SPE) cleanup to remove co-extracted interferences.

    • Analyze the final extract using a Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD), which is highly sensitive to chlorinated compounds.

    • Quantify the concentration by comparing the resulting peak area to a calibration curve generated from certified analytical standards. The detection limit for this type of method is typically in the 0.01-0.05 µg/g range.[7]

Regulatory Status and Conclusion

The regulatory landscapes for these two herbicides are vastly different. 2,4-D remains one of the most widely registered herbicides in the world, including in the United States and Canada, for use in numerous agricultural and non-crop settings.[1][3][17] It is subject to ongoing regulatory review by agencies like the U.S. EPA.[17]

Conversely, This compound and its isomers are largely obsolete. For instance, 2,3,6-TBA is not approved for use as a plant protection agent in the European Union or the UK.[5][7] Many registrations have been canceled, and it is not a significant component of the modern herbicide market.[7]

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2,3,5-Trichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Chromatographic Techniques with Supporting Protocols

In the landscape of pharmaceutical development and chemical analysis, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of data integrity. For a compound like 2,3,5-Trichlorobenzoic acid (2,3,5-TCBA)—a potential impurity, metabolite, or active ingredient—ensuring an analytical method is fit for its intended purpose is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for 2,3,5-TCBA, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

This document is structured to provide not just the "what" and "how," but the critical "why" behind the experimental choices, empowering researchers to design and execute robust validation studies.

The Analyte: Understanding this compound

2,3,5-TCBA is a chlorinated aromatic carboxylic acid. Its chemical properties—moderate polarity, acidic nature, and UV absorbance due to the benzene ring—are critical determinants in the selection of an appropriate analytical technique. The primary goal is to develop a method that is not only sensitive and accurate but also specific enough to distinguish it from structurally similar isomers (e.g., 2,4,6-TCBA) and other process-related impurities.

Caption: Chemical structure of this compound.

The Gold Standard: High-Performance Liquid Chromatography (HPLC)

For a non-volatile, UV-absorbing compound like 2,3,5-TCBA, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the presumptive method of choice. Its versatility, robustness, and cost-effectiveness make it a staple in quality control and research laboratories.

The "Why": Causality in Method Development

Before validation, a robust method must be developed. Our choice of a C18 column is based on its hydrophobic stationary phase, which effectively retains the aromatic ring of 2,3,5-TCBA. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol), allows for the fine-tuning of retention time. Critically, the pH of the aqueous buffer must be controlled. Maintaining a pH well below the pKa of the carboxylic acid group (~2-3) ensures that 2,3,5-TCBA is in its neutral, protonated form, leading to better retention and sharper, more symmetrical peaks. An acidic mobile phase, often containing phosphoric or formic acid, serves this purpose.[6]

The Validation Workflow: A Self-Validating System

Method validation is a systematic process that demonstrates an analytical procedure is suitable for its intended purpose.[7] The following workflow, based on ICH Q2(R1) guidelines, establishes the performance characteristics of the method.[2][3][8][9]

Caption: A typical workflow for analytical method validation.

Experimental Protocols & Acceptance Criteria

The following protocols provide a step-by-step guide to validating an HPLC-UV method for quantifying 2,3,5-TCBA.

Table 1: HPLC Method Parameters (Example)

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL

| Column Temp. | 30 °C |

A. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Prepare a solution of a placebo (matrix without the analyte).

    • Prepare a solution of 2,3,5-TCBA standard.

    • Prepare a spiked sample by adding a known amount of 2,3,5-TCBA to the placebo.

    • Separately inject all three solutions.

    • Additionally, inject solutions of known related substances (e.g., other trichlorobenzoic acid isomers) to check for co-elution.

  • Acceptance Criteria: The chromatogram of the placebo should show no peak at the retention time of 2,3,5-TCBA. The peak for 2,3,5-TCBA in the spiked sample should be pure and spectrally homogenous (if using a Diode Array Detector) and well-resolved from any other peaks (Resolution > 2).

B. Linearity & Range

  • Objective: To demonstrate a proportional relationship between the concentration of the analyte and the instrumental response over a specified range.

  • Protocol:

    • Prepare a stock solution of 2,3,5-TCBA.

    • Create a series of at least five calibration standards by serial dilution, covering the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the average peak area against the known concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999. The y-intercept should be minimal.

C. Accuracy (as Recovery)

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare placebo samples spiked with 2,3,5-TCBA at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate (total of 9 samples).

    • Analyze the samples and calculate the percentage recovery for each.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level.

D. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate samples of 2,3,5-TCBA at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.

E. Limit of Detection (LOD) & Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol (Signal-to-Noise Approach):

    • Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations to the noise of the baseline.

    • LOD is typically established at a S/N ratio of 3:1.

    • LOQ is typically established at a S/N ratio of 10:1. The LOQ must be subsequently verified for accuracy and precision.

  • Acceptance Criteria: The LOQ must meet the same precision (RSD ≤ 10%) and accuracy requirements as the main method.

Table 2: Summary of Validation Parameters & Typical Acceptance Criteria

Parameter Test Acceptance Criteria
Specificity Placebo, Spiked Sample, Related Substances No interference at analyte Rt. Resolution > 2.
Linearity 5 concentrations, triplicate injections Correlation Coefficient (r²) ≥ 0.999
Range Defined by Linearity Typically 80-120% of test concentration
Accuracy 3 levels, 3 replicates per level Mean Recovery: 98.0% - 102.0%
Precision Repeatability (n=6), Intermediate Precision RSD ≤ 2.0%
LOQ S/N ≥ 10, confirmed with precision/accuracy RSD ≤ 10% at LOQ concentration

| Robustness | Varied flow rate, mobile phase composition, temp. | System suitability parameters must be met. |

Alternative & Complementary Analytical Methods

While HPLC is often the primary choice, other techniques offer unique advantages, particularly for different sample matrices or analytical objectives.

Gas Chromatography (GC)
  • Principle: GC is ideal for volatile and thermally stable compounds. Since 2,3,5-TCBA is a carboxylic acid, it has low volatility and can exhibit poor peak shape due to adsorption. Therefore, derivatization is typically required to convert the acidic proton into a less polar, more volatile group (e.g., a methyl or trimethylsilyl (TMS) ester).[10]

  • Advantages:

    • High Sensitivity: Especially when coupled with a Mass Spectrometry (MS) detector, GC-MS offers exceptional sensitivity and specificity.[11]

    • High Resolution: Capillary GC columns provide excellent separation efficiency.

  • Disadvantages:

    • Derivatization Required: This adds an extra step to sample preparation, which can introduce variability and potential for error.

    • Thermal Lability: Not suitable for compounds that degrade at high temperatures.

Capillary Electrophoresis (CE)
  • Principle: CE separates ions based on their electrophoretic mobility in an electric field. As an acid, 2,3,5-TCBA is an excellent candidate for CE analysis.[12][13][14] Separation can be optimized by adjusting the pH of the background electrolyte.

  • Advantages:

    • High Efficiency & Speed: Separations are often very fast (minutes) and generate highly efficient, sharp peaks.[12]

    • Minimal Sample/Solvent Use: CE uses nanoliter injection volumes and microliters of buffer, making it a green analytical technique.

    • Alternative Selectivity: Separation is based on a different principle (charge-to-size ratio) than HPLC, making it a powerful complementary technique for confirming peak purity.

  • Disadvantages:

    • Lower Concentration Sensitivity: UV detection in CE can be less sensitive than in HPLC due to the short path length of the capillary.

    • Matrix Effects: Can be more susceptible to interference from high-salt matrices.

Head-to-Head Comparison: Choosing the Right Tool

The choice of analytical method is dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

Caption: Decision tree for selecting an analytical method.

Table 3: Performance Comparison of Analytical Techniques for 2,3,5-TCBA

Feature HPLC-UV GC-MS (with Derivatization) Capillary Electrophoresis (CE-UV)
Principle Partitioning between mobile/stationary phases Partitioning between gas/stationary phases Differential migration in an electric field
Sample Prep Simple dissolution and filtration Derivatization required Simple dissolution in buffer
Sensitivity Good (ppm level) Excellent (ppb level or lower) Moderate to Good (ppm level)
Specificity Good; can be enhanced with DAD/MS Excellent (based on mass fragmentation) Excellent (alternative selectivity)
Speed 10-30 minutes per run 15-40 minutes per run 5-15 minutes per run
Best For Routine quality control, purity assays, stability testing Trace-level impurity analysis, structural confirmation Orthogonal method for purity confirmation, chiral separations (if applicable)

| Limitations | Resolution of complex mixtures can be challenging | Extra sample prep step; analyte must be thermally stable | Lower concentration sensitivity; matrix interference |

Conclusion

For the routine quantification of this compound, a validated RP-HPLC-UV method stands as the most reliable, robust, and cost-effective choice. It provides the necessary performance characteristics for quality control and regulatory submission, adhering to the stringent guidelines set by the ICH and FDA.[5][15][16]

However, a senior scientist recognizes that no single method is a panacea. For trace-level analysis where ultimate sensitivity is required, GC-MS is a superior, albeit more complex, alternative. For orthogonal verification—a critical component of demonstrating specificity and confirming peak purity—the fundamentally different separation mechanism of Capillary Electrophoresis makes it an invaluable complementary tool.

A thoroughly validated analytical method is a self-validating system that provides trustworthy data. By understanding the causality behind our choices and the comparative strengths of different technologies, we can select and validate the most appropriate method, ensuring the quality, safety, and efficacy of the final product.

References

A Comparative Analysis of Trichlorobenzoic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and agrochemical development, the six constitutional isomers of trichlorobenzoic acid (C₇H₃Cl₃O₂) represent a fascinating case study in how subtle changes in molecular structure can profoundly influence physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive comparative analysis of these isomers, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in their selection and application.

Introduction to Trichlorobenzoic Acid Isomers

Trichlorobenzoic acids (TBAs) are organochlorine compounds characterized by a benzoic acid core with three chlorine substituents on the benzene ring.[1] The relative positions of these three chlorine atoms give rise to six distinct isomers, each with a unique set of properties and applications. These compounds have historically been utilized as herbicides and serve as versatile intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[2][3] Understanding the nuances of each isomer is critical for optimizing reaction conditions, predicting biological efficacy, and ensuring safe handling.

The six isomers of trichlorobenzoic acid are:

  • 2,3,4-Trichlorobenzoic acid

  • 2,3,5-Trichlorobenzoic acid

  • 2,3,6-Trichlorobenzoic acid

  • 2,4,5-Trichlorobenzoic acid

  • 2,4,6-Trichlorobenzoic acid

  • 3,4,5-Trichlorobenzoic acid

This guide will delve into a comparative study of their key physicochemical properties, analytical separation methodologies, and toxicological profiles, providing a holistic view for informed decision-making in a research and development setting.

Physicochemical Properties: A Comparative Overview

The positioning of the electron-withdrawing chlorine atoms on the benzene ring significantly impacts the acidity, solubility, and melting point of each trichlorobenzoic acid isomer. These properties are fundamental to their behavior in both chemical reactions and biological systems.

Acidity (pKa)

A lower pKa value indicates a stronger acid. The ortho-substituted isomers, such as 2,3,6- and 2,4,6-trichlorobenzoic acid, are predicted to be the most acidic due to the inductive effect of the chlorine atoms being closest to the carboxylic acid group.

Solubility

The solubility of these isomers in water is generally low, a characteristic attributed to the hydrophobic nature of the chlorinated benzene ring.[4] However, they are typically more soluble in organic solvents such as methanol, ethanol, and acetone.[4] The aqueous solubility is also pH-dependent; in alkaline conditions, the carboxylic acid group deprotonates to form a more soluble carboxylate salt.

Melting Point

The melting point of a solid is indicative of the strength of its crystal lattice. The isomers of trichlorobenzoic acid are all crystalline solids at room temperature, with distinct melting points that can be used as an initial indicator of purity.

Table 1: Comparative Physicochemical Properties of Trichlorobenzoic Acid Isomers

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Water SolubilitypKa (Predicted/Experimental)
2,3,4-Trichlorobenzoic acid 50-75-9[4]225.46[5]187 - 188[6]Low[4]2.23 (Predicted)[6]
This compound 50-73-7[7]225.46[8]166 - 167[9]Data not availableData not available
2,3,6-Trichlorobenzoic acid 50-31-7[2]225.46124.5[10]7700 mg/L (22 °C)[10]1.84 (Predicted)
2,4,5-Trichlorobenzoic acid 50-82-8225.46166.5[11]810 mg/L[11]Data not available
2,4,6-Trichlorobenzoic acid 50-43-1[12]225.46[12]160 - 164Low1.40 (Predicted)[13]
3,4,5-Trichlorobenzoic acid 51-39-8[3]225.46[14]208 - 210.5[3]Data not availableData not available

Analytical Methodologies for Isomer Separation and Quantification

The structural similarity of the trichlorobenzoic acid isomers presents a significant analytical challenge. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most effective techniques for their separation and quantification. The choice of method often depends on the sample matrix and the required sensitivity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful tool for separating the isomers. A C18 column is typically employed, and the separation is achieved by carefully optimizing the mobile phase composition, usually a mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer.

References

A Comparative Guide to the Efficacy of 2,3,5-Trichlorobenzoic Acid and Other Key Auxins

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agricultural science, a nuanced understanding of plant growth regulators is paramount. This guide provides an in-depth, objective comparison of 2,3,5-Trichlorobenzoic Acid and its more extensively studied analog, 2,3,5-Triiodobenzoic Acid (TIBA), against canonical natural and synthetic auxins: Indole-3-acetic acid (IAA), Indole-3-butyric acid (IBA), and 2,4-Dichlorophenoxyacetic acid (2,4-D). Our analysis is grounded in experimental data to elucidate their distinct mechanisms and functional efficacies.

The Dual Nature of Auxinic Compounds: Growth Promotion and Disruption

Auxins are a class of plant hormones that, at their core, regulate cellular division, elongation, and differentiation.[1] The quintessential natural auxin, Indole-3-acetic acid (IAA), orchestrates a vast array of developmental processes, from the formation of roots to the response to light and gravity.[1] Synthetic auxins have been developed to mimic these effects for agricultural and horticultural applications, such as promoting root growth in cuttings.[2] However, this mimicry can be a double-edged sword; at high concentrations, synthetic auxins can induce uncontrolled, unsustainable growth, leading to plant death, a principle harnessed in herbicidal applications.[3]

This compound and its analogs represent a fascinating deviation from the typical auxin model. While some isomers, like 2,3,6-trichlorobenzoic acid, are recognized as synthetic auxins used as herbicides, this compound is less characterized for its direct auxin activity.[4][5] Its close and more studied relative, 2,3,5-Triiodobenzoic Acid (TIBA), is predominantly classified as an anti-auxin, specifically an auxin transport inhibitor.[6][7] This distinction is crucial for understanding its unique effects on plant physiology.

A Comparative Analysis of Mechanisms and Efficacy

The efficacy of an auxinic compound is dictated by its molecular mechanism of action. While IAA, IBA, and 2,4-D interact directly with the auxin signaling pathway to elicit a response, TIBA acts by disrupting the flow of natural auxins.

Indole-3-acetic acid (IAA): The Natural Blueprint
  • Mechanism of Action: IAA is the most common naturally occurring auxin and serves as the benchmark for auxin activity.[8] It functions by binding to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Aux/IAA repressor protein.[8] This binding event targets the Aux/IAA protein for degradation, thereby releasing Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes that drive cell growth and development.[8][9]

  • Efficacy: IAA is highly effective at inducing cell elongation and division, which translates to its critical role in root and shoot development, fruit set, and apical dominance.[1][10] However, its in vitro and field stability can be lower than that of synthetic auxins.[11]

Indole-3-butyric acid (IBA): The Rooting Specialist
  • Mechanism of Action: IBA is a naturally occurring auxin that is also widely used in synthetic form as a potent rooting hormone.[9][12] It is believed to be converted into IAA in planta to exert its effects, though it may also have some intrinsic activity.[13]

  • Efficacy: IBA is particularly effective at stimulating adventitious root formation in plant cuttings, a cornerstone of micropropagation.[9][12] Comparative studies have often shown IBA to be superior to IAA and other auxins for rooting efficiency in various plant species.[14]

2,4-Dichlorophenoxyacetic acid (2,4-D): The Herbicidal Mimic
  • Mechanism of Action: 2,4-D is a synthetic auxin that mimics the action of IAA but is resistant to the plant's natural degradation pathways. This persistence leads to an overstimulation of auxin signaling, resulting in uncontrolled cell division and elongation, ultimately causing lethal damage to the plant's vascular tissues.[15]

  • Efficacy: As one of the most widely used herbicides globally, 2,4-D is highly effective for the selective control of broadleaf weeds in grass crops.[15][16] Its systemic action ensures it is translocated throughout the plant, leading to comprehensive weed kill.[17]

This compound and TIBA: The Auxin Transport Inhibitors
  • Mechanism of Action: Unlike the aforementioned auxins, 2,3,5-Triiodobenzoic Acid (TIBA) does not primarily function by binding to the TIR1/AFB receptor. Instead, it acts as a polar auxin transport inhibitor.[6][18] TIBA is thought to interfere with the cycling of PIN-FORMED (PIN) proteins, which are crucial efflux carriers that establish the directional flow of auxin within the plant.[12] By disrupting this transport, TIBA can lead to localized accumulations and depletions of endogenous auxin, thereby altering normal growth patterns.[18] The specific activity of this compound is less documented, but it is classified as a chlorobenzoic acid, a group that includes synthetic auxins and their disruptors.[19][20]

  • Efficacy: The effects of TIBA are concentration-dependent. At high concentrations, it can inhibit growth and is used to prevent lodging in crops like soybeans.[6] At lower concentrations, it can paradoxically promote rooting, likely by causing an accumulation of endogenous auxin at the site of application.[6] A key application of TIBA is in the manipulation of plant architecture by inhibiting apical dominance, which encourages the growth of lateral buds.[6][18] It can also be used to promote flowering and induce bud formation.[6]

Quantitative Data Summary

CompoundPrimary ApplicationOptimal Concentration Range (Application Dependent)Key Efficacy Metrics
Indole-3-acetic acid (IAA) General plant growth regulation, rooting0.1 - 10 mg/L (in vitro)Promotes cell elongation, root initiation, and fruit development.[10][21]
Indole-3-butyric acid (IBA) Adventitious root formation1000 - 5000 ppm (cuttings)High rooting percentage and root number.[22]
2,4-Dichlorophenoxyacetic acid (2,4-D) Broadleaf weed herbicide0.5 - 2.0 kg/ha (field application)High efficacy in controlling a wide range of broadleaf weeds.[23]
2,3,5-Triiodobenzoic acid (TIBA) Auxin transport inhibitor, plant growth regulator10 - 200 mg/kg (foliar spray)Inhibits apical dominance, promotes lateral branching, can induce flowering.[6][24]

Experimental Protocols

Protocol 1: Comparative Rooting Bioassay

This protocol is designed to compare the efficacy of different auxins in promoting adventitious root formation in cuttings.

Methodology:

  • Preparation of Cuttings: Select healthy, semi-hardwood stem cuttings of a model plant species (e.g., Phaseolus vulgaris or Vigna radiata). Each cutting should be approximately 10 cm in length with at least two nodes. Remove the lower leaves.

  • Auxin Treatment: Prepare solutions of IAA, IBA, and TIBA at various concentrations (e.g., 100, 500, 1000 ppm) in a suitable solvent (e.g., 50% ethanol). A control group with the solvent only should be included.

  • Application: Dip the basal 2 cm of each cutting into the respective auxin solution for 10 seconds.

  • Planting: Plant the treated cuttings in a sterile rooting medium (e.g., a mixture of perlite and vermiculite).

  • Incubation: Place the cuttings in a growth chamber with controlled temperature (25±2°C), humidity (~70%), and a 16/8 hour light/dark photoperiod.

  • Data Collection: After 21 days, carefully remove the cuttings from the medium and wash the roots. Record the rooting percentage (number of cuttings with roots / total number of cuttings * 100), the number of primary roots per cutting, and the average root length.

  • Statistical Analysis: Analyze the data using ANOVA to determine significant differences between treatments.

Protocol 2: Herbicide Efficacy Bioassay

This protocol assesses the herbicidal activity of 2,4-D and high concentrations of this compound or TIBA on a susceptible broadleaf weed species (e.g., Sinapis alba).

Methodology:

  • Plant Growth: Grow the target weed species in pots containing a standard potting mix in a greenhouse until they reach the 2-4 true leaf stage.

  • Herbicide Preparation: Prepare spray solutions of 2,4-D and this compound/TIBA at a range of concentrations equivalent to different field application rates. Include a surfactant as recommended for the commercial formulation of 2,4-D. A control group should be sprayed with water and surfactant only.

  • Application: Use a laboratory spray chamber to apply the herbicide solutions uniformly to the plants. Ensure consistent spray volume and pressure across all treatments.

  • Observation: Return the plants to the greenhouse and observe them daily for signs of phytotoxicity, such as epinasty (twisting and curling of stems and leaves), chlorosis, and necrosis.

  • Data Collection: At 7, 14, and 21 days after treatment, visually assess the percentage of injury for each plant on a scale of 0% (no effect) to 100% (plant death). Also, record the plant mortality rate for each treatment.

  • Biomass Measurement: At 21 days after treatment, harvest the above-ground biomass of the surviving plants, dry them in an oven at 70°C for 48 hours, and record the dry weight.

  • Data Analysis: Calculate the GR50 (the herbicide concentration required to cause a 50% reduction in growth) for each compound to compare their herbicidal potency.

Visualizing the Mechanisms of Action

Canonical Auxin Signaling Pathway

The following diagram illustrates the primary signaling pathway for auxins like IAA, IBA, and 2,4-D.

AuxinSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Auxin (IAA, IBA, 2,4-D) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF_complex SCF Complex TIR1_AFB->SCF_complex forms complex with Aux_IAA Aux/IAA Repressor SCF_complex->Aux_IAA targets for ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Aux_IAA->ARF represses ARE Auxin Response Element (Promoter) ARF->ARE binds to Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression activates

Caption: Canonical auxin signaling pathway.

Mechanism of TIBA as an Auxin Transport Inhibitor

This diagram illustrates how TIBA disrupts the polar transport of auxin.

TIBAMechanism cluster_cell1 Cell 1 cluster_cell_wall Cell Wall cluster_cell2 Cell 2 Auxin_in_Cell1 Endogenous Auxin (IAA) PIN_Protein1 PIN Efflux Carrier Auxin_in_Cell1->PIN_Protein1 moves towards Auxin_Transport Polar Auxin Transport PIN_Protein1->Auxin_Transport efflux via PIN_Protein2 PIN Efflux Carrier Auxin_Transport->PIN_Protein2 influx via AUX1/LAX (not shown) Auxin_Accumulation Auxin Depletion TIBA TIBA TIBA->PIN_Protein1 inhibits cycling of

Caption: TIBA's inhibition of polar auxin transport.

Conclusion: Selecting the Appropriate Auxinic Compound

The choice between this compound (or TIBA) and other auxins is entirely dependent on the desired biological outcome.

  • For general growth promotion and development studies , the natural auxin IAA remains the gold standard, providing a baseline for physiological responses.

  • For efficient propagation through rooting of cuttings , IBA has consistently demonstrated superior efficacy and is the compound of choice for horticultural and forestry applications.

  • For selective control of broadleaf weeds , the synthetic auxin 2,4-D offers potent and reliable herbicidal activity.

  • For manipulating plant architecture, studying auxin transport, or influencing flowering and fruit set , This compound and its analog TIBA provide a unique toolset by acting as auxin transport inhibitors rather than direct signaling agonists.

A thorough understanding of these distinct mechanisms is critical for the effective application of these powerful plant growth regulators in research and commercial settings.

References

A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 2,3,5-Trichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing an inter-laboratory validation study for the quantitative analysis of 2,3,5-Trichlorobenzoic acid. As a compound of interest in environmental monitoring and chemical synthesis, establishing robust, reliable, and reproducible analytical methods is paramount for data integrity and regulatory confidence. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring that the validation process itself is a self-validating system of quality control.

We will objectively compare two of the most powerful and commonly employed analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry, and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, analytical scientists, and quality assurance professionals tasked with developing, validating, or implementing methods for this compound across multiple laboratory sites.

The Imperative for Inter-Laboratory Validation

Before deploying an analytical method for routine use, particularly across different facilities, a single-laboratory validation is insufficient.[1] An inter-laboratory study, also known as a collaborative study, is the ultimate test of a method's ruggedness and transferability. Its purpose is to establish the method's performance characteristics among a group of competent laboratories, providing a realistic assessment of reproducibility—the precision between laboratories.[2][3] This process is critical for standardizing methodology, ensuring data comparability regardless of where the analysis is performed, and meeting stringent regulatory requirements set by bodies like the EPA and international standards organizations.[4]

Comparison of Core Analytical Methodologies

The selection of an analytical technique is the foundational step and is dictated by the analyte's physicochemical properties, the sample matrix, required sensitivity, and available instrumentation. This compound (C₇H₃Cl₃O₂) is a polar, acidic compound, making it amenable to both HPLC and, with derivatization, GC analysis.[5]

FeatureHigh-Performance Liquid Chromatography (HPLC/LC-MS) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation in the liquid phase based on partitioning between a mobile phase and a stationary phase.[6]Separation in the gas phase based on volatility and interaction with a stationary phase after volatilization.[7]
Analyte Suitability Excellent for polar, non-volatile, and thermally labile compounds. This compound can be analyzed directly.Best for volatile and thermally stable compounds. Requires a derivatization step (e.g., esterification) to convert the polar carboxylic acid into a more volatile ester.[8]
Sensitivity & Selectivity High, especially when coupled with tandem mass spectrometry (LC-MS/MS), which offers exceptional selectivity through Multiple Reaction Monitoring (MRM).[9]Very high, with mass spectrometry providing definitive identification based on mass spectra and retention times.[10]
Sample Preparation Often simpler, may involve "dilute-and-shoot" or straightforward solid-phase extraction (SPE). Protein precipitation is common for biological matrices.[9]More complex due to the mandatory derivatization step, which adds time and a potential source of variability. Liquid-solid extraction is a common preliminary step.[10]
Potential Interferences Matrix effects (ion suppression/enhancement) in LC-MS/MS can be a significant challenge.Co-eluting matrix components can interfere, though the selectivity of MS helps mitigate this. Incomplete derivatization can lead to inaccurate quantification.
Recommendation Preferred method for its direct analysis capability, reducing sample preparation complexity and potential errors. LC-MS/MS is the gold standard for high-sensitivity applications in complex matrices.A robust alternative, particularly in labs with extensive GC-MS expertise. The derivatization step must be carefully optimized and validated to ensure complete and reproducible conversion.

Designing the Inter-Laboratory Validation Study

A successful inter-laboratory study requires meticulous planning. The design must adhere to internationally recognized guidelines, such as those from AOAC International and the International Council for Harmonisation (ICH).[2][11]

The Validation Workflow

The overall process involves careful planning, execution by multiple laboratories, and rigorous statistical analysis of the combined data.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Multi-Laboratory Execution cluster_2 Phase 3: Data Analysis & Reporting A Define Analytical Requirements (Analyte, Matrix, Concentration Range) B Develop & Optimize Candidate Method (e.g., HPLC-MS/MS) A->B C Conduct Single-Laboratory Validation (ICH Q2(R1) Parameters) B->C D Develop Study Protocol & Prepare Samples (Homogenous, Blinded Samples) C->D E Distribute Protocol & Samples to Participating Labs (Min. 8 Labs) D->E F Labs Analyze Samples (Following Protocol Exactly) E->F G Labs Report Raw Data & Observations to Study Director F->G H Statistical Analysis (Cochran's/Grubbs' Tests for Outliers) G->H I Calculate Performance Metrics (Repeatability, Reproducibility, Accuracy) H->I J Publish Final Report & Establish Method Performance I->J caption Figure 1. Inter-Laboratory Validation Workflow.

Caption: Figure 1. Inter-Laboratory Validation Workflow.

Key Validation Parameters

According to ICH Q2(R1) guidelines, a validation study must rigorously assess several key performance characteristics.[11][12][13]

ParameterDefinition & PurposeTypical Acceptance Criteria (for Assay)
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix components).[14]No interference at the retention time of the analyte. Peak purity analysis (e.g., via DAD or MS) confirms homogeneity.
Accuracy The closeness of test results to the true value. Assessed by analyzing samples with known concentrations (e.g., spiked matrix).[14]Mean recovery of 98.0% to 102.0%.
Precision The degree of scatter between a series of measurements. Evaluated at three levels: • Repeatability (Intra-assay): Precision under the same operating conditions over a short interval. • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).[15] • Reproducibility: Between-laboratory precision (from the inter-laboratory study).[2]Repeatability (RSDr): ≤ 2% Intermediate Precision: ≤ 3% Reproducibility (RSDR): ≤ 5-10% (highly method/concentration dependent)
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[12]Correlation coefficient (r²) ≥ 0.995. Visual inspection of a residuals plot shows no obvious pattern.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]Typically Signal-to-Noise ratio of 10:1. Precision and accuracy at the LOQ should meet predefined criteria (e.g., RSD ≤ 20%, Recovery 80-120%).
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).[13]No significant change in results when parameters are slightly varied. Assessed via a Design of Experiments (DoE) approach.

Experimental Protocols

The following protocols are provided as robust starting points for the analysis of this compound. They must be fully optimized and validated in a single laboratory before being used in an inter-laboratory study.

Protocol 1: HPLC-MS/MS Method (Recommended)

This method is designed for high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices like environmental water or biological samples.

1. Sample Preparation (Water Matrix)

  • Collect a 100 mL water sample.

  • If the sample contains particulates, filter through a 0.45 µm syringe filter.

  • Add an internal standard (e.g., ¹³C₆-labeled this compound) to a final concentration of 10 ng/mL.

  • Acidify the sample to pH 2.5 with phosphoric acid.

  • Perform Solid-Phase Extraction (SPE):

    • Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg) with 5 mL of methanol followed by 5 mL of acidified water (pH 2.5).

    • Load the entire 100 mL sample onto the cartridge at a flow rate of ~5 mL/min.

    • Wash the cartridge with 5 mL of water to remove interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analyte with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of the initial mobile phase. Transfer to an autosampler vial.

2. HPLC-MS/MS Conditions

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Ionization Mode: ESI Negative.

  • MS/MS Transitions (MRM):

    • This compound: Precursor Ion (m/z) 223.9 → Product Ions (m/z) 179.9 (Quantifier), 143.9 (Qualifier).

    • ¹³C₆-2,3,5-Trichlorobenzoic acid (IS): Precursor Ion (m/z) 229.9 → Product Ion (m/z) 185.9. (Note: These transitions are theoretical and must be optimized empirically).

Protocol 2: GC-MS Method (Alternative)

This protocol requires a derivatization step to make the analyte suitable for GC analysis.

1. Sample Preparation & Derivatization

  • Perform steps 1-5 from the HPLC-MS/MS sample preparation protocol (extraction and elution).

  • Evaporate the methanol eluate to dryness.

  • Derivatization (Esterification): Add 2 mL of 10% BF₃-Methanol (Boron trifluoride-methanol) solution to the dried extract.

  • Seal the vial and heat at 60°C for 30 minutes to form the methyl ester derivative.

  • Cool the vial to room temperature.

  • Add 2 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex vigorously for 1 minute.

  • Allow the layers to separate. Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the final extract to a GC autosampler vial.

2. GC-MS Conditions

  • Instrumentation: Gas chromatograph with a mass selective detector.

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Oven Program: 80°C (hold 1 min), ramp to 250°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Source Temp: 230°C.

  • MS Quad Temp: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor (for methyl ester):

    • Target Analyte (m/z): 238 (Molecular Ion), 207 (Quantifier), 180 (Qualifier). (Note: These ions are for the methyl ester and must be confirmed by analyzing a derivatized standard).

Data Presentation and Interpretation

For the inter-laboratory study, each of the participating labs would analyze a set of blind, replicate samples at different concentrations. The results would be compiled and analyzed.

Hypothetical Inter-Laboratory Comparison Data

The table below illustrates the kind of data generated from such a study, comparing the reproducibility of the two methods for a 50 ng/mL spiked sample.

Laboratory IDHPLC-MS/MS Result (ng/mL)GC-MS Result (ng/mL)
Lab 150.551.8
Lab 248.947.5
Lab 351.253.1
Lab 449.848.2
Lab 552.155.5
Lab 648.546.9
Lab 750.150.9
Lab 849.552.3
Mean 50.08 50.78
Std. Deviation (sR) 1.25 3.01
Reproducibility (RSDR%) 2.5% 5.9%

This hypothetical data demonstrates the superior between-laboratory precision (reproducibility) of the HPLC-MS/MS method, likely due to the elimination of the variable derivatization step required for GC-MS.

Decision Logic for Method Validation

The results from the validation study feed into a clear decision-making process to determine if a method is fit for its intended purpose.

G Start Validation Data Collected (Accuracy, Precision, Linearity, etc.) Decision1 Do All Parameters Meet Pre-defined Acceptance Criteria? Start->Decision1 Pass Method is Validated & Fit for Purpose Decision1->Pass Yes Fail Method is NOT Validated Decision1->Fail No Investigate Investigate Root Cause (e.g., Protocol Ambiguity, Matrix Effects) Fail->Investigate Optimize Optimize Method & Re-validate Investigate->Optimize Optimize->Start Re-run Validation caption Figure 2. Decision Flowchart for Method Validation.

Caption: Figure 2. Decision Flowchart for Method Validation.

Conclusion

The inter-laboratory validation of analytical methods for this compound is a rigorous but essential process for ensuring data quality and comparability across multiple testing sites. Based on the fundamental properties of the analyte and the principles of modern analytical chemistry, an HPLC-MS/MS method is strongly recommended over GC-MS. The primary advantage lies in its ability to analyze the polar carboxylic acid directly, which simplifies sample preparation, reduces potential sources of error, and, as illustrated, often leads to superior reproducibility in a collaborative setting.

By following a structured validation plan grounded in international guidelines like those from ICH and AOAC, and by fostering clear communication and standardized protocols among participating laboratories, organizations can establish a truly robust and defensible analytical method. This not only ensures regulatory compliance but also builds a foundation of trust in the scientific data generated.

References

A Senior Application Scientist's Guide to Confirming the Structure of 2,3,5-Trichlorobenzoic Acid Synthesis Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a target molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical methodologies for verifying the successful synthesis of 2,3,5-trichlorobenzoic acid, a key building block in various chemical industries. We will delve into the common synthetic routes, explore the potential for isomeric impurities, and present a multi-pronged analytical approach to ensure the identity and purity of the final product. This guide is designed to be a practical resource, blending theoretical understanding with actionable experimental protocols.

The Synthetic Landscape: Pathways to this compound and Potential Isomeric Pitfalls

The most prevalent laboratory-scale synthesis of this compound involves a Sandmeyer reaction starting from 3-amino-2,5-dichlorobenzoic acid. This method is generally effective; however, a thorough understanding of the reaction mechanism is crucial for anticipating potential side products.

The Sandmeyer Route: A Double-Edged Sword

The Sandmeyer reaction is a versatile tool for the conversion of an amino group on an aromatic ring into a variety of functional groups, including halogens.[1][2] The reaction proceeds via a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) salt.

Core Reaction: 3-amino-2,5-dichlorobenzoic acid → this compound

While this reaction is directed to the desired product, the substitution pattern of the starting material, 3-amino-2,5-dichlorobenzoic acid, presents the potential for the formation of isomeric trichlorobenzoic acids. The amino group is a strong ortho-, para-director, while the chloro and carboxylic acid groups are meta-directing deactivators. The interplay of these directing effects can lead to the formation of trace amounts of other isomers.

A key consideration is the potential for incomplete diazotization or side reactions of the diazonium salt, which can lead to a complex mixture of products. Therefore, robust analytical techniques are not just a quality control measure but an integral part of the synthetic process.

A Multi-Modal Analytical Strategy for Unambiguous Structure Elucidation

A single analytical technique is rarely sufficient for the complete characterization of a synthesized compound. This guide advocates for a synergistic approach, combining chromatographic separation with spectroscopic analysis to provide orthogonal data for confident structure confirmation.

The Power of Separation: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Chromatographic techniques are indispensable for separating the target this compound from unreacted starting materials, byproducts, and isomeric impurities.

HPLC is a powerful tool for the analysis of non-volatile compounds like benzoic acids. A reverse-phase method is typically employed for the separation of chlorobenzoic acid isomers.

Table 1: Comparison of HPLC Methods for Chlorobenzoic Acid Isomer Separation

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:Water:Phosphoric AcidA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 230 nmUV at 230 nm or Mass Spectrometry
Advantages Simple, robust, good for routine analysis.Better resolution of closely eluting isomers, faster analysis times.
Disadvantages May not resolve all isomeric impurities.Requires more complex instrumentation.

Experimental Protocol: HPLC Analysis of this compound

  • Sample Preparation: Dissolve a small amount of the synthesis product in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Instrumentation: Utilize an HPLC system equipped with a UV detector.

  • Chromatographic Conditions (Method A):

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (60:40:0.1 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 230 nm

  • Data Analysis: Compare the retention time of the major peak in the sample chromatogram to that of a certified reference standard of this compound. The presence of other peaks indicates impurities.

For a more volatile sample, or after derivatization, GC-MS offers excellent separation and definitive identification capabilities. Benzoic acids are typically derivatized to their more volatile methyl esters prior to GC-MS analysis.

Table 2: GC-MS Parameters for the Analysis of Trichlorobenzoic Acid Methyl Esters

ParameterRecommended Conditions
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range 50-350 amu

Experimental Protocol: GC-MS Analysis of this compound (as methyl ester)

  • Derivatization (Methylation): To a solution of the synthesis product in a suitable solvent (e.g., diethyl ether), add an excess of a methylating agent such as diazomethane or trimethylsilyldiazomethane. Caution: Diazomethane is explosive and toxic. Handle with extreme care in a well-ventilated fume hood.

  • Sample Preparation: Dilute the derivatized sample in hexane.

  • Instrumentation: Utilize a GC-MS system.

  • GC-MS Conditions: As per Table 2.

  • Data Analysis: The resulting chromatogram will show separated peaks for the different isomers. The mass spectrum of each peak can be compared to a library of known spectra for positive identification.

The Definitive Fingerprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it the gold standard for structure elucidation.

The ¹H NMR spectrum of this compound is expected to show two distinct signals for the two aromatic protons.

  • Expected ¹H NMR Signals for this compound: The two aromatic protons are in different chemical environments and will appear as doublets due to coupling with each other. The exact chemical shifts will depend on the solvent used.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct signals are expected: one for the carboxylic acid carbon and six for the aromatic carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Carboxylic Acid (C=O)~165
C1 (ipso-COOH)~133
C2 (-Cl)~132
C3 (-Cl)~134
C4 (-H)~128
C5 (-Cl)~135
C6 (-H)~129

(Note: These are approximate values and can vary depending on the solvent and reference standard.)

Experimental Protocol: NMR Analysis of this compound

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified synthesis product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the substitution pattern of the aromatic ring. Compare the obtained spectra with reference spectra of this compound.

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

When analyzed by GC-MS (after derivatization) or by direct infusion ESI-MS, the mass spectrum of this compound will show a characteristic molecular ion peak cluster due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

Expected Fragmentation Pattern:

  • Loss of -OH: [M-17]⁺

  • Loss of -COOH: [M-45]⁺

  • Loss of -Cl: [M-35]⁺ and [M-37]⁺

The relative intensities of the isotopic peaks in the molecular ion cluster and fragment ions containing chlorine will be a key indicator of the number of chlorine atoms present.

Visualizing the Workflow: A Systematic Approach to Structure Confirmation

To ensure a logical and efficient process for confirming the structure of your this compound product, the following workflow is recommended.

Synthesis_Confirmation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Confirmation cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis of this compound Purification Crude Product Purification (e.g., Recrystallization) Synthesis->Purification Screening Initial Purity Screen (TLC/HPLC) Purification->Screening Screening->Purification If Impure Structure_ID Definitive Structure ID Screening->Structure_ID If Purity is High NMR NMR Spectroscopy (¹H and ¹³C) Structure_ID->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Structure_ID->MS

Caption: Workflow for Synthesis and Structural Confirmation.

Conclusion: A Commitment to Scientific Integrity

The synthesis of a target molecule is only the first step; rigorous confirmation of its structure is paramount. By employing a multi-modal analytical approach that combines the separation power of chromatography with the detailed structural insights from NMR and mass spectrometry, researchers can be confident in the identity and purity of their this compound product. This guide provides the foundational knowledge and practical protocols to achieve this critical aspect of chemical synthesis, thereby upholding the principles of scientific integrity and ensuring the reliability of downstream applications.

References

A Guide to the Validation of 2,3,5-Trichlorobenzoic Acid as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and pharmaceutical development, the accuracy and reliability of measurements are paramount. Certified Reference Materials (CRMs) serve as the bedrock of quality control, providing a benchmark against which analytical methods and instrumentation can be validated and verified. This guide offers an in-depth technical exploration into the validation of 2,3,5-Trichlorobenzoic acid as a CRM, presenting a comprehensive comparison with its isomeric counterparts and detailing the rigorous experimental protocols necessary for its certification.

The Critical Role of Certified Reference Materials

A Certified Reference Material is a standard of the highest quality, for which the property values are certified by a technically valid procedure, accompanied by or traceable to a certificate or other documentation which is issued by a certifying body.[1] The validation of a CRM is a meticulous process governed by international standards, primarily ISO 17034, which outlines the general requirements for the competence of reference material producers.[2] This ensures the material's traceability, homogeneity, and stability, thereby guaranteeing its fitness for purpose in applications such as:

  • Calibration of analytical instruments.

  • Validation of analytical methods.

  • Quality control of analytical measurements.

  • Establishing metrological traceability.

This compound: A Candidate for Certification

This compound (CAS No. 50-73-7) is a member of the trichlorobenzoic acid (TBA) isomer group, which consists of six constitutional isomers with the chemical formula C₇H₃Cl₃O₂.[3][4] Its distinct substitution pattern imparts specific physicochemical properties that make it a relevant analyte in various analytical scenarios, including environmental analysis and as a potential impurity in pharmaceutical manufacturing.

The certification of this compound as a CRM requires a comprehensive evaluation of its purity, homogeneity, and stability. This process involves the use of orthogonal analytical techniques to provide a high degree of confidence in the certified value and its associated uncertainty.

The Validation Workflow: A Multi-faceted Approach

The journey to certifying this compound as a CRM involves a series of interconnected experimental stages, each designed to rigorously assess a specific attribute of the material.

CRM Validation Workflow cluster_0 Material Preparation & Characterization cluster_1 Purity Assessment cluster_2 Homogeneity & Stability Studies cluster_3 Certification & Documentation Material Sourcing Material Sourcing Preliminary Characterization Preliminary Characterization Material Sourcing->Preliminary Characterization Bulk Production Bulk Production Preliminary Characterization->Bulk Production qNMR qNMR Bulk Production->qNMR HPLC-UV HPLC-UV Bulk Production->HPLC-UV Mass Balance Mass Balance Bulk Production->Mass Balance Purity Purity Homogeneity Study Homogeneity Study Purity->Homogeneity Study qNMR->Purity HPLC-UV->Purity Mass Balance->Purity Stability Study Stability Study Homogeneity Study->Stability Study Certified Value Assignment Certified Value Assignment Stability Study->Certified Value Assignment Uncertainty Budget Uncertainty Budget Certified Value Assignment->Uncertainty Budget Certificate of Analysis Certificate of Analysis Certified Value Assignment->Certificate of Analysis Uncertainty Budget->Certificate of Analysis

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3,5-Trichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 2,3,5-Trichlorobenzoic acid (CAS No. 50-73-7). As researchers and drug development professionals, our responsibility extends beyond the bench to include the entire lifecycle of the chemicals we handle. This document moves beyond a simple checklist, offering causal explanations for each procedural step to ensure a culture of safety and environmental stewardship. The protocols herein are designed to be self-validating systems, grounded in authoritative regulatory and safety standards.

Foundational Knowledge: Hazard Profile and Risk Causality

Understanding the inherent risks of this compound is the first principle of its safe management. Its chemical structure—a benzoic acid core with three chlorine substitutions—dictates its physical and toxicological properties. This compound is a solid irritant, and its chlorinated nature necessitates specific disposal pathways to prevent environmental contamination and the formation of hazardous byproducts.

The primary hazards are well-documented and stem directly from its chemical properties.[1] It is crucial to recognize that improper handling or disposal can lead to acute health effects and long-term environmental harm.

Hazard ClassificationGHS CodeDescriptionCausality
Skin Corrosion/IrritationH315Causes skin irritation.[1][2]The acidic nature and chlorinated aromatic structure can disrupt skin integrity upon contact.
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2]The compound can cause significant inflammation and potential damage to sensitive eye tissues.
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2][3]Inhalation of the fine solid particles can irritate the mucous membranes of the respiratory tract.
Hazardous Combustion ProductsN/AHydrogen chloride gas, carbon dioxide, nitrogen oxides.[3]During combustion, the chlorine atoms are liberated and combine with hydrogen to form highly corrosive HCl gas.

Pre-Disposal Operations: Personal Protective Equipment (PPE) and Safe Handling

Before any disposal-related activity, including segregation, containerization, or spill cleanup, establishing a robust protective barrier is non-negotiable. The choice of PPE is dictated by the hazards identified above.

Protocol for Safe Handling and PPE:

  • Engineering Controls : Always handle this compound within a certified chemical fume hood or in a well-ventilated area to minimize inhalation exposure.[2][3]

  • Eye and Face Protection : Wear chemical safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3] If there is a significant risk of splashing or dust generation, a face shield should also be used.[2]

  • Skin Protection :

    • Gloves : Wear nitrile or other chemically resistant gloves. Gloves must be inspected for integrity before each use.[3] Employ proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[3]

    • Lab Coat : A clean, buttoned lab coat is mandatory to protect skin and clothing.

  • Respiratory Protection : For operations with a high potential for dust generation (e.g., cleaning up large spills), a respirator is required. A P95 (US) or P1 (EU) particle respirator is suitable for nuisance exposures, while higher-level protection may require cartridges effective against organic vapors and acid gases (e.g., OV/AG/P99).[3]

  • Hygiene : Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3]

Accidental Release Protocol: Spill Management

A spill of this compound must be managed promptly and correctly to mitigate exposure risks.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access. Evacuate to a safe area if necessary.[3]

  • Ventilate : Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.

  • Don PPE : Wear the full PPE ensemble as described in Section 2.

  • Contain and Clean :

    • Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials.

    • Carefully sweep or shovel the material into a suitable, sealable container for hazardous waste.[2][3] Critically, perform this action without creating dust .[3] A HEPA-filtered vacuum can be used for final cleanup.[4]

  • Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Package for Disposal : Tightly seal the container holding the spill cleanup materials and label it clearly as "Hazardous Waste: this compound Spill Debris."

Core Disposal Workflow: From Laboratory to Destruction

The disposal of this compound is a regulated process. Under the Resource Conservation and Recovery Act (RCRA) in the United States, it is the generator's responsibility to characterize waste for proper disposal.[5][6] Given its hazardous characteristics, it must be managed as a hazardous waste.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_management On-Site Management cluster_disposal Final Disposition A Waste Generated (this compound, Contaminated Labware, PPE) B Don Full PPE (Gloves, Goggles, Lab Coat) A->B C Place in a dedicated, sealed, and clearly labeled Hazardous Waste Container B->C D Segregate from incompatible waste (e.g., non-halogenated solvents, bases) C->D E Store container in a designated, secure Hazardous Waste Accumulation Area D->E F Maintain accurate disposal logs as per institutional and regulatory requirements E->F G Contact Licensed Professional Hazardous Waste Disposal Service F->G H Final Disposal Method: High-Temperature Chemical Incineration with Afterburner and Scrubber G->H I Manifest and document final disposal H->I

Caption: Decision workflow for the disposal of this compound waste.

Procedural Steps:

  • Waste Characterization : Classify all this compound and materials contaminated with it as hazardous waste. This includes surplus chemical, spill cleanup debris, and heavily contaminated PPE or labware.

  • Containerization : Collect the waste in a chemically compatible, durable, and sealable container. Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name: "this compound."

  • Segregation : Store this halogenated organic acid waste separately from other waste streams.[7] Do not mix it with non-halogenated solvents, bases, or oxidizing agents.[4]

  • Accumulation : Store the sealed container in a designated and secure hazardous waste accumulation area, following all institutional and local regulations regarding storage time limits.

  • Professional Disposal : Arrange for collection by a licensed and certified professional waste disposal company.[3] This is the only acceptable method for final disposal. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[3][8]

  • Recommended Destruction Method : The standard and most effective disposal method is high-temperature incineration in a specialized facility equipped with an afterburner and a scrubber.[2][3]

    • Expert Rationale : The high temperatures are necessary to ensure the complete destruction of the stable aromatic ring. The afterburner provides additional residence time at high temperature to destroy any potential products of incomplete combustion. The scrubber is essential for neutralizing the acidic hydrogen chloride (HCl) gas that is inevitably produced, preventing its release into the atmosphere.[2][3]

  • Contaminated Packaging : Dispose of the original product container as unused product—that is, as hazardous waste.[3]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety, institutional compliance, and environmental protection.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3,5-Trichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to discovery is paralleled by our duty to maintain a safe laboratory environment. The handling of any chemical requires a thorough understanding of its properties and the implementation of rigorous safety protocols. This guide provides essential, in-depth information on the selection and use of Personal Protective Equipment (PPE) when working with 2,3,5-Trichlorobenzoic acid (CAS No. 50-73-7), a compound that demands respect and careful handling.

The core principle of laboratory safety is not merely to wear protective gear, but to understand why each piece is necessary. This understanding transforms a checklist into a dynamic system of risk mitigation, ensuring that our procedures are inherently self-validating.

Part 1: Hazard Assessment & Risk Causality

This compound is classified as a hazardous substance. The primary risks associated with this chemical are irritation to the skin, eyes, and respiratory system.[1][2] Understanding the causality of these risks is the first step in selecting appropriate PPE.

  • Dermal Exposure (Skin): As a skin irritant, direct contact can cause redness, inflammation, or more severe reactions with prolonged exposure.[1][2] The chlorinated aromatic structure suggests that absorption through the skin is a potential route of entry, making hand protection paramount.

  • Ocular Exposure (Eyes): The compound is a serious eye irritant.[1][2] Accidental splashes of either the solid powder or solutions can cause significant damage. The causality is direct chemical irritation to the sensitive tissues of the eye.

  • Respiratory Exposure (Inhalation): In its solid, powdered form, this compound poses an inhalation risk.[3] Fine particles can become airborne during weighing or transfer, leading to irritation of the nasal passages, throat, and lungs.[1]

  • Ingestion Exposure (Mouth): While less common in a laboratory setting, accidental ingestion can occur through poor hygiene, such as failing to wash hands after handling the chemical and before eating.

Your choice of PPE must directly counteract these potential routes of exposure, with the level of protection scaled to the specific procedure being performed.

Part 2: PPE Selection: A Task-Based Approach

A one-size-fits-all approach to PPE is insufficient. The specific tasks you are performing dictate the necessary level of protection. Engineering controls, such as working in a certified chemical fume hood, are the first line of defense and must always be utilized when handling this compound, especially the solid form.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Powder Chemical-resistant gloves (e.g., Nitrile)Chemical safety goggles AND a face shieldFull-length lab coatNIOSH-approved respirator (e.g., N95 or higher)
Preparing Solutions (in fume hood) Chemical-resistant gloves (e.g., Nitrile)Chemical safety gogglesFull-length lab coatNot required if work is entirely within a certified fume hood
Handling Dilute Solutions Chemical-resistant gloves (e.g., Nitrile)Chemical safety gogglesFull-length lab coatNot required
Justification of PPE Choices:
  • Chemical-Resistant Gloves: Nitrile gloves are a standard choice for incidental contact. Always inspect gloves for pinholes or tears before use. For prolonged handling or immersion, consult a glove compatibility chart for appropriate materials. The key is to prevent skin contact, and proper removal technique is as crucial as wearing them.[3][4]

  • Chemical Safety Goggles: These are mandatory for all tasks. They must be fully enclosing to protect from splashes and airborne particles.[5]

  • Face Shield: When weighing the powder, a face shield worn over goggles provides a secondary layer of protection for the entire face. This is critical because the risk of airborne dust is highest during this procedure.[1]

  • Lab Coat: A full-length lab coat protects your skin and personal clothing from contamination.[1]

  • Respirator: The primary risk from the solid is inhalation of dust.[3] A NIOSH-approved respirator is essential to prevent irritation of the respiratory tract. An N95 filter is sufficient for particulate matter, but if heating the compound or working with volatile solvents, a respirator with organic vapor cartridges may be necessary.[3][5]

Part 3: Operational Plans and Workflows

Procedural discipline is the foundation of safety. The following workflows are designed to be self-validating systems, minimizing the risk of exposure and contamination.

PPE Selection Workflow

The following diagram illustrates the logical process for selecting the correct PPE for any task involving this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_risk Risk Assessment cluster_selection PPE Selection A Identify Task (e.g., Weighing, Solution Prep) B Consult Safety Data Sheet (SDS) A->B C Assess Physical Form (Solid Powder vs. Liquid) B->C D Identify Primary Routes of Exposure (Inhalation, Dermal, Ocular) C->D E Select Core PPE - Goggles - Nitrile Gloves - Lab Coat D->E F Add Task-Specific PPE E->F G Add Respirator (N95 or higher) F->G  Inhalation Risk? (e.g., Solid Powder) H Add Face Shield F->H  Splash/Dust Risk? I Proceed with Core PPE F->I  Low Risk Task (e.g., Dilute Solution) G->H J Verify Engineering Controls (Fume Hood Available & Certified?) H->J I->J K Begin Work J->K

Caption: PPE selection workflow for handling this compound.

Experimental Protocol: Donning and Doffing PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Fasten completely.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Goggles: Ensure a snug fit.

  • Face Shield (if required): Position over goggles.

  • Gloves: Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.

Doffing (Taking Off) Sequence: This should be performed in a designated area.

  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of immediately.

  • Face Shield (if used): Handle by the headband and place in a designated decontamination area.

  • Lab Coat: Unfasten and roll it inside-out as you remove it, ensuring the contaminated exterior is contained.

  • Goggles: Remove by handling the strap.

  • Respirator (if used): Remove without touching the front of the device.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.[6]

Part 4: Decontamination and Disposal Plan

Contaminated PPE:

  • Disposable Items: Gloves and any other single-use items must be disposed of as hazardous waste in a designated, sealed container.[3]

  • Reusable Items: Goggles, face shields, and lab coats must be decontaminated according to your institution's protocols. If a lab coat becomes heavily contaminated, it must be disposed of as hazardous waste.[5][7]

Chemical Waste:

  • All surplus this compound and contaminated materials must be disposed of as hazardous chemical waste.[1]

  • Consult your institution's Environmental Health & Safety (EHS) office for specific procedures. Typically, this involves collecting the waste in a labeled, sealed container for pickup by a licensed disposal company.[3] Do not pour this chemical down the drain.[3]

Part 5: Emergency Response Protocols

In the event of an exposure, immediate and correct action is crucial.

Exposure Type Immediate Action Protocol
Skin Contact 1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[8] 2. While flushing, remove any contaminated clothing.[5] 3. Seek immediate medical attention.[1]
Eye Contact 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[8][9] 2. Remove contact lenses if present and easy to do so.[1] 3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air immediately.[6] 2. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so).[3] 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting.[1] 2. Rinse the mouth thoroughly with water.[3] 3. Seek immediate medical attention.

For all exposures, bring a copy of the Safety Data Sheet (SDS) for this compound with you when seeking medical attention. [3]

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5-Trichlorobenzoic acid
Reactant of Route 2
Reactant of Route 2
2,3,5-Trichlorobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.